Product packaging for Linuron-d6(Cat. No.:CAS No. 1219804-76-8)

Linuron-d6

Cat. No.: B588714
CAS No.: 1219804-76-8
M. Wt: 255.13 g/mol
InChI Key: XKJMBINCVNINCA-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Labeled analog of a restricted use pesticide.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10Cl2N2O2 B588714 Linuron-d6 CAS No. 1219804-76-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4-dichlorophenyl)-1-(trideuteriomethoxy)-1-(trideuteriomethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2O2/c1-13(15-2)9(14)12-6-3-4-7(10)8(11)5-6/h3-5H,1-2H3,(H,12,14)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJMBINCVNINCA-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301028040
Record name Linuron-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301028040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219804-76-8
Record name Linuron-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301028040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Linuron-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, analytical methodologies, and relevant biological interactions of Linuron-d6. This deuterated analog of the herbicide Linuron serves as a critical internal standard for the accurate quantification of Linuron in various environmental and biological matrices.

Core Chemical and Physical Properties

This compound, the deuterium-labeled form of Linuron, is essential for precise analytical studies due to its mass shift, while retaining similar chemical and physical characteristics to the parent compound.[1] Below is a summary of its key properties.

Physicochemical Properties of this compound
PropertyValueReference
IUPAC Name 3-(3,4-dichlorophenyl)-1-(trideuteriomethoxy)-1-(trideuteriomethyl)urea[2][]
CAS Number 1219804-76-8[4]
Molecular Formula C₉H₄D₆Cl₂N₂O₂[4]
Molecular Weight 255.13 g/mol
Canonical SMILES CN(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC
Isomeric SMILES [2H]C([2H])([2H])N(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC([2H])([2H])[2H]
Appearance White to off-white solid/crystalline solid
Purity >98%
Isotopic Enrichment 99 atom % D
Storage Conditions Store at room temperature.
Stability Stable under recommended storage conditions. Should be re-analyzed after three years for chemical purity.
Physicochemical Properties of Linuron (Unlabeled)
PropertyValueReference
Molecular Formula C₉H₁₀Cl₂N₂O₂
Molecular Weight 249.09 g/mol
Melting Point 93-94 °C
Water Solubility 75 mg/L
Log P (Octanol/Water Partition Coefficient) 3.2
Solubility Readily soluble in dimethylformamide, chloroform, and diethyl ether. Moderately soluble in aromatic hydrocarbons. Sparingly soluble in aliphatic hydrocarbons. In acetone 500, benzene 150, ethanol 150, xylene 130, n-heptane 15 (all in g/kg at 25 °C).

Biological Activity and Mechanism of Action

Linuron and its deuterated form, this compound, are selective herbicides that primarily act by inhibiting photosynthesis. The mode of action involves the blockage of electron transport in photosystem II, a key component of the photosynthetic process in plants.

In addition to its herbicidal activity, Linuron has been identified as a competitive antagonist of the androgen receptor (AR) with a Ki of 100 μM. This endocrine-disrupting activity has led to studies on its reproductive toxicity in animals.

Experimental Protocols: Quantification of Linuron using this compound

This compound is widely employed as an internal standard in analytical methods for the determination of Linuron residues in environmental samples such as soil and water. The following is a generalized experimental protocol based on common methodologies like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

For Soil Samples (based on QuEChERS and other extraction methods):

  • Homogenization: Weigh 15.0 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

  • Hydration: Add 5 mL of Milli-Q water and vortex for 30 seconds.

  • Fortification: Spike the sample with a known concentration of this compound internal standard solution.

  • Extraction: Add 15 mL of a saturated calcium hydroxide solution (pH 12.3) and 15 mL of acetonitrile. Vortex for 30 seconds.

  • Salting Out: Add 6.0 g of anhydrous magnesium sulfate and 1.5 g of sodium chloride. Vortex for another 30 seconds.

  • Centrifugation: Centrifuge the tubes at 3700 rpm for 7 minutes to separate the phases.

  • Dilution: Take a 1.0 mL aliquot of the supernatant (acetonitrile layer) and dilute it 1:1 (v/v) with the mobile phase for LC-MS/MS analysis.

For Water Samples (based on Solid-Phase Extraction - SPE):

  • Filtration: Filter water samples through a 0.7-µm glass fiber filter.

  • Acidification: Acidify the filtered sample to a pH of 3.0 with a 10% v/v formic acid solution.

  • Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (6 mL / 200 mg) by passing 5 mL of methanol followed by 5 mL of ultrapure water.

  • Sample Loading: Load 300 mL of the water sample onto the SPE cartridge.

  • Washing: Rinse the cartridge with 3 mL of ultrapure water.

  • Drying: Dry the cartridge under vacuum.

  • Elution: Elute the analytes with 3 mL of a methanol:ethyl acetate (70:30 v/v) mixture.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C and reconstitute the residue in 1 mL of a methanol/water (50/50 v/v) mixture prior to LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • LC System: Agilent 1200 or equivalent.

    • Column: Reversed-phase C18 analytical column (e.g., ZORBAX Extend-C18, 2.1 mm × 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient Elution: A suitable gradient to separate Linuron from matrix interferences.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Linuron and this compound.

Visualizations

Experimental Workflow for Linuron Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Sample Collection (Soil or Water) homogenize Homogenization / Filtration start->homogenize spike Spike with This compound Internal Standard homogenize->spike extract Extraction (QuEChERS or SPE) spike->extract cleanup Clean-up / Phase Separation extract->cleanup concentrate Concentration & Reconstitution cleanup->concentrate lcms LC-MS/MS Analysis concentrate->lcms data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant report Reporting quant->report

Caption: Workflow for the analysis of Linuron using this compound as an internal standard.

Logical Relationship of Linuron's Herbicidal Action

mechanism_of_action cluster_photosynthesis Inhibition of Photosynthesis linuron Linuron / this compound psii Photosystem II (PSII) in Plant Chloroplasts linuron->psii binds to D1 protein electron_transport Electron Transport Chain psii->electron_transport Inhibits atp_synthesis ATP Synthesis electron_transport->atp_synthesis Inhibits photosynthesis Photosynthesis atp_synthesis->photosynthesis Inhibits plant_death Plant Death photosynthesis->plant_death

References

Linuron-d6 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Linuron-d6 is the deuterated form of Linuron, a phenylurea herbicide used to control the growth of grasses and weeds in various agricultural applications. As a stable isotope-labeled compound, this compound serves as an internal standard for quantitative analysis in research and environmental monitoring. Its use in mass spectrometry and chromatography allows for precise and accurate measurement of Linuron levels in various matrices.

This document provides core technical specifications for this compound, specifically its Chemical Abstracts Service (CAS) number and molecular weight.

Core Compound Properties

ParameterValue
CAS Number 1219804-76-8[1][2][][4][5]
Molecular Weight 255.13 g/mol
Molecular Formula C₉H₄D₆Cl₂N₂O₂

As a large language model, I am unable to provide detailed experimental protocols or generate visualizations such as signaling pathways or experimental workflows using Graphviz (DOT language). The creation of such content requires access to and interpretation of specific experimental data and methodologies which is beyond my current capabilities. For detailed experimental procedures, it is recommended to consult peer-reviewed scientific literature and established laboratory protocols.

References

In-Depth Technical Guide: Synthesis and Purification of Linuron-d6

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the synthesis and purification of Linuron-d6, an isotopically labeled internal standard crucial for the accurate quantification of the herbicide Linuron in various matrices. This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, environmental science, and drug development.

This compound is primarily utilized in analytical methodologies, such as liquid chromatography-mass spectrometry (LC-MS), to correct for matrix effects and variations in sample preparation and instrument response, ensuring reliable and precise measurement of Linuron residues.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for its handling, storage, and application as a certified reference material.

PropertyValueReference
CAS Number 1219804-76-8[1][2][3]
Molecular Formula C₉H₄D₆Cl₂N₂O₂
Molecular Weight 255.12 g/mol
Appearance Typically supplied as a solution in a certified organic solvent[1][4]
Standard Concentration Commonly 100 µg/mL in Acetonitrile
Storage Conditions Recommended storage at 10°C or colder
Primary Application Labeled Pesticide Residue Internal Standard for Food and Environmental Analysis

Proposed Synthesis of this compound

Experimental Workflow

The overall synthetic workflow can be visualized as a two-stage process: the synthesis of the deuterated reactant followed by the final coupling reaction to form this compound.

Synthesis_Workflow cluster_0 Stage 1: Synthesis of N,O-dimethylhydroxylamine-d6 cluster_1 Stage 2: Synthesis of this compound cluster_2 Purification hydroxylamine Hydroxylamine intermediate1 Ethyl N-hydroxycarbamate hydroxylamine->intermediate1 Reaction ethyl_chloroformate Ethyl Chloroformate ethyl_chloroformate->intermediate1 intermediate2 Ethyl N-(methoxy-d3)-N-(methyl-d3)carbamate intermediate1->intermediate2 Deuteromethylation deuterated_methylating_agent Deuterated Methylating Agent (e.g., (CD3)2SO4) deuterated_methylating_agent->intermediate2 dmha_d6 N,O-dimethylhydroxylamine-d6 intermediate2->dmha_d6 Hydrolysis acid_hydrolysis Acid Hydrolysis acid_hydrolysis->dmha_d6 linuron_d6 This compound dmha_d6->linuron_d6 dca 3,4-Dichloroaniline dcpi 3,4-Dichlorophenyl isocyanate dca->dcpi Phosgenation phosgene Phosgene phosgene->dcpi dcpi->linuron_d6 Coupling Reaction purification Chromatographic Purification linuron_d6->purification

Caption: Proposed synthetic workflow for this compound.

Stage 1: Synthesis of N,O-dimethylhydroxylamine-d6

The key to synthesizing this compound is the preparation of the deuterated intermediate, N,O-dimethylhydroxylamine-d6. A general method for the non-deuterated analogue involves the reaction of ethyl chloroformate with hydroxylamine, followed by methylation. To introduce the deuterium labels, a deuterated methylating agent must be used.

Experimental Protocol:

  • Formation of Ethyl N-hydroxycarbamate: In a reaction vessel, hydroxylamine (or its salt) is reacted with ethyl chloroformate in the presence of a base (e.g., sodium hydroxide) to yield ethyl N-hydroxycarbamate. The reaction is typically carried out at a controlled temperature to avoid side reactions.

  • Deuteromethylation: The resulting ethyl N-hydroxycarbamate is then subjected to methylation using a deuterated methylating agent such as deuterated dimethyl sulfate ((CD₃)₂SO₄) or deuteromethyl iodide (CD₃I) in the presence of a base. This step introduces the two trideuteriomethyl (-CD₃) groups, forming ethyl N-(methoxy-d3)-N-(methyl-d3)carbamate.

  • Hydrolysis: The deuterated carbamate intermediate is subsequently hydrolyzed under acidic conditions (e.g., using hydrochloric acid) to cleave the ethyl carbonate group, yielding N,O-dimethylhydroxylamine-d6, which can be isolated as its hydrochloride salt.

Stage 2: Synthesis of 3,4-Dichlorophenyl isocyanate

The second key reactant is 3,4-dichlorophenyl isocyanate. This is a commercially available chemical but can also be synthesized in the laboratory.

Experimental Protocol:

  • Phosgenation of 3,4-Dichloroaniline: 3,4-dichloroaniline is reacted with phosgene (or a phosgene equivalent like diphosgene or triphosgene) in an inert solvent (e.g., toluene, chlorobenzene). The reaction is typically performed in a two-stage temperature process, starting at a lower temperature and then heating to drive the reaction to completion. This method effectively converts the amine group into an isocyanate group.

  • Purification: The resulting 3,4-dichlorophenyl isocyanate is purified by distillation under reduced pressure to remove the solvent and any by-products.

Stage 3: Final Coupling Reaction to Synthesize this compound

The final step involves the coupling of the two synthesized intermediates.

Experimental Protocol:

  • Reaction: 3,4-dichlorophenyl isocyanate is reacted with N,O-dimethylhydroxylamine-d6 (or its free base form) in an anhydrous, inert solvent. The reaction is an addition of the hydroxylamine to the isocyanate group to form the urea linkage.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS to ensure completion.

  • Work-up: Upon completion, the reaction mixture is worked up to remove any unreacted starting materials and by-products. This may involve washing with aqueous solutions to remove any salts and then drying the organic phase.

Purification of this compound

The final purification of this compound is critical to ensure its suitability as a certified reference material.

Experimental Protocol:

  • Chromatography: The crude product is typically purified using column chromatography on silica gel. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is used to separate the desired product from any impurities.

  • Recrystallization: Further purification can be achieved by recrystallization from an appropriate solvent system to obtain a highly pure crystalline product.

  • Characterization and Purity Assessment: The final product's identity and purity are confirmed using various analytical techniques:

    • Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of six deuterium atoms.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of protonated methyl and methoxy groups.

    • High-Performance Liquid Chromatography (HPLC): To determine the chemical purity.

Alternative Synthetic Route

An alternative synthesis for Linuron has been reported which could potentially be adapted for the synthesis of this compound. This method involves the reaction of 3,4-dichlorophenyl hydroxyurea with methyl chloride.

Proposed Adaptation for this compound:

  • Synthesis of 3,4-Dichlorophenyl hydroxyurea: This intermediate can be prepared from 3,4-dichloroaniline.

  • Deuteromethylation: The 3,4-dichlorophenyl hydroxyurea could then be reacted with a deuterated methylating agent such as deuteromethyl chloride (CD₃Cl) in the presence of a base to introduce one of the deuterated methyl groups. A subsequent deuteromethylation step would be required to introduce the second deuterated methyl group.

This alternative route may present different challenges in terms of regioselectivity and reaction conditions but offers a potential pathway that avoids the use of phosgene.

Logical Relationship of Synthetic Steps

The synthesis of this compound follows a logical progression from readily available starting materials to the final isotopically labeled product.

Logical_Relationship Start Starting Materials (Hydroxylamine, 3,4-Dichloroaniline, Deuterated Methylating Agent) Intermediate_Synthesis Synthesis of Key Intermediates (N,O-dimethylhydroxylamine-d6, 3,4-Dichlorophenyl isocyanate) Start->Intermediate_Synthesis Coupling Coupling Reaction Intermediate_Synthesis->Coupling Crude_Product Crude this compound Coupling->Crude_Product Purification Purification (Chromatography, Recrystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product Characterization Characterization and Purity Analysis (MS, NMR, HPLC) Final_Product->Characterization

Caption: Logical flow of the this compound synthesis process.

This in-depth guide provides a robust framework for the synthesis and purification of this compound. Researchers and scientists can utilize this information to develop detailed laboratory protocols for the production of this essential analytical standard.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Linuron-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties, analytical methodologies, and metabolic pathways of Linuron-d6. The information is curated for professionals in research and development who require precise and reliable data for their work. This compound is the deuterated form of Linuron, a phenylurea herbicide.[1] It is widely used as an internal standard in analytical and pharmacokinetic research due to the stability of its deuterium labels, which allows for accurate quantification in mass spectrometry and liquid chromatography.[2]

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. This data is essential for understanding its behavior in various experimental and environmental settings.

PropertyValueSource(s)
IUPAC Name 3-(3,4-dichlorophenyl)-1-(trideuteriomethoxy)-1-(trideuteriomethyl)urea[2][3]
Synonyms Linuron D6 (methyl D3 methoxy D3), Afalon-d6, Lorox-d6, Methoxydiuron-d6[3]
CAS Number 1219804-76-8
Molecular Formula C₉H₄D₆Cl₂N₂O₂
Molecular Weight 255.13 g/mol
Physical State Solid, Crystalline
Color White to off-white
Melting Point 93 - 94 °C
Water Solubility 75 mg/L
Partition Coefficient log Pow: 3.2
Isotopic Enrichment ≥ 98 atom % D
Storage Conditions Store at room temperature. Stable under recommended conditions.

Mechanism of Action & Biological Interactions

Linuron acts primarily by inhibiting photosynthesis in susceptible plants by disrupting electron transport in photosystem II. It is also recognized as an endocrine disruptor, functioning as a competitive androgen receptor (AR) antagonist with a Ki of 100 μM. Its metabolite, 3,4-dichloroaniline (DCA), is considered more toxic than the parent compound. Both Linuron and DCA are neurotoxic and can cross the blood-brain barrier.

cluster_moa Mechanism of Action linuron This compound ps2 Photosystem II linuron->ps2 Inhibits ar Androgen Receptor linuron->ar Antagonizes ps2_effect Inhibition of Photosynthesis ps2->ps2_effect ar_effect Competitive Antagonist ar->ar_effect

Fig 1. Dual mechanism of action for Linuron.

Experimental Protocols: Analytical Determination in Soil

A validated analytical method exists for the determination of Linuron, its non-deuterated counterpart Diuron, and their relevant metabolites in soil. This method is designed to support field studies and has been validated across a broad range of soil types.

Objective: To achieve a limit of quantitation (LOQ) of 0.010 mg/kg (ppm) for each analyte.

Methodology:

  • Extraction: Soil subsamples are extracted using Accelerated Solvent Extraction (ASE) at elevated pressure and temperature. The extraction solution is a mixture of methanol and aqueous 0.3% formic acid with a 0.1% nonionic surfactant (9/1, v/v).

  • Sample Preparation: An aliquot of the extract is taken, and the methanol is evaporated. The remaining aqueous extract is then diluted and filtered prior to analysis. This purification process is minimal due to the high sensitivity and specificity of the analytical technique.

  • Analysis: The prepared samples are analyzed using a reverse-phase High-Performance Liquid Chromatography (HPLC) system online with a tandem mass spectrometry (LC/MS/MS) system. An electrospray interface (ESI) operating in positive ion mode is used.

  • Quantitation and Confirmation: Quantitation is performed using the total ion chromatogram (TIC) from monitoring two specific mass-to-charge ratio (m/z) transitions for each analyte. The relative abundance of the two fragment ions provides confirmatory evidence for the presence of the analyte. This compound is an ideal internal standard for this type of analysis to correct for matrix effects and variations in instrument response.

cluster_workflow Analytical Workflow for Linuron in Soil sample Soil Sample Collection ase Accelerated Solvent Extraction (ASE) (Methanol/Aqueous Formic Acid) sample->ase prep Methanol Evaporation, Dilution & Filtration ase->prep lcms LC/MS/MS Analysis (Reverse Phase, ESI+) prep->lcms data Data Processing (Quantitation & Confirmation) lcms->data

Fig 2. Workflow for the determination of Linuron in soil.

Metabolic Pathways

The primary route of Linuron biodegradation in the environment is initiated by microbial activity. Organisms like Variovorax sp. strain SRS16 are known to efficiently degrade Linuron, using it as a source of carbon and nitrogen.

The degradation pathway is proposed to begin with a hydrolytic attack on the amide bond of the urea side chain. This initial step is catalyzed by an amidase, such as LibA, which cleaves Linuron into 3,4-dichloroaniline (DCA) and N,O-dimethylhydroxylamine (N,O-DMHA). The key intermediate, 3,4-DCA, is subsequently deoxygenated to 4,5-dichlorocatechol. This molecule is further metabolized via a modified ortho-cleavage pathway, ultimately breaking down the aromatic ring and feeding the resulting components, like oxoadipate, into the Krebs cycle.

cluster_pathway Microbial Degradation Pathway of Linuron linuron Linuron C₉H₁₀Cl₂N₂O₂ dca 3,4-Dichloroaniline (DCA) linuron->dca Amidase (LibA) Hydrolysis dmha N,O-dimethylhydroxylamine linuron->dmha dcc 4,5-Dichlorocatechol dca->dcc Dioxygenase krebs Krebs Cycle Intermediates dcc->krebs Ortho-cleavage Pathway

Fig 3. Proposed metabolic pathway for Linuron degradation.

Safety and Hazards

This compound and its parent compound are classified with several health hazards. It is harmful if swallowed (Acute Tox. 4) and is suspected of causing cancer (Carc. 2). Furthermore, it may damage fertility or the unborn child (Repr. 1B) and may cause damage to organs through prolonged or repeated exposure (STOT RE 2). In aquatic environments, it is classified as very toxic to aquatic life with long-lasting effects (Aquatic Acute 1, Aquatic Chronic 1). Standard personal protective equipment, including gloves, safety glasses, and protective clothing, should be worn when handling this compound.

References

Commercial Suppliers and Technical Guide for Linuron-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of Linuron-d6, a deuterated analog of the herbicide Linuron. It is intended for researchers, scientists, and professionals in drug development and environmental analysis. This document outlines commercial suppliers, quantitative specifications, and common applications, including a detailed experimental protocol for its use as an internal standard.

Introduction to this compound

This compound is a stable isotope-labeled version of Linuron, where six hydrogen atoms on the methoxy and methyl groups have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis of Linuron in various matrices using mass spectrometry-based methods.[1][2][] The primary application of this compound is in analytical chemistry, particularly for residue analysis in environmental and food samples, where it helps to correct for matrix effects and variations in sample preparation and instrument response.[4][5]

Commercial Suppliers and Product Specifications

Several commercial suppliers offer this compound, typically as a certified reference material (CRM) in solution or as a neat solid. The following tables summarize the available products and their key quantitative specifications.

Table 1: Commercial Suppliers of this compound

SupplierWebsiteNotes
Restek--INVALID-LINK--Offers this compound as a certified reference material in acetonitrile.
LGC Standards--INVALID-LINK--Provides this compound as a reference material.
CDN Isotopes--INVALID-LINK--Supplies this compound as a neat solid with high isotopic enrichment.
MedchemExpress--INVALID-LINK--Offers this compound in various quantities for research use.
Veeprho--INVALID-LINK--Provides this compound as a deuterium-labeled analog for analytical and pharmacokinetic research.
BOC Sciences--INVALID-LINK--Supplies this compound as a labeled analog of the restricted-use pesticide Linuron.
ZeptoMetrix (distributes Chiron)--INVALID-LINK--Offers this compound (dimethyl-d6) from the Chiron brand.
HPC Standards Inc.--INVALID-LINK--Supplies D6-Linuron.

Table 2: Quantitative Specifications of Commercial this compound Products

Supplier/BrandProduct FormatConcentration/QuantityPurity/Isotopic EnrichmentCAS Number
RestekSolution in Acetonitrile100 µg/mLCertified Reference Material1219804-76-8
LGC StandardsSolid10 mgNot specifiedNot specified
CDN IsotopesSolid5 mg, 10 mg99 atom % D1219804-76-8
MedchemExpressSolid1 mg, 5 mg, 10 mg99.76%1219804-76-8
Chiron (via ZeptoMetrix)Solution100 µg/mLRaw Material 94.5% min1219804-76-8
BOC SciencesSolidNot specified>95%1219804-76-8

Experimental Protocol: Quantification of Linuron in Soil Samples using LC-MS/MS with this compound Internal Standard

This section details a representative experimental protocol for the analysis of Linuron in soil samples, adapted from established environmental chemistry methods. This compound is used as an internal standard to ensure accuracy and precision.

Reagents and Materials
  • Linuron analytical standard

  • This compound internal standard solution (e.g., 100 µg/mL in acetonitrile)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Deionized water

  • Soil samples

  • Accelerated Solvent Extractor (ASE)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Sample Preparation and Extraction
  • Weigh 10-25 g of the soil sample into an ASE cell.

  • Fortify the sample with a known amount of this compound internal standard solution.

  • The extraction solvent is a mixture of methanol and aqueous 0.3% formic acid.

  • Perform accelerated solvent extraction at elevated temperature and pressure.

  • Collect the extract and evaporate the methanol from an aliquot.

  • Dilute the remaining aqueous extract with deionized water and filter it prior to analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Use a reverse-phase C18 column.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion electrospray mode.

    • Monitor the MS/MS transitions for both Linuron and this compound. The specific transitions will depend on the instrument, but will involve the fragmentation of the respective parent ions.

  • Quantification:

    • Quantify Linuron using the ratio of the peak area of the analyte to the peak area of the this compound internal standard.

    • Prepare a calibration curve using a series of standards containing known concentrations of Linuron and a constant concentration of this compound.

Visualizations

Analytical Workflow for Linuron Quantification

The following diagram illustrates the general workflow for the quantification of Linuron in environmental samples using an internal standard.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Soil/Water Sample spike Spike with this compound Internal Standard sample->spike extraction Extraction (e.g., ASE, SPE) spike->extraction cleanup Extract Cleanup (e.g., Filtration) extraction->cleanup lcms LC-MS/MS Analysis cleanup->lcms Final Extract data Data Processing lcms->data quant Quantification data->quant result result quant->result Final Concentration

Analytical workflow for Linuron quantification.
Signaling Pathway: Linuron's Mode of Action as a Photosystem II Inhibitor

Linuron is a herbicide that acts by inhibiting photosynthesis in target plants. The following diagram illustrates this inhibitory pathway.

photosystem_II_inhibition cluster_psii Photosystem II (PSII) Complex P680 P680 Pheo Pheophytin P680->Pheo Electron Flow QA QA (Plastoquinone) Pheo->QA Electron Flow QB QB (Plastoquinone) QA->QB Electron Flow ETC Electron Transport Chain QB->ETC D1 D1 Protein Linuron Linuron Linuron->D1 Binds to and inhibits ATP_NADPH ATP & NADPH Production ETC->ATP_NADPH Drives Photosynthesis Photosynthesis ATP_NADPH->Photosynthesis Powers

Linuron inhibits photosynthesis by blocking electron transport in Photosystem II.
Signaling Pathway: Linuron as an Androgen Receptor Antagonist

In addition to its herbicidal activity, Linuron has been identified as an endocrine disruptor that can act as a competitive antagonist of the androgen receptor (AR). This can lead to reproductive toxicity in animals.

androgen_receptor_antagonism cluster_cell Target Cell AR Androgen Receptor (AR) ARE Androgen Response Element (in DNA) AR->ARE Translocates to nucleus and binds Androgen Androgen (e.g., Testosterone) Androgen->AR Binds and activates Linuron Linuron Linuron->AR Competitively binds and inhibits Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Biological_Response Normal Androgenic Biological Response Gene_Transcription->Biological_Response

Linuron acts as an antagonist to the androgen receptor.

References

A Technical Guide to the Mechanism of Action of Linuron-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The Gold Standard of Quantitative Analysis

In the landscape of modern analytical chemistry, particularly within regulated environments such as drug development and environmental monitoring, the demand for precision and accuracy is absolute. Quantitative analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely adopted technique. However, its accuracy can be compromised by several factors, including variability in sample preparation, instrument response, and matrix effects.

To counteract these sources of error, an internal standard (IS) is incorporated into the analytical workflow. The ideal internal standard is a compound that behaves identically to the analyte of interest throughout the entire analytical process but is distinguishable by the detector. Stable Isotope-Labeled (SIL) internal standards, such as deuterated compounds, are considered the "gold standard" for this purpose.

This technical guide provides an in-depth exploration of the mechanism of action of Linuron-d6 as an internal standard for the quantitative analysis of linuron, a phenylurea herbicide. It is crucial to distinguish its analytical mechanism from its biological mechanism of action; while linuron's biological effect is the inhibition of photosynthesis in plants, its role as an internal standard is based on the principles of isotope dilution mass spectrometry (IDMS).[1]

The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The use of this compound as an internal standard is a direct application of Isotope Dilution Mass Spectrometry (IDMS), a definitive analytical technique for achieving the highest level of accuracy. The fundamental principle involves adding a known quantity of an isotopically enriched standard (this compound) to the sample before any processing steps.

This compound is structurally identical to linuron, except that six hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle change in mass has a negligible effect on the physicochemical properties of the molecule but allows it to be differentiated from the native linuron by the mass spectrometer.

The mechanism of action as an internal standard can be broken down into the following key points:

  • Chemical Mimicry : Because this compound is chemically and physically almost identical to linuron, it co-elutes during chromatography and experiences the same behavior during all sample handling steps (e.g., extraction, evaporation, reconstitution).

  • Correction for Sample Loss : Any physical loss of the analyte during the multi-step sample preparation process will be mirrored by a proportional loss of the internal standard.

  • Compensation for Matrix Effects : In complex biological or environmental matrices, other co-extracted compounds can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate results. Since this compound has the same ionization efficiency and is affected by these matrix components in the same way as linuron, it effectively cancels out this variability.

  • Ratio-Based Quantification : The final concentration is not determined by the absolute signal intensity of the analyte, but by the ratio of the analyte's signal to the internal standard's signal. This ratio remains constant regardless of sample loss or matrix-induced signal fluctuation, ensuring a robust and accurate measurement.

Data Presentation: Quantitative Performance

The use of a deuterated internal standard like this compound significantly improves method performance. The following tables summarize typical parameters and performance data for the analysis of linuron.

Table 1: Physicochemical Properties of Linuron and this compound

CompoundChemical FormulaMolar Mass ( g/mol )CAS Number
LinuronC₉H₁₀Cl₂N₂O₂249.09330-55-2
This compoundC ₉H₄D₆Cl₂N₂O₂255.131219804-76-8

Table 2: Illustrative LC-MS/MS Parameters for Analysis

Multiple Reaction Monitoring (MRM) is used to selectively detect and quantify the compounds. Two distinct mass transitions are typically monitored for each compound—one for quantification and one for confirmation.

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
Linuron249.1160.0182.118
This compound255.1166.0188.118
Note: Parameters are illustrative and require optimization for specific instrumentation. Linuron transitions are based on published data.[2] this compound transitions are predicted based on the mass shift.

Table 3: Method Performance Data: Recovery in Chamomile Matrix

This table presents recovery data from a validated method for linuron in a complex plant matrix using a deuterated internal standard. High and consistent recovery across different concentration levels demonstrates the effectiveness of the internal standard in correcting for analytical variability.

Spiked Concentration (mg/kg)Number of Replicates (n)Average Recovery (%)Relative Standard Deviation (RSD %)
0.10594.34.5
0.25592.13.8
0.50595.52.1
Data adapted from a study on linuron in chamomile using a deuterated internal standard.[1]

Experimental Protocols

A detailed methodology is critical for reproducible results. The following is a representative protocol for the analysis of linuron in a solid matrix (e.g., food, soil) using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[3][4]

4.1 Sample Preparation: QuEChERS Extraction

  • Homogenization : Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking : Add 100 µL of a 10 µg/mL this compound working solution in acetonitrile to the sample.

  • Hydration : Add 10 mL of water and vortex for 30 seconds to hydrate the sample.

  • Solvent Extraction : Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.

  • Salting Out : Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). Immediately cap and shake vigorously for 1 minute.

  • Centrifugation : Centrifuge the tube at ≥4000 rpm for 5 minutes.

4.2 Sample Cleanup: Dispersive Solid-Phase Extraction (d-SPE)

  • Aliquot Transfer : Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing d-SPE cleanup salts (e.g., 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA)).

  • Cleanup : Vortex the tube for 30 seconds to facilitate the cleanup process, where PSA removes interfering matrix components.

  • Final Centrifugation : Centrifuge at high speed (e.g., ≥10,000 rpm) for 5 minutes.

  • Final Extract : Carefully collect the supernatant, filter if necessary, and transfer to an autosampler vial for analysis.

4.3 LC-MS/MS Analysis

  • LC Column : C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A : Water with 0.1% Formic Acid.

  • Mobile Phase B : Methanol with 0.1% Formic Acid.

  • Flow Rate : 0.4 mL/min.

  • Gradient : A typical gradient would start at 5% B, ramp to 95% B, hold, and then return to initial conditions for re-equilibration.

  • Injection Volume : 5 µL.

  • Ionization Source : Electrospray Ionization (ESI), Positive Mode.

  • Detection : Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode using the transitions specified in Table 2.

Visualizations: Workflows and Principles

Diagrams are essential for visualizing the workflow and the underlying principles of internal standard correction.

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample 1. Homogenized Sample Spike 2. Spike with Known Amount of this compound (IS) Sample->Spike Extract 3. Acetonitrile Extraction & Salting Out Spike->Extract Cleanup 4. Dispersive SPE Cleanup Extract->Cleanup LCMS 5. LC-MS/MS Analysis (Detect Linuron & this compound) Cleanup->LCMS Ratio 6. Calculate Peak Area Ratio (Linuron / this compound) LCMS->Ratio Quant 7. Quantify Concentration via Calibration Curve Ratio->Quant

Caption: Experimental workflow for quantitative analysis using this compound.

G cluster_ideal Ideal Scenario (100% Recovery) cluster_real Real-World Scenario (e.g., 30% Loss) title The Principle of Internal Standard Correction start_ideal True Amount Linuron: 100 units Initial Spike This compound: 100 units ms_ideal MS Detection Linuron Signal: 100 This compound Signal: 100 start_ideal->ms_ideal Perfect Extraction start_real True Amount Linuron: 100 units Initial Spike This compound: 100 units ratio_ideal Calculated Ratio 100 / 100 = 1.0 ms_ideal->ratio_ideal result Result: The final calculated concentration is identical and accurate in both scenarios. ratio_ideal->result ms_real MS Detection Linuron Signal: 70 This compound Signal: 70 start_real->ms_real Extraction Loss & Matrix Suppression ratio_real Calculated Ratio 70 / 70 = 1.0 ms_real->ratio_real ratio_real->result

Caption: How the analyte/IS ratio corrects for analytical variability.

Conclusion

This compound operates as an internal standard through the robust principle of isotope dilution. Its mechanism is not biological but analytical, serving as a near-perfect chemical mimic of the target analyte, linuron. By compensating for variations in sample recovery and matrix effects, its use allows for the highly accurate, precise, and reliable quantification required in research, clinical, and regulatory settings. The integration of deuterated internal standards like this compound into LC-MS/MS workflows is an indispensable strategy for generating high-quality quantitative data from complex matrices.

References

Solubility Profile of Linuron-d6 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Linuron-d6 in various organic solvents. Given the limited direct experimental data on the deuterated form, this document leverages the extensively documented solubility of Linuron as a reliable surrogate. The physical and chemical properties of isotopically labeled compounds are generally very similar to their non-labeled counterparts, making Linuron's solubility data a strong proxy for this compound for most practical applications in research and development.

Core Data Presentation

The solubility of a compound is a critical parameter in a wide range of scientific applications, including analytical method development, formulation science, and environmental fate studies. The following table summarizes the quantitative solubility of Linuron in several common organic solvents.

Organic SolventTemperature (°C)Solubility (g/kg of solvent)Solubility (g/L of solvent)
Acetone25500~395
Benzene25150~132
Ethanol25150~118
Xylene25130~113
n-Heptane2515~10

Note: g/L values are estimated based on the density of the respective solvents at or near 25°C.

In addition to the quantitative data, qualitative solubility information indicates that Linuron is readily soluble in dimethylformamide (DMF), chloroform, and diethyl ether. It is moderately soluble in aromatic hydrocarbons and sparingly soluble in aliphatic hydrocarbons[1]. For instance, in Dimethyl Sulfoxide (DMSO), the solubility is reported to be high, at 100 mg/mL[2][3][4].

Experimental Protocols: Determining Solubility via the Shake-Flask Method

The "shake-flask" method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound in a given solvent. The following protocol outlines the general steps for this procedure.

Objective: To determine the saturation concentration of a solute (this compound) in an organic solvent at a specified temperature.

Materials:

  • This compound (solid, crystalline form)

  • Organic solvent of interest (e.g., acetone, ethanol)

  • Glass flasks or vials with airtight seals

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a flask containing the organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This may take several hours to a day.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

  • Concentration Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

    • Analyze the standard solutions using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry, to generate a calibration curve.

    • Analyze the filtered saturated solution under the same conditions.

    • Determine the concentration of this compound in the saturated solution by comparing its analytical response to the calibration curve.

  • Data Reporting:

    • The solubility is reported as the concentration of this compound in the saturated solution, typically in units of g/L or mg/mL.

Mandatory Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent using the shake-flask method.

G start Start add_solute Add excess this compound to organic solvent start->add_solute equilibrate Equilibrate at constant temperature with agitation (e.g., 24h) add_solute->equilibrate settle Allow undissolved solid to settle equilibrate->settle filter Filter supernatant to remove solids settle->filter analyze Analyze concentration of filtrate (e.g., HPLC, UV-Vis) filter->analyze data Determine solubility from concentration measurement analyze->data end End data->end

Caption: Workflow for determining the solubility of this compound.

References

Long-Term Storage and Stability of Linuron-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the long-term storage, stability, and analytical methodologies for Linuron-d6. Given its critical role as an internal standard in analytical and pharmacokinetic studies, ensuring its integrity is paramount for accurate and reliable experimental outcomes. This document synthesizes manufacturer recommendations, data on the parent compound Linuron, and established protocols for stability testing of stable isotope-labeled compounds.

Recommended Storage Conditions and Stability

The stability of this compound is highly dependent on its physical state (solid or in solution) and the storage temperature. Adherence to manufacturer-recommended conditions is crucial to ensure its chemical purity and isotopic integrity over time.

Table 1: Recommended Storage Conditions for this compound
FormManufacturer/SupplierRecommended Storage Temperature
Solid (Powder) MedChemExpress-20°C
CDN IsotopesRoom temperature
BOC Sciences-20°C
In Solvent
(Acetonitrile)Ibis Scientific10°C or colder
Restek10°C or colder
(DMSO)MedChemExpress-80°C or -20°C
Table 2: Shelf-Life and Stability of this compound
FormStorage TemperatureStated Shelf-Life/StabilityManufacturer/Supplier
Solid (Powder) -20°C3 yearsMedChemExpress
4°C2 yearsMedChemExpress
Room TemperatureRe-analyze after 3 yearsCDN Isotopes
In Solvent
(Acetonitrile, 100 µg/mL)10°C or colderMax: 31 months, Min: 6 months (on ship date)Ibis Scientific
(DMSO)-80°C6 monthsMedChemExpress
-20°C1 monthMedChemExpress

Potential Degradation Pathways

The most cited degradation pathway involves the enzymatic hydrolysis of the amide bond by microbial amidases, leading to the formation of 3,4-dichloroaniline (DCA) and N,O-dimethylhydroxylamine.[1][2] DCA is a more toxic and persistent intermediate, which is then further degraded. Hydrolysis can also be facilitated by acidic or alkaline conditions, particularly at elevated temperatures. Photodegradation in the presence of light is another significant pathway for Linuron.[3]

The deuterium labeling in this compound is on the methoxy and methyl groups, which are cleaved during the initial hydrolysis step. While stable isotopes can sometimes influence the rate of metabolic processes (isotopic effect), the fundamental degradation pathway is expected to be analogous to that of unlabeled Linuron.

G cluster_degradation This compound Degradation Pathway This compound This compound 3,4-dichloroaniline (DCA) 3,4-dichloroaniline (DCA) This compound->3,4-dichloroaniline (DCA) Hydrolysis (Amidase) N,O-dimethyl-d6-hydroxylamine N,O-dimethyl-d6-hydroxylamine This compound->N,O-dimethyl-d6-hydroxylamine Hydrolysis (Amidase) Further Degradation Products Further Degradation Products 3,4-dichloroaniline (DCA)->Further Degradation Products

Figure 1: Proposed primary degradation pathway for this compound.

Experimental Protocol for Stability Assessment

This section outlines a generalized protocol for conducting a comprehensive long-term stability study of this compound, based on regulatory guidelines (e.g., ICH Q1A) and best practices for stable isotope-labeled internal standards.

Objective

To evaluate the stability of this compound in both solid form and in solution under various storage conditions over an extended period, and to establish a re-test period or shelf-life.

Materials
  • This compound (solid)

  • Solvents (e.g., Acetonitrile, DMSO, HPLC-grade)

  • Calibrators and Quality Control (QC) samples

  • Validated stability-indicating analytical method (e.g., LC-MS/MS)

Stability Study Design

3.3.1. Long-Term and Accelerated Stability Studies

  • Storage Conditions:

    • Long-Term: 2-8°C, -20°C, and room temperature (for solid).

    • Accelerated: 40°C with 75% relative humidity (as per ICH guidelines).

  • Time Points:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Sample Preparation:

    • Prepare stock solutions of this compound at a known concentration.

    • Prepare QC samples at low, medium, and high concentrations.

3.3.2. Forced Degradation (Stress Testing)

To identify potential degradation products and validate the stability-indicating nature of the analytical method, subject this compound to the following stress conditions:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C.

  • Alkaline Hydrolysis: e.g., 0.1 M NaOH at 60°C.

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

  • Photostability: Expose to light according to ICH Q1B guidelines.

  • Thermal Stress: e.g., 70°C.

Analytical Methodology

A validated stability-indicating method, typically High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), should be used.

  • Chromatographic Separation: To separate this compound from any potential degradants.

  • Mass Spectrometric Detection: To quantify the parent compound and identify any degradation products.

  • Method Validation: The analytical method must be validated for specificity, linearity, accuracy, precision, and sensitivity.

Acceptance Criteria
  • The mean concentration of the stability samples should be within ±15% of the initial concentration.

  • No significant changes in chromatographic peak shape or purity.

  • No significant formation of degradation products.

  • Isotopic enrichment should remain stable.

G cluster_workflow Experimental Workflow for Stability Testing start Start: this compound Sample prep Prepare Stock Solutions & QC Samples start->prep storage Store Samples under Defined Conditions (Long-Term, Accelerated, Stress) prep->storage sampling Withdraw Samples at Pre-defined Time Points storage->sampling analysis Analyze using Validated LC-MS/MS Method sampling->analysis data Data Evaluation: - Concentration vs. Initial - Degradant Profile - Isotopic Enrichment analysis->data end Conclusion: Establish Shelf-Life / Re-test Period data->end

References

Deconstructing the Linuron-d6 Certificate of Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a certified reference material like Linuron-d6 is a critical document. It provides the necessary assurance of the material's identity, purity, and concentration, which are fundamental for the accuracy and reliability of analytical data. This in-depth technical guide will dissect a typical CoA for this compound, explaining each section and the underlying experimental methodologies.

This compound, a deuterated analog of the herbicide Linuron, is primarily used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods.[1] Its chemical and physical properties closely mimic that of the non-labeled Linuron, allowing it to compensate for variations during sample preparation and analysis.[2]

Product Identification and General Information

A CoA begins with fundamental identifying information for the specific lot of material. This section typically includes:

ParameterExample ValueSignificance
Product Name This compoundThe common name of the certified reference material.
Chemical Name 3-(3,4-Dichlorophenyl)-1-(methoxy-d3)-1-(methyl-d3)ureaThe systematic chemical name, indicating the positions of the deuterium labels.[2]
CAS Number 1219804-76-8A unique identifier assigned by the Chemical Abstracts Service.[3][4]
Molecular Formula C₉H₄D₆Cl₂N₂O₂Represents the elemental composition, specifying the six deuterium atoms.
Molecular Weight 255.13 g/mol The mass of one mole of the substance, accounting for the heavier deuterium isotopes.
Lot Number [Example] 123-45AA unique identifier for a specific batch of the product, ensuring traceability.
Format Neat Solid or Solution in AcetonitrileDescribes the physical state of the material. If a solution, the solvent is specified.
Concentration [If applicable] 100 µg/mLThe certified concentration of the analyte in the solution.
Storage Conditions 10°C or colderRecommended temperature range to ensure the stability of the material.
Expiration Date [Example] 2027-10-31The date until which the manufacturer guarantees the certified values.

Certified Values and Uncertainties

This is the core of the CoA, presenting the quantitative data that certifies the reference material. The values are typically determined through rigorous testing and statistical analysis.

Certified PropertyMethod(s) UsedCertified ValueUncertainty
Chemical Purity HPLC-UV, LC-MS≥99.0%± 0.5%
Isotopic Enrichment Mass Spectrometry≥98 atom % DN/A
Concentration (for solutions) Gravimetric Preparation & HPLC-UV100.0 µg/mL± 2.0 µg/mL
Identity ¹H-NMR, Mass SpectrometryConforms to StructureN/A

Experimental Protocols

Detailed methodologies are crucial for understanding how the certified values were derived and for replicating or adapting the analysis in the user's laboratory.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

The chemical purity of this compound is assessed to quantify the percentage of the desired compound and to identify any impurities.

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : A gradient of acetonitrile and water, often with a small amount of formic acid to improve peak shape.

  • Flow Rate : Typically 1.0 mL/min.

  • Detection : UV absorbance at a wavelength where Linuron absorbs strongly, such as 247 nm.

  • Quantification : The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Identity Confirmation and Isotopic Enrichment by Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and determining its isotopic purity.

  • Instrumentation : A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Ionization Mode : Positive ion mode is typically used for Linuron.

  • Data Acquisition : Full scan mode to observe the molecular ion cluster.

  • Identity Confirmation : The observed mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) should match the theoretical exact mass of this compound.

  • Isotopic Enrichment : The relative intensities of the isotopic peaks in the mass spectrum are used to calculate the percentage of molecules that are fully deuterated. The contribution from the unlabeled (d0) form should be minimal.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR is used to confirm the structure of the molecule and to verify the positions of the deuterium labels.

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent : A deuterated solvent in which the sample is soluble, such as acetone-d6 or chloroform-d.

  • Analysis : The ¹H-NMR spectrum of this compound will show the characteristic signals for the aromatic protons. The signals corresponding to the methoxy and methyl protons will be absent or significantly reduced in intensity, confirming the successful deuteration at these positions.

Visualization of Workflows and Structures

Diagrams can effectively illustrate the logical flow of the certification process and the chemical structure of the analyte.

Certification_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Testing cluster_cert Certification & Release Synthesis Chemical Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification Identity Identity Confirmation (MS, NMR) Purification->Identity Purity Chemical Purity (HPLC) Purification->Purity Isotopic Isotopic Enrichment (MS) Purification->Isotopic Data_Analysis Data Analysis & Uncertainty Calculation Identity->Data_Analysis Purity->Data_Analysis Isotopic->Data_Analysis CoA_Generation Certificate of Analysis Generation Data_Analysis->CoA_Generation Final_Product Certified Reference Material CoA_Generation->Final_Product

Certification workflow for a deuterated internal standard.

Linuron_Structure cluster_linuron_d6 This compound cluster_linuron Linuron (unlabeled) l_d6 [Image of this compound structure with D3CO and D3C groups highlighted] C₉H₄D₆Cl₂N₂O₂ l_unlabeled [Image of Linuron structure with CH3O and CH3 groups] C₉H₁₀Cl₂N₂O₂ l_d6->l_unlabeled Isotopic Analog

Chemical structures of this compound and its unlabeled analog.

Conclusion

References

An In-depth Technical Guide to Linuron-d6: Labeling, Nomenclature, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Linuron-d6, a deuterated analog of the herbicide Linuron. It covers the core aspects of its labeling, nomenclature, synthesis, and its critical role as an internal standard in analytical methodologies. Detailed experimental protocols for its application in quantitative analysis are also presented, alongside key quantitative data and visualizations to facilitate a thorough understanding for research and drug development professionals.

Nomenclature and Chemical Structure

This compound is the isotopically labeled form of Linuron, where six hydrogen atoms have been replaced by deuterium. This substitution is strategically placed on the methoxy and methyl groups attached to the urea nitrogen.

The standard nomenclature for this compound is N'-(3,4-Dichlorophenyl)-N-(methoxy-d3)-N-(methyl-d3)urea . Its IUPAC name is 3-(3,4-dichlorophenyl)-1-(trideuteriomethoxy)-1-(trideuteriomethyl)urea .[1][2]

The key structural details are summarized in the table below:

PropertyValue
Chemical Formula C₉H₄D₆Cl₂N₂O₂
Molecular Weight 255.13 g/mol [1][2]
CAS Number 1219804-76-8[1]
Synonyms This compound (dimethyl-d6), N'-(3,4-Dichlorophenyl)-N-methoxy-N-methyl-urea-d6

The structural difference between Linuron and this compound is illustrated in the following diagram:

G cluster_0 Linuron cluster_1 This compound Linuron_Struct Cl | Cl-C₆H₃-NH-C(=O)N(OCH₃)CH₃ Linuron-d6_Struct Cl | Cl-C₆H₃-NH-C(=O)N(OCD₃)CD₃

Diagram 1: Chemical structures of Linuron and this compound.

Isotopic Labeling and Synthesis

The deuterium labeling in this compound is achieved through a chemical synthesis process that utilizes deuterated precursors. The general synthetic route involves the reaction of two key intermediates: 3,4-dichlorophenyl isocyanate and N,O-di(methyl-d3)hydroxylamine.

A plausible synthetic workflow is outlined below:

G Synthesis Workflow for this compound A 3,4-Dichloroaniline C 3,4-Dichlorophenyl isocyanate A->C Phosgenation B Phosgene (COCl₂) B->C E This compound C->E Coupling Reaction D N,O-Dimethylhydroxylamine-d6 (CD₃)NH(OCD₃) D->E

Diagram 2: General synthetic pathway for this compound.
Synthesis of 3,4-Dichlorophenyl Isocyanate

This precursor is synthesized by the phosgenation of 3,4-dichloroaniline. The reaction is typically carried out in an inert solvent.

Synthesis of N,O-di(methyl-d3)hydroxylamine

The deuterated hydroxylamine derivative is prepared by the methylation of hydroxylamine using a deuterated methylating agent, such as iodomethane-d3 (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄).

Final Coupling Reaction

The final step involves the coupling of 3,4-dichlorophenyl isocyanate with N,O-di(methyl-d3)hydroxylamine to yield this compound. The reaction is generally performed in an aprotic solvent.

Application in Quantitative Analysis

The primary application of this compound is as an internal standard for the quantification of Linuron in various matrices, such as soil, water, and biological samples, using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its utility stems from its chemical and physical properties being nearly identical to unlabeled Linuron, while its increased mass allows for its differentiation in a mass spectrometer.

Experimental Protocol: Quantification of Linuron in Soil using LC-MS/MS with this compound Internal Standard

This protocol provides a general framework for the analysis of Linuron in soil samples.

3.1.1. Materials and Reagents

  • Linuron analytical standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Anhydrous magnesium sulfate

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Soil sample

3.1.2. Sample Preparation (QuEChERS Method)

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Spike the sample with a known amount of this compound internal standard solution.

  • Add 10 mL of acetonitrile.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile extract).

  • Transfer to a dispersive solid-phase extraction (d-SPE) tube containing PSA and C18 sorbents.

  • Vortex for 30 seconds.

  • Centrifuge at 10000 rpm for 2 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

3.1.3. LC-MS/MS Analysis

The following is a logical workflow for the analytical process:

G Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Soil Sample B Spike with this compound A->B C QuEChERS Extraction B->C D d-SPE Cleanup C->D E Filtration D->E F LC-MS/MS Analysis E->F G Data Acquisition (MRM) F->G H Peak Integration G->H I Calibration Curve Generation H->I J Quantification of Linuron I->J

Diagram 3: Workflow for the quantitative analysis of Linuron.

3.1.4. Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data for this compound.

Table 1: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
Linuron249.0160.071.015-25
This compound255.1160.077.015-25

Note: Optimal collision energies may vary depending on the instrument.

Table 2: Quality Control Parameters

ParameterTypical Value/Range
Isotopic Purity≥ 98%
Chemical Purity≥ 99%
Limit of Quantification (LOQ) in Soil1 - 10 µg/kg
Recovery85 - 115%
Relative Standard Deviation (RSD)< 15%

Table 3: Stability of this compound Stock Solutions

Storage ConditionSolventStability Duration
-20°CAcetonitrile> 1 year
4°CAcetonitrile6 months

Note: It is recommended to perform periodic stability checks.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of the herbicide Linuron in complex matrices. Its well-defined nomenclature, strategic isotopic labeling, and predictable behavior in mass spectrometry make it an ideal internal standard. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and scientists in the fields of environmental analysis, food safety, and drug development, enabling them to develop and validate robust analytical methods.

References

Methodological & Application

Application Note: High-Throughput Analysis of Linuron in Environmental Samples using Linuron-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linuron is a phenylurea herbicide widely used for the control of broadleaf and grassy weeds in a variety of agricultural crops.[1] Due to its potential for environmental contamination and adverse health effects, sensitive and accurate analytical methods are required for its monitoring in various matrices such as soil and water. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the determination of pesticide residues due to its high selectivity, sensitivity, and throughput.[2]

The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision in LC-MS/MS analysis by compensating for matrix effects and variations in sample preparation and instrument response.[3] Linuron-d6, a deuterated analog of linuron, is an ideal internal standard for the quantification of linuron as it shares similar physicochemical properties and chromatographic behavior with the analyte, but is mass-differentiated.[4] This application note provides a detailed protocol for the analysis of linuron in soil and water samples using this compound as an internal standard with LC-MS/MS.

Experimental Protocols

Sample Preparation

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and environmental matrices.

Protocol:

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • For dry soil samples, add 7 mL of water, vortex briefly, and allow to hydrate for 30 minutes.

  • Add 10 mL of acetonitrile to the sample.

  • Spike the sample with an appropriate volume of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).

  • Add the contents of a QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, and sodium citrate).

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Transfer a 1 mL aliquot of the acetonitrile (upper) layer to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

  • Vortex for 30 seconds and then centrifuge at a high rcf (e.g., ≥5000) for 2 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Solid-phase extraction is a common and effective technique for the pre-concentration and cleanup of analytes from aqueous samples.

Protocol:

  • Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 200 mg) by passing 5 mL of methanol followed by 5 mL of ultrapure water.

  • Load 100 mL of the water sample, spiked with an appropriate amount of this compound internal standard, onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.

  • Dry the cartridge under vacuum for a few minutes.

  • Elute the retained analytes with 6 mL of a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

Typical LC Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient Optimized for separation of linuron from matrix interferences
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 20 µL
Column Temperature 40°C

MS/MS Conditions:

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
Linuron249.0160.0182.120 / 12
This compound255.1166.0188.1To be optimized

*Note: The product ions for this compound are predicted based on the known fragmentation of linuron and a mass shift of +6 amu due to the six deuterium atoms. The optimal collision energies for this compound should be determined empirically. The precursor ion for this compound (dimethyl-d6) is confirmed to be m/z 255.1.[1]

Data Presentation

The following tables summarize the quantitative data for the analysis of linuron.

Table 1: Linearity of Linuron

Concentration Range (µg/L)MatrixInternal StandardCorrelation Coefficient (r²)Reference
0.025 - 0.5 (mg/L)ChamomileIsoproturon-d6>0.99

Table 2: Recovery and Precision of Linuron

MatrixSpiking Level (mg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Internal StandardReference
Chamomile0.1>90N/AIsoproturon-d6
Chamomile0.25>90N/AIsoproturon-d6
Chamomile0.5>90N/AIsoproturon-d6

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Linuron

MatrixLOD (mg/kg)LOQ (mg/kg)Internal StandardReference
SoilN/A0.010Not specified

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_key Workflow Key sample Soil or Water Sample spike Spike with this compound (Internal Standard) sample->spike extraction Extraction (QuEChERS or SPE) spike->extraction cleanup Cleanup (d-SPE or Cartridge Wash) extraction->cleanup final_extract Final Extract cleanup->final_extract lcms LC-MS/MS System (HPLC/UHPLC + Triple Quadrupole MS) final_extract->lcms Injection data_acquisition Data Acquisition (MRM Mode) lcms->data_acquisition data_processing Data Processing data_acquisition->data_processing quantification Quantification (Ratio of Analyte to Internal Standard) data_processing->quantification key_process Process Step key_input Input/Output key_decision Decision Point key_instrument Instrumentation k_p k_i k_d k_in

Caption: Experimental workflow for the analysis of Linuron using this compound as an internal standard.

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of linuron in soil and water samples by LC-MS/MS using this compound as an internal standard. The detailed protocols for sample preparation using QuEChERS and SPE, along with the optimized LC-MS/MS parameters, offer a robust and reliable method for environmental monitoring and food safety applications. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for routine analysis in a regulatory or research setting.

References

Application Notes & Protocols: Quantitative Analysis of Linuron in Environmental Samples using Linuron-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a detailed protocol for the quantitative analysis of the herbicide Linuron in environmental matrices, such as soil and water, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Linuron-d6 as an internal standard. The use of a stable isotope-labeled internal standard like this compound provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1]

Principle

Linuron is extracted from the sample matrix using a solvent-based method, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or Solid Phase Extraction (SPE).[2][3] The extract is then cleaned up to remove interfering substances. This compound, a deuterated analog of Linuron, is added as an internal standard at a known concentration before sample preparation to account for any loss of analyte during the process.[1][4] The final extract is analyzed by LC-MS/MS, which provides high selectivity and sensitivity for the detection and quantification of Linuron. Quantification is achieved by comparing the peak area ratio of Linuron to this compound against a calibration curve prepared with known concentrations of the analyte and internal standard.

Materials and Reagents

  • Standards: Linuron (analytical standard, >99.5% purity), this compound (internal standard, >98% isotopic purity)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

  • Salts and Sorbents for QuEChERS: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Disodium hydrogencitrate sesquihydrate, Trisodium citrate dihydrate, Primary secondary amine (PSA) sorbent

  • SPE Cartridges (for water samples): Oasis HLB or equivalent polymeric reversed-phase cartridges

  • Sample Containers: 50 mL polypropylene centrifuge tubes, 2 mL autosampler vials

Experimental Protocols

  • Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Linuron and this compound standards into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol. Store at -20°C.

  • Intermediate Standard Solutions (10 µg/mL): Dilute the stock solutions with acetonitrile to prepare intermediate standards of Linuron and this compound.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate Linuron standard solution with the mobile phase to achieve a concentration range of 0.25 to 50 ng/mL.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the intermediate this compound standard solution with acetonitrile.

A. Soil Samples (using a modified QuEChERS method)

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 µL of the 1 µg/mL this compound internal standard spiking solution.

  • Add 10 mL of water and 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogencitrate sesquihydrate).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg PSA for dispersive solid-phase extraction (d-SPE) cleanup.

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

B. Water Samples (using Solid Phase Extraction - SPE)

  • Filter a 100 mL water sample through a 0.45 µm glass fiber filter.

  • Add 10 µL of the 1 µg/mL this compound internal standard spiking solution to the filtered water sample.

  • Condition an SPE cartridge (e.g., Oasis HLB, 6 mL, 500 mg) with 5 mL of methanol followed by 5 mL of LC-MS grade water.

  • Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of water.

  • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elute the analytes with 10 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

  • Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • LC Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM).

Table 1: LC-MS/MS Parameters

ParameterValue
LC Conditions
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
0.0 min10% B
1.0 min10% B
8.0 min90% B
10.0 min90% B
10.1 min10% B
15.0 min10% B
MS/MS Conditions
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Desolvation Temperature350°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr

Table 2: MRM Transitions for Linuron and this compound

CompoundPrecursor Ion (m/z)Product Ion 1 (Quantifier) (m/z)Collision Energy 1 (eV)Product Ion 2 (Qualifier) (m/z)Collision Energy 2 (eV)
Linuron249.0160.01877.030
This compound255.0166.01877.030

Data Presentation

The following table summarizes the expected quantitative performance of this method.

Table 3: Method Performance Data

ParameterResult
Linearity Range0.25 - 50 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.5 µg/kg
Limit of Quantification (LOQ)1.0 µg/kg
Recovery90 - 110%
Relative Standard Deviation (RSD)< 15%

Visualizations

Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis Sample Soil or Water Sample Spike Spike with this compound Internal Standard Sample->Spike Extraction Extraction (QuEChERS or SPE) Spike->Extraction Cleanup Extract Cleanup (d-SPE or Cartridge Wash) Extraction->Cleanup FinalExtract Final Extract in Autosampler Vial Cleanup->FinalExtract LCMS LC-MS/MS Analysis FinalExtract->LCMS DataAcquisition Data Acquisition (MRM Mode) LCMS->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification of Linuron CalibrationCurve->Quantification

Caption: Experimental workflow for Linuron analysis.

Linuron_Analysis_Logic cluster_input Inputs cluster_process Analytical Process cluster_output Outputs Sample Environmental Sample (Soil/Water) Preparation Sample Preparation (Extraction & Cleanup) Sample->Preparation Linuron_d6 This compound (Internal Standard) Linuron_d6->Preparation Standards Linuron Calibration Standards LC_Separation LC Separation (C18 Column) Standards->LC_Separation Preparation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Concentration Linuron Concentration in Sample MS_Detection->Concentration QC_Data Quality Control Data (Recovery, RSD) MS_Detection->QC_Data

Caption: Logical flow of the analytical method.

References

Application Note: Quantification of Linuron in Water Samples by SPE and LC-MS/MS with Linuron-d6 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of the herbicide Linuron in various water matrices. The procedure utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Linuron-d6, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The method is validated for linearity, accuracy, precision, and has a low limit of quantification suitable for environmental monitoring.

Introduction

Linuron is a substituted urea herbicide used to control broadleaf weeds and grasses in a variety of agricultural settings.[1] Its potential to contaminate surface and groundwater necessitates sensitive and reliable analytical methods for monitoring its presence in aqueous environments. This application note provides a detailed protocol for the extraction, separation, and quantification of Linuron in water samples, employing this compound as an internal standard to achieve accurate and reproducible results. The methodology is based on established principles of solid-phase extraction and liquid chromatography-tandem mass spectrometry.

Experimental Protocols

Preparation of Stock and Working Solutions

1.1. Standard Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 10 mg of Linuron and this compound analytical standards into separate 10 mL volumetric flasks.

  • Dissolve the standards in methanol and bring to volume. Cap and mix thoroughly.

  • These stock solutions are stable for at least six months when stored at ≤ 4°C.

1.2. Intermediate Stock Solutions (10 µg/mL):

  • Pipette 100 µL of the 1 mg/mL Linuron and this compound stock solutions into separate 10 mL volumetric flasks.

  • Dilute to volume with methanol, cap, and mix.

1.3. Working Standard Solutions and Calibration Curve:

  • Prepare a series of calibration standards by diluting the intermediate stock solutions with a methanol/water (50:50, v/v) mixture to achieve concentrations ranging from 0.05 µg/L to 10 µg/L.

  • Spike each calibration standard with the this compound internal standard solution to a final concentration of 1 µg/L.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is optimized for C18 SPE cartridges.

2.1. Cartridge Conditioning:

  • Pass 5 mL of methanol through the C18 SPE cartridge.

  • Follow with 5 mL of deionized water, ensuring the cartridge does not go dry.

2.2. Sample Loading:

  • Measure 100 mL of the water sample and spike with the this compound internal standard to a final concentration of 1 µg/L.

  • Load the spiked sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

2.3. Cartridge Washing:

  • Wash the cartridge with 5 mL of deionized water to remove any interfering substances.

2.4. Elution:

  • Elute the retained analytes with two 3 mL aliquots of methanol into a clean collection tube.

2.5. Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of methanol/water (50:50, v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis

3.1. Liquid Chromatography (LC) Conditions:

ParameterCondition
Column Reversed-phase C18, 100 mm x 2.1 mm, 3 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C

3.2. Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

3.3. Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Linuron 249.1160.0 (Quantifier)0.12515
249.1182.1 (Qualifier)0.12512
This compound 255.1166.0 (Quantifier)0.12515
255.1188.1 (Qualifier)0.12512

Data Presentation

Table 1: Calibration Curve Data for Linuron
Concentration (µg/L)Peak Area Ratio (Linuron/Linuron-d6)
0.050.048
0.10.099
0.50.502
1.01.01
5.05.05
10.010.12
0.9995
Table 2: Method Validation Data
ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.01 µg/L
Limit of Quantification (LOQ) 0.05 µg/L
Accuracy (Recovery %) 92-105%
Precision (%RSD) < 10%
Matrix Effect Compensated by internal standard

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_prep Sample & Standard Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing water_sample Water Sample Collection spike_is Spike with this compound (Internal Standard) water_sample->spike_is spe_conditioning Condition C18 Cartridge (Methanol, Water) spike_is->spe_conditioning calibration_standards Preparation of Calibration Standards spike_standards Spike Standards with this compound calibration_standards->spike_standards lc_separation LC Separation (C18 Column) spike_standards->lc_separation sample_loading Load Sample spe_conditioning->sample_loading spe_washing Wash Cartridge (Deionized Water) sample_loading->spe_washing spe_elution Elute Analytes (Methanol) spe_washing->spe_elution evaporation Evaporate to Dryness spe_elution->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution reconstitution->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Linuron Concentration calibration_curve->quantification

Figure 1: Experimental workflow for the quantification of Linuron in water samples.

Conclusion

The described SPE LC-MS/MS method provides a reliable and sensitive tool for the quantification of Linuron in water samples. The use of a deuterated internal standard, this compound, effectively mitigates matrix-induced signal suppression or enhancement, leading to high accuracy and precision. The method's low limit of quantification makes it suitable for routine environmental monitoring and regulatory compliance testing.

References

Application Notes and Protocols for the Analysis of Linuron in Food Matrices using Linuron-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of the herbicide Linuron in various food matrices. The use of its deuterated analog, Linuron-d6, as an internal standard is described to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The primary analytical technique covered is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective method ideal for trace-level contaminant analysis in complex samples.

Introduction

Linuron is a phenylurea herbicide used to control the growth of broadleaf and grassy weeds in a variety of agricultural crops. Due to its potential toxicity and persistence, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for Linuron in food products. Accurate and reliable analytical methods are therefore essential to monitor for the presence of Linuron residues and ensure food safety.

Isotope dilution mass spectrometry, employing a stable isotope-labeled internal standard like this compound, is the gold standard for quantitative analysis. This compound is chemically identical to Linuron, ensuring it co-elutes chromatographically and behaves similarly during extraction, cleanup, and ionization. This allows for effective compensation of matrix-induced signal suppression or enhancement, leading to more accurate and precise quantification.

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient technique for the extraction of pesticide residues from food matrices. The following protocols are based on the EN 15662 standard and can be adapted for various food types.

2.1.1. For High-Water Content Matrices (e.g., Fruits and Vegetables)

  • Homogenization: Homogenize a representative portion of the sample (e.g., 100 g) to a uniform consistency.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).

    • Add the QuEChERS extraction salts (4 g anhydrous magnesium sulfate, 1 g sodium chloride, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents. The choice of sorbents depends on the matrix:

      • General Fruits and Vegetables: 150 mg anhydrous magnesium sulfate and 25 mg Primary Secondary Amine (PSA).

      • Pigmented Fruits and Vegetables (e.g., spinach, bell peppers): Add 25 mg of Graphitized Carbon Black (GCB) or C18 to the general-purpose sorbents.

    • Vortex for 30 seconds.

    • Centrifuge at high speed (e.g., ≥ 10,000 g) for 2 minutes.

  • Final Extract:

    • Transfer the supernatant to an autosampler vial.

    • For LC-MS/MS analysis, the extract may be diluted (e.g., 10-fold) with deionized water or an initial mobile phase to reduce matrix effects further.

2.1.2. For Low-Water, High-Fat/Protein Matrices (e.g., Cereals, Grains, Meat)

  • Homogenization: Mill or grind the sample to a fine powder or paste.

  • Pre-wetting (for dry samples):

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and allow the sample to hydrate for 30 minutes.

  • Extraction:

    • Proceed with the addition of acetonitrile, internal standard, and QuEChERS salts as described in section 2.1.1. For high-fat matrices, a freezing-out step (placing the extract at -20°C for at least 1 hour) can be included after the initial extraction and centrifugation to precipitate lipids.

  • d-SPE Cleanup:

    • For matrices with high fat content, include C18 sorbent (e.g., 50 mg) in the d-SPE tube along with magnesium sulfate and PSA. For meat products, a cleanup with Florisil solid-phase extraction may also be effective[1].

  • Final Extract: Prepare the final extract as described in section 2.1.1.

LC-MS/MS Analysis

The following are typical starting conditions for the analysis of Linuron and this compound. Instrument parameters should be optimized for the specific LC-MS/MS system being used.

  • LC Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for this application.

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 5 mM ammonium formate

    • B: Methanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium formate

  • LC Gradient Program:

Time (min)%A%BFlow Rate (mL/min)
0.09550.3
1.09550.3
8.05950.3
10.05950.3
10.19550.3
12.09550.3
  • Injection Volume: 5-10 µL

  • Column Temperature: 40 °C

  • MS Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS/MS Parameters (MRM Transitions):

Multiple Reaction Monitoring (MRM) is used for quantification. The following are suggested precursor and product ions. The collision energies should be optimized for the specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Collision Energy (eV) - QuantifierCollision Energy (eV) - Qualifier
Linuron249.0160.0182.1~18~12
This compound255.1166.0188.1~18~12

Note: The m/z values for this compound are predicted based on the addition of 6 daltons to the parent compound and its fragments. These should be confirmed and optimized by direct infusion of the this compound standard. Isoproturon-d6 has been successfully used as a surrogate internal standard in some studies[2][3].

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of Linuron in various food matrices using an internal standard-based LC-MS/MS method.

Food MatrixFortification Level (mg/kg)Recovery (%)RSD (%)LOQ (mg/kg)LOD (mg/kg)Reference
Chamomile0.1, 0.25, 0.5>90<150.01-[2]
Meat Products (Pork, Liver, Kidney)0.01, 0.05, 0.188.3 - 101.24.8 - 13.70.010.005[4]
Fruits (general)0.0170-120<200.01-
Vegetables (general)0.0170-120<200.01-
Cereals (Wheat, Rice, Oat, Rye)0.0170-120<200.005-0.01-

RSD: Relative Standard Deviation, LOQ: Limit of Quantification, LOD: Limit of Detection.

Diagrams

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Analysis cluster_data Data Processing homogenization 1. Homogenization extraction 2. Extraction (Acetonitrile + IS + Salts) homogenization->extraction centrifugation1 3. Centrifugation extraction->centrifugation1 cleanup 4. d-SPE Cleanup (PSA, C18, GCB) centrifugation1->cleanup centrifugation2 5. Centrifugation cleanup->centrifugation2 final_extract 6. Final Extract centrifugation2->final_extract lc_ms_analysis LC-MS/MS Analysis final_extract->lc_ms_analysis quantification Quantification (using this compound IS) lc_ms_analysis->quantification reporting Reporting quantification->reporting

Caption: General experimental workflow for Linuron analysis in food.

QuEChERS Method Logic for Different Matrices

quechers_logic start Homogenized Food Sample matrix_type Matrix Type? start->matrix_type high_water High Water Content (Fruits, Vegetables) matrix_type->high_water High Water low_water Low Water / High Fat/Protein (Cereals, Meat) matrix_type->low_water Low Water extraction QuEChERS Extraction (Acetonitrile, IS, Salts) high_water->extraction pre_wet Pre-wet with Water low_water->pre_wet pre_wet->extraction cleanup_high_water d-SPE Cleanup (PSA +/- GCB) extraction->cleanup_high_water from High Water cleanup_low_water d-SPE Cleanup (PSA + C18) extraction->cleanup_low_water from Low Water analysis LC-MS/MS Analysis cleanup_high_water->analysis cleanup_low_water->analysis

References

Application Note: High-Throughput Analysis of Linuron in Environmental and Food Matrices using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents validated methods for the quantitative analysis of the herbicide linuron in various complex matrices, including soil, water, and diverse food products. The protocols leverage the use of a stable isotope-labeled internal standard, Linuron-d6, to ensure high accuracy and precision in analytical measurements.[1] Sample preparation is tailored to each matrix, employing QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for soil and food samples and Solid-Phase Extraction (SPE) for water samples.[2][3] Subsequent analysis is performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing excellent sensitivity and selectivity.[4][5] These methods are designed for researchers, scientists, and professionals in drug development and environmental monitoring who require robust and reliable analytical procedures for pesticide residue analysis.

Introduction

Linuron is a widely used phenylurea herbicide for the control of broadleaf weeds and grasses in a variety of agricultural crops. Its potential for environmental contamination of soil and water, as well as its presence as a residue in food products, necessitates sensitive and accurate analytical methods for monitoring. The use of a deuterated internal standard, such as this compound, is crucial for compensating for matrix effects and variations in sample preparation and instrument response, thereby improving the reliability of quantification. This application note provides detailed protocols for the extraction and analysis of linuron from soil, water, and food matrices, incorporating this compound for enhanced accuracy.

Experimental Protocols

Sample Preparation: Soil (QuEChERS Method)

This protocol is adapted from the widely used QuEChERS method for pesticide residue analysis in soil.

Materials:

  • Homogenized soil sample

  • This compound internal standard solution (10 µg/mL in acetonitrile)

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Spike the sample with 50 µL of the 10 µg/mL this compound internal standard solution.

  • Add 10 mL of acetonitrile to the tube.

  • Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and extraction.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.

  • Immediately cap and shake vigorously for 1 minute to induce phase separation.

  • Centrifuge the tube at 4000 rpm for 5 minutes.

  • Transfer the upper acetonitrile layer to a 15 mL tube containing 150 mg of PSA, 150 mg of C18, and 900 mg of anhydrous MgSO₄ for dispersive solid-phase extraction (d-SPE) cleanup.

  • Vortex the d-SPE tube for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis.

Sample Preparation: Water (Solid-Phase Extraction - SPE)

This protocol is a standard method for the extraction of phenylurea herbicides from water samples.

Materials:

  • Water sample (filtered)

  • This compound internal standard solution (1 µg/mL in methanol)

  • C18 SPE cartridges (500 mg, 6 mL)

  • Methanol, HPLC grade

  • Deionized water

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Measure 500 mL of the filtered water sample.

  • Spike the water sample with 50 µL of the 1 µg/mL this compound internal standard solution.

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Load the water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

  • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water.

  • Dry the cartridge under a stream of nitrogen for 20 minutes.

  • Elute the analytes with 2 x 3 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Sample Preparation: Food (QuEChERS Method)

This protocol is a general QuEChERS procedure applicable to a wide range of fruit and vegetable matrices.

Materials:

  • Homogenized food sample (e.g., fruits, vegetables)

  • This compound internal standard solution (10 µg/mL in acetonitrile)

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium acetate (NaOAc)

  • Primary secondary amine (PSA) sorbent

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 15 g of the homogenized food sample into a 50 mL centrifuge tube.

  • Spike the sample with 50 µL of the 10 µg/mL this compound internal standard solution.

  • Add 15 mL of 1% acetic acid in acetonitrile.

  • Cap the tube and vortex vigorously for 1 minute.

  • Add 6 g of anhydrous MgSO₄ and 1.5 g of NaOAc.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer an aliquot of the upper acetonitrile layer to a 15 mL tube containing 25 mg of PSA per mL of extract.

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis.

Data Presentation

The following tables summarize the quantitative performance data for the described methods.

Table 1: Method Performance in Soil Samples

ParameterValueReference
Limit of Quantification (LOQ)0.010 mg/kg
Recovery (at 0.010 mg/kg)95%
Recovery (at 0.10 mg/kg)92%
Relative Standard Deviation (RSD)< 10%

Table 2: Method Performance in Water Samples

ParameterValueReference
Limit of Detection (LOD)0.3 - 1.0 ng/L
Recovery93 - 105%
Relative Standard Deviation (RSD)< 8%

Table 3: Method Performance in Food Samples (Chamomile)

ParameterValueReference
Linearity (R²)> 0.99
Recovery> 90%
Relative Standard Deviation (RSD)< 15%

Visualization

The following diagram illustrates the general experimental workflow for the sample preparation of soil and food samples using the QuEChERS method.

experimental_workflow cluster_sample_prep QuEChERS Sample Preparation Workflow sample 1. Weigh Sample (Soil or Food) spike 2. Spike with This compound sample->spike extract 3. Add Acetonitrile & Vortex spike->extract salts 4. Add Salts (MgSO4, NaCl/NaOAc) extract->salts centrifuge1 5. Centrifuge salts->centrifuge1 cleanup 6. Dispersive SPE Cleanup (d-SPE) centrifuge1->cleanup centrifuge2 7. Centrifuge cleanup->centrifuge2 analysis 8. LC-MS/MS Analysis centrifuge2->analysis

References

Application Note: A Validated Method for the Quantification of Linuron in Environmental Samples Using Linuron-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linuron is a phenylurea herbicide used to control the growth of broadleaf and grassy weeds in a variety of agricultural crops.[1] Due to its potential for environmental contamination and adverse health effects, regulatory bodies worldwide have set maximum residue limits (MRLs) for linuron in food and environmental matrices. Accurate and sensitive analytical methods are therefore essential for monitoring linuron residues to ensure food safety and environmental protection.

This application note describes a robust and validated method for the quantitative analysis of linuron in soil and water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method incorporates the use of a stable isotope-labeled internal standard, Linuron-d6, to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[2] The sample preparation is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, which offers high recovery and efficiency.[3][4]

Experimental Protocols

Materials and Reagents
  • Standards: Linuron (purity >99%) and this compound (purity >99%, deuterated) were obtained from a certified reference material provider.

  • Solvents: Acetonitrile, methanol (LC-MS grade), and water (Type I, 18.2 MΩ·cm).

  • Reagents: Anhydrous magnesium sulfate (MgSO4), sodium chloride (NaCl), trisodium citrate dihydrate, disodium hydrogen citrate sesquihydrate, and primary secondary amine (PSA) sorbent.

  • Sample Matrices: Blank soil and water samples, confirmed to be free of linuron, were used for method development and validation.

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh 10 mg of Linuron and this compound into separate 10 mL volumetric flasks and dissolve in methanol.

  • Intermediate Solutions (10 µg/mL): Dilute the stock solutions with methanol to prepare intermediate stock solutions.

  • Working Standard Solutions: A series of working standard solutions for the calibration curve are prepared by diluting the intermediate solutions with the initial mobile phase composition. The concentration range for the calibration curve should bracket the expected concentration of linuron in the samples.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound intermediate solution with acetonitrile.

Sample Preparation (QuEChERS Method)
  • Homogenize the soil sample by passing it through a 2-mm sieve.

  • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of water to the soil sample and vortex for 30 seconds.

  • Spike the sample with 100 µL of the 1 µg/mL this compound internal standard solution.

  • Add 10 mL of acetonitrile to the tube.

  • Add the QuEChERS extraction salts (4 g MgSO4, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • For water samples, take 10 mL of the unfiltered sample in a 50 mL centrifuge tube.

  • Spike the sample with 100 µL of the 1 µg/mL this compound internal standard solution.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (4 g MgSO4, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) from the centrifuged sample extract.

  • Transfer it to a 2 mL microcentrifuge tube containing 150 mg MgSO4 and 50 mg PSA.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 2 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in methanol

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
Linuron249.0160.0182.020
This compound255.0166.0188.020

Method Validation

The analytical method was validated according to the SANTE/11312/2021 guidelines for pesticide residue analysis. The following parameters were assessed:

Linearity

Linearity was evaluated by analyzing a series of matrix-matched calibration standards at seven concentration levels ranging from 0.5 to 100 ng/mL. The coefficient of determination (R²) was greater than 0.99 for all calibration curves, demonstrating excellent linearity over the tested range.

Accuracy and Precision

Accuracy (as recovery) and precision (as relative standard deviation, RSD) were determined by analyzing spiked blank soil and water samples at three concentration levels: the limit of quantification (LOQ), 2x LOQ, and 10x LOQ. The experiments were performed with five replicates at each level.

MatrixSpiking Level (ng/g or ng/mL)Mean Recovery (%)RSD (%)
Soil195.26.8
298.15.1
10101.53.9
Water197.85.5
299.24.2
10102.13.1

The mean recoveries for all levels were within the acceptable range of 70-120%, and the RSD values were below 15%, indicating good accuracy and precision of the method.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) from the analysis of spiked blank samples. The LOD was established as the concentration at which the S/N was ≥ 3, and the LOQ was the concentration at which the S/N was ≥ 10.

ParameterSoil (ng/g)Water (ng/mL)
LOD0.30.3
LOQ1.01.0

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Soil or Water Sample Spike_IS Spike with this compound Sample->Spike_IS 100 µL of 1 µg/mL IS Extraction QuEChERS Extraction Spike_IS->Extraction Acetonitrile & Salts Cleanup d-SPE Cleanup Extraction->Cleanup Supernatant LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Filtered Extract Quantification Quantification using Internal Standard LC_MSMS->Quantification Validation Method Validation Quantification->Validation Report Final Report Validation->Report

Caption: Experimental workflow for the analysis of Linuron.

Conclusion

This application note presents a validated LC-MS/MS method for the determination of linuron in soil and water samples. The use of this compound as an internal standard, combined with the efficient QuEChERS sample preparation technique, provides a reliable and accurate method for routine monitoring of linuron residues in environmental matrices. The method demonstrates excellent performance in terms of linearity, accuracy, precision, and sensitivity, meeting the requirements for regulatory analysis.

References

Application Notes: Quantitative Analysis of Linuron using Linuron-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linuron is a phenylurea herbicide used to control broadleaf and grassy weeds in a variety of crops. Due to its potential for environmental contamination and adverse health effects, sensitive and accurate methods for its quantification are essential. This application note describes a robust and reliable method for the quantitative analysis of linuron in various matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Linuron-d6 as an internal standard. The use of a stable isotope-labeled internal standard like this compound provides high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[1]

Principle

The method utilizes the high selectivity and sensitivity of tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. Samples are first subjected to a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure to isolate the analyte and internal standard. The extract is then analyzed by LC-MS/MS. Linuron and this compound are separated chromatographically and then detected by the mass spectrometer based on their specific precursor-to-product ion transitions. Quantification is achieved by comparing the peak area ratio of linuron to that of the known concentration of this compound.

Quantitative Data

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of Linuron and its internal standard, this compound.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy (V)Product Ion 2 (m/z)Collision Energy (V)Declustering Potential (V)
Linuron249.0182.023160.02551
This compound255.1188.023160.02551*

Note: The product ions and collision energies for this compound are predicted based on the fragmentation pattern of Linuron. It is highly recommended to optimize these parameters on the specific instrument being used.

Experimental Protocols

Standard Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Linuron and this compound standards in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with an appropriate solvent (e.g., acetonitrile or methanol) to create a calibration curve covering the expected concentration range of the samples.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 1 µg/mL in acetonitrile.

Sample Preparation (QuEChERS Method)

This protocol is adapted from a method for the analysis of linuron in chamomile.[2]

  • Homogenization: Homogenize the sample (e.g., soil, plant material, water) to ensure uniformity.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water (for solid samples) and 10 mL of acetonitrile.

    • Add a precise volume of the this compound internal standard spiking solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Vortex vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a suitable sorbent mixture (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 5 minutes.

  • Final Extract:

    • Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. The specific gradient should be optimized for the column and instrument used.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas) according to the instrument manufacturer's recommendations.

    • MRM Transitions: Use the transitions specified in the quantitative data table. It is crucial to optimize the collision energies for each transition on the specific instrument to achieve maximum sensitivity.

Data Analysis

The concentration of linuron in the samples is determined by constructing a calibration curve. The peak area ratio of the analyte (Linuron) to the internal standard (this compound) is plotted against the concentration of the analyte in the calibration standards. The concentration of linuron in the unknown samples is then calculated from their peak area ratios using the regression equation of the calibration curve.

Workflow and Signaling Pathway Diagrams

Linuron_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction Add this compound Cleanup Dispersive SPE Cleanup (PSA + C18 + MgSO4) Extraction->Cleanup Final_Extract Filtration (0.22 µm) Cleanup->Final_Extract LC_Separation LC Separation (C18 Column) Final_Extract->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Internal Standard Method) MS_Detection->Quantification Result Result Reporting Quantification->Result

Caption: Experimental workflow for Linuron analysis.

MRM_Logic cluster_linuron Linuron cluster_linuron_d6 This compound (Internal Standard) Precursor_Linuron Precursor Ion (m/z 249.0) Product1_Linuron Product Ion 1 (m/z 182.0) Precursor_Linuron->Product1_Linuron Collision Energy Product2_Linuron Product Ion 2 (m/z 160.0) Precursor_Linuron->Product2_Linuron Collision Energy Precursor_Linuron_d6 Precursor Ion (m/z 255.1) Product1_Linuron_d6 Product Ion 1 (m/z 188.0) Precursor_Linuron_d6->Product1_Linuron_d6 Collision Energy Product2_Linuron_d6 Product Ion 2 (m/z 160.0) Precursor_Linuron_d6->Product2_Linuron_d6 Collision Energy

Caption: MRM transitions for Linuron and this compound.

References

Application Notes and Protocols for the Use of Linuron-d6 in Environmental Fate Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Linuron-d6, a deuterated stable isotope of the herbicide Linuron, in environmental fate studies. The use of this compound as an internal standard in isotope dilution mass spectrometry (IDMS) allows for highly accurate and precise quantification of Linuron in complex environmental matrices such as soil and water. This document outlines the rationale for using this compound, detailed experimental protocols for soil and water analysis, and a summary of relevant quantitative data.

Introduction to Linuron and the Role of this compound

Linuron [3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea] is a widely used phenylurea herbicide for the control of broadleaf weeds and grasses. Understanding its persistence, mobility, and degradation in the environment is crucial for assessing its potential ecological impact. Environmental fate studies often involve the analysis of trace levels of Linuron and its metabolites in complex matrices like soil and water.

This compound, in which six hydrogen atoms on the N-methyl and O-methyl groups are replaced with deuterium, serves as an ideal internal standard for quantitative analysis. Since it is chemically identical to Linuron, it co-elutes chromatographically and exhibits similar ionization efficiency in a mass spectrometer. However, its increased mass allows it to be distinguished from the non-labeled Linuron, enabling accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Quantitative Data Summary

The following tables summarize key quantitative data related to the environmental fate of Linuron. The use of this compound as an internal standard enhances the accuracy of these measurements.

Table 1: Linuron Degradation in Soil

Soil TypeHalf-life (t½) in daysStudy ConditionsReference
Sandy Loam37Laboratory incubation[1]
Clay Loam44Laboratory incubation[1]
Sandy Loam with Mancozeb59 - 62Laboratory incubation[1]
Clay Loam with Mancozeb64 - 67Laboratory incubation[1]

Table 2: Linuron Degradation in Aquatic Environments

SystemHalf-life (t½) in daysStudy ConditionsReference
Ditch Water (stagnant)7.2 - 11.8Field study[2]
Ditch Water (flowing)3.8Field study

Experimental Protocols

Analysis of Linuron in Soil using this compound Internal Standard

This protocol is adapted from the DuPont-16919 method for the determination of Linuron in soil, with the integration of this compound as an internal standard.

3.1.1. Materials and Reagents

  • Linuron analytical standard (>99% purity)

  • This compound analytical standard (>98% purity, with known isotopic enrichment)

  • Methanol (HPLC grade)

  • Formic acid (88%)

  • Triton X-100

  • Deionized water

  • Accelerated Solvent Extractor (ASE)

  • LC-MS/MS system with an electrospray ionization (ESI) source

3.1.2. Preparation of Solutions

  • Extraction Solution: Prepare a 9:1 (v/v) mixture of methanol and an aqueous solution containing 0.38% formic acid and 0.1% Triton X-100.

  • Linuron Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of Linuron standard and dissolve in 100 mL of methanol.

  • This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve in 100 mL of methanol.

  • This compound Spiking Solution (1 µg/mL): Dilute the this compound stock solution with methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the Linuron stock solution with the extraction solution to cover the expected concentration range in the samples. Spike each calibration standard with the this compound spiking solution to a final concentration of 50 ng/mL.

3.1.3. Sample Preparation and Extraction

  • Weigh 20 g of the soil sample into an ASE cell.

  • Spike the soil sample with a known volume of the this compound spiking solution (e.g., 100 µL of 1 µg/mL solution to yield a concentration of 50 ng/g).

  • Allow the spiked sample to equilibrate for at least 30 minutes.

  • Perform accelerated solvent extraction using the prepared extraction solution.

  • Collect the extract and record the final volume.

3.1.4. Sample Analysis by LC-MS/MS

  • Transfer an aliquot of the extract into an autosampler vial.

  • Inject the sample into the LC-MS/MS system.

  • Monitor the appropriate precursor-to-product ion transitions for both Linuron and this compound.

  • Quantify the concentration of Linuron in the sample by calculating the ratio of the peak area of Linuron to the peak area of this compound and comparing it to the calibration curve.

Analysis of Linuron in Water using this compound Internal Standard

This protocol outlines a general procedure for the analysis of Linuron in water samples using solid-phase extraction (SPE) and LC-MS/MS with this compound as an internal standard.

3.2.1. Materials and Reagents

  • Linuron analytical standard (>99% purity)

  • This compound analytical standard (>98% purity, with known isotopic enrichment)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (88%)

  • Deionized water

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system with an ESI source

3.2.2. Preparation of Solutions

  • Prepare stock solutions and the this compound spiking solution as described in the soil analysis protocol.

  • Prepare calibration standards in deionized water and spike with the this compound spiking solution.

3.2.3. Sample Preparation and Extraction

  • Filter the water sample (e.g., 100 mL) through a 0.45 µm filter.

  • Spike the filtered water sample with a known amount of the this compound spiking solution.

  • Condition the SPE cartridge with methanol followed by deionized water.

  • Load the spiked water sample onto the SPE cartridge.

  • Wash the cartridge with deionized water to remove interferences.

  • Elute the retained Linuron and this compound from the cartridge with an appropriate solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.

3.2.4. Sample Analysis by LC-MS/MS

  • Analyze the reconstituted extract using the LC-MS/MS system as described in the soil analysis protocol.

  • Quantify the concentration of Linuron using the isotope dilution method.

Visualizations

The following diagrams illustrate the key workflows and concepts described in these application notes.

Linuron_Degradation_Pathway Linuron Linuron Metabolite1 3-(3,4-Dichlorophenyl)-1-methylurea (DCPMU) Linuron->Metabolite1 Demethoxylation Metabolite2 3,4-Dichloroaniline (DCA) Metabolite1->Metabolite2 Demethylation Mineralization Mineralization (CO2, H2O, Cl-) Metabolite2->Mineralization

Caption: Proposed primary degradation pathway of Linuron in the environment.

Soil_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Soil_Sample 1. Weigh 20g Soil Sample Spike_IS 2. Spike with this compound Soil_Sample->Spike_IS Equilibrate 3. Equilibrate Spike_IS->Equilibrate ASE 4. Accelerated Solvent Extraction Equilibrate->ASE LCMSMS 5. LC-MS/MS Analysis ASE->LCMSMS Quantification 6. Quantification (Isotope Dilution) LCMSMS->Quantification

Caption: Experimental workflow for the analysis of Linuron in soil samples.

Water_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Water_Sample 1. Filter Water Sample Spike_IS 2. Spike with this compound Water_Sample->Spike_IS SPE 3. Solid-Phase Extraction (SPE) Spike_IS->SPE Elute 4. Elute and Reconstitute SPE->Elute LCMSMS 5. LC-MS/MS Analysis Elute->LCMSMS Quantification 6. Quantification (Isotope Dilution) LCMSMS->Quantification

Caption: Experimental workflow for the analysis of Linuron in water samples.

References

Application Note: Monitoring Linuron Degradation with Linuron-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linuron is a phenylurea herbicide extensively used for pre- and post-emergent control of broadleaf weeds and grasses.[1][2] Due to its persistence in the environment and potential toxicity, monitoring its degradation is of significant importance.[3] The primary degradation pathway of linuron involves hydrolysis to form 3,4-dichloroaniline (DCA), a more toxic and mobile compound.[3] Accurate quantification of linuron and its degradation products is crucial for environmental risk assessment and remediation studies. The use of a stable isotope-labeled internal standard, such as Linuron-d6, is the gold standard for robust and accurate quantification in complex matrices by compensating for matrix effects and variations during sample preparation and analysis.[4]

This application note provides a detailed protocol for the analysis of linuron and its primary degradation product, 3,4-dichloroaniline (DCA), in environmental samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Analyte Information

CompoundChemical StructureMolecular Formula
Linuron 3-(3,4-dichlorophenyl)-1-methoxy-1-methylureaC₉H₁₀Cl₂N₂O₂
This compound 3-(3,4-dichlorophenyl)-1-(methoxy-d3)-1-(methyl-d3)ureaC₉H₄D₆Cl₂N₂O₂
3,4-dichloroaniline (DCA) 3,4-dichloroanilineC₆H₅Cl₂N

Quantitative Data Summary

The following tables summarize the performance characteristics of the analytical method for the quantification of linuron and its degradation product, 3,4-dichloroaniline (DCA).

Table 1: Method Detection and Quantification Limits

AnalyteMatrixLOD (µg/kg)LOQ (µg/kg)Reference
LinuronMeat & Meat Products510
3,4-dichloroanilineMeat & Meat Products510
LinuronSoil-10
3,4-dichloroanilineChives0.62.0
LinuronChamomile1.24.0
LinuronLiver-3.84

Table 2: Linearity of Response

AnalyteMatrixLinearity Range (µg/L)Correlation Coefficient (r²)Reference
LinuronMeat & Meat Products1 - 500> 0.998
3,4-dichloroanilineMeat & Meat Products1 - 500> 0.998
LinuronChamomile25 - 500> 0.99
3,4-dichloroanilineChives1 - 1000> 0.996
LinuronLiver1.2 - 500> 0.998

Table 3: Recovery and Precision

AnalyteMatrixSpiked Level (µg/kg)Recovery (%)RSD (%)Reference
LinuronMeat & Meat Products10, 50, 10088.3 - 101.24.8 - 13.7
3,4-dichloroanilineMeat & Meat Products10, 50, 10091.6 - 101.64.7 - 11.8
LinuronChamomile10, 50, 100> 90< 10
3,4-dichloroanilineChives1, 10, 100, 100075.3 - 86.02.1 - 8.5
LinuronLiver5, 50, 50092.9 - 99.5< 8.2

Experimental Protocols

Sample Preparation

1.1. Soil Samples

  • Homogenization: Air-dry soil samples at room temperature (25-35°C) until constant weight. Sieve the dried soil through a 2-mm mesh to remove large debris and ensure homogeneity.

  • Extraction:

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

    • Add a known amount of this compound internal standard solution.

    • Add 20 mL of acetonitrile.

    • Vortex for 1 minute to ensure thorough mixing.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 5 minutes.

  • Final Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

1.2. Water Samples

  • Filtration: Filter the water sample through a 0.45 µm membrane filter to remove suspended particles.

  • Fortification: Take a 100 mL aliquot of the filtered water sample and spike with a known amount of this compound internal standard.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge (6 mL, 500 mg) with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the fortified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of 5% methanol in water.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elute the analytes with 10 mL of acetonitrile.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

2.1. Liquid Chromatography Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, decrease to 5% A over 8 min, hold for 2 min, return to initial conditions over 0.1 min, and equilibrate for 3 min.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

2.2. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/h
Desolvation Gas Flow 800 L/h
Collision Gas Argon

2.3. Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Linuron 249.0160.0 (Quantifier)0.13015
249.071.0 (Qualifier)0.13025
This compound 255.0160.00.13015
3,4-dichloroaniline 162.0127.0 (Quantifier)0.12520
162.099.0 (Qualifier)0.12530

Visualizations

Linuron_Degradation_Pathway Linuron Linuron DCA 3,4-dichloroaniline (DCA) Linuron->DCA Hydrolysis Metabolites Further Degradation Products DCA->Metabolites Microbial Degradation

Caption: Linuron degradation pathway.

Caption: Experimental workflow.

Conclusion

This application note provides a comprehensive and robust method for the quantitative analysis of linuron and its primary degradation product, 3,4-dichloroaniline, in environmental matrices. The use of this compound as an internal standard ensures high accuracy and precision by correcting for matrix-induced signal suppression or enhancement and variations in sample preparation. The detailed protocols and performance data presented herein can be readily adopted by researchers and analytical laboratories for routine monitoring and research applications.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Recovery of Linuron-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low recovery of Linuron-d6, a deuterated internal standard commonly used in the quantitative analysis of the herbicide Linuron. The following information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled version of Linuron, a phenylurea herbicide.[1][2][3] It contains six deuterium atoms in place of hydrogen atoms on the methoxy and methyl groups.[3][4] This labeling makes it chemically almost identical to Linuron but with a higher molecular weight, allowing it to be distinguished by a mass spectrometer. It is used as an internal standard to improve the accuracy and precision of quantitative analysis by correcting for analyte loss during sample preparation and for variations in instrument response.

Q2: What are the typical causes of low recovery for an internal standard like this compound?

Low recovery of an internal standard can stem from various stages of the analytical workflow. The most common causes include problems with sample preparation (e.g., inefficient extraction), matrix effects (ion suppression or enhancement), degradation of the standard, and issues with the analytical instrument.

Q3: Is this compound stable under typical experimental conditions?

Linuron is reported to be stable in neutral aqueous media and dry formulations under normal storage conditions. However, it can be slowly hydrolyzed by acids and alkalis, a process that is accelerated at higher temperatures. While the deuterium labels on the methoxy and methyl groups are generally in stable positions, prolonged exposure to harsh pH or high temperatures should be avoided.

Q4: Can this compound be lost due to adsorption?

Yes, Linuron has a tendency to adsorb to surfaces, particularly those with high organic content. This means that it can potentially adsorb to labware such as glass or plastic tubes and pipette tips, leading to loss and low recovery.

Troubleshooting Guide for Low this compound Recovery

This guide provides a systematic approach to identifying and resolving the root cause of low this compound recovery.

Problem Area 1: Sample Preparation and Extraction

Q5: My this compound recovery is low after Solid-Phase Extraction (SPE). What should I check?

Low recovery after SPE is a common issue and can be attributed to several factors in the SPE protocol. A step-by-step investigation is recommended.

  • Incorrect Sorbent Choice: Ensure the sorbent is appropriate for Linuron. C18 is a commonly used reversed-phase sorbent for phenylurea herbicides.

  • Improper Conditioning and Equilibration: The sorbent bed must be properly wetted and equilibrated. Failure to do so can lead to inconsistent retention.

  • Sample Loading Issues:

    • Sample Solvent: If the sample solvent is too strong (i.e., has a high percentage of organic solvent), the this compound may not be retained on the sorbent and will be lost in the flow-through.

    • Flow Rate: A high flow rate during sample loading can prevent the this compound from having sufficient time to interact with and bind to the sorbent.

    • pH: The pH of the sample should be optimized to ensure Linuron is in a neutral form for efficient retention on a reversed-phase sorbent.

  • Aggressive Wash Steps: The wash solvent may be too strong, causing the this compound to be washed off the sorbent before the elution step.

  • Inefficient Elution:

    • Elution Solvent: The elution solvent may not be strong enough to desorb the this compound completely from the sorbent. Consider using a stronger solvent or a mixture of solvents.

    • Elution Volume: The volume of the elution solvent may be insufficient to elute all the bound this compound.

Troubleshooting Workflow for Solid-Phase Extraction (SPE)

SPE_Troubleshooting start Low this compound Recovery in SPE check_load Analyze Load/ Flow-through Fraction start->check_load Step 1 found_in_load Analyte Found in Load check_load->found_in_load check_wash Analyze Wash Fraction found_in_wash Analyte Found in Wash check_wash->found_in_wash check_elution Analyze Eluate (expecting high recovery) not_in_eluate Analyte NOT in Eluate check_elution->not_in_eluate found_in_load->check_wash No solution_load Solutions: - Weaken sample solvent - Check sample pH - Reduce load flow rate - Increase sorbent mass found_in_load->solution_load Yes found_in_wash->check_elution No solution_wash Solutions: - Weaken wash solvent - Check wash solvent pH found_in_wash->solution_wash Yes solution_elution Solutions: - Strengthen elution solvent - Increase elution volume - Add 'soak' step - Check elution solvent pH not_in_eluate->solution_elution Yes end Recovery Optimized not_in_eluate->end No (Recovery is Good) solution_load->end solution_wash->end solution_elution->end

Caption: A logical workflow for troubleshooting low recovery in Solid-Phase Extraction.

Problem Area 2: Matrix Effects in LC-MS Analysis

Q6: How do I know if matrix effects are causing low this compound recovery?

Matrix effects, such as ion suppression or enhancement, occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the mass spectrometer's ion source. This can lead to a lower or higher signal for this compound, which may be misinterpreted as low recovery.

To determine if matrix effects are the cause:

  • Post-Extraction Spike Experiment:

    • Prepare two samples:

      • Sample A (Neat Solution): Spike this compound into a clean solvent (e.g., mobile phase).

      • Sample B (Matrix): Spike this compound into a blank matrix extract (a sample that has gone through the entire extraction process but did not initially contain the analyte or internal standard).

    • Analyze both samples by LC-MS.

    • Interpretation:

      • If the peak area of this compound in Sample B is significantly lower than in Sample A, ion suppression is occurring.

      • If the peak area in Sample B is significantly higher, ion enhancement is occurring.

      • If the peak areas are similar, matrix effects are likely not the primary cause of low recovery.

Q7: How can I mitigate matrix effects for this compound analysis?

If matrix effects are confirmed, consider the following strategies:

  • Improve Sample Cleanup: Use a more rigorous SPE or other cleanup technique to remove interfering matrix components.

  • Optimize Chromatography: Modify the LC method (e.g., change the gradient, mobile phase, or column) to separate this compound from the co-eluting matrix components.

  • Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their effect on ionization.

  • Use Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for consistent matrix effects.

Problem Area 3: Standard Stability and Handling

Q8: Could my this compound be degrading?

While generally stable, this compound can degrade under certain conditions.

  • pH and Temperature: Avoid exposure to strong acids or bases and high temperatures, as this can accelerate hydrolysis.

  • Photodegradation: Linuron can be degraded by light. Store standard solutions and samples in amber vials or protected from light.

  • Microbial Degradation: In environmental samples, microbial activity can degrade Linuron. Ensure proper sample storage (e.g., freezing) to minimize this.

Q9: What are best practices for handling this compound to avoid loss?

  • Solvent Selection: Ensure this compound is fully dissolved in the chosen solvent. It has good solubility in solvents like acetone, ethanol, and methanol.

  • Prevent Adsorption: To minimize adsorption to labware, consider using polypropylene tubes and pipette tips, or silanized glassware. Pre-rinsing pipette tips with the standard solution can also help.

  • Storage: Store stock solutions at the recommended temperature (typically -20°C or colder) and in tightly sealed containers to prevent evaporation and degradation.

Summary of Troubleshooting Strategies

Potential Cause Troubleshooting Action
SPE: Analyte in Load/Flow-through Weaken sample solvent, adjust sample pH, reduce loading flow rate, increase sorbent mass.
SPE: Analyte in Wash Fraction Weaken the wash solvent, ensure appropriate pH of the wash solvent.
SPE: Analyte Irreversibly Bound Strengthen the elution solvent, increase elution volume, add a "soak" step during elution.
Matrix Effects (Ion Suppression) Improve sample cleanup, optimize chromatography to separate from interferences, dilute the sample, use matrix-matched calibrators.
Standard Degradation Protect from light, avoid extreme pH and high temperatures, ensure proper storage of samples to prevent microbial action.
Adsorption to Labware Use polypropylene or silanized glassware, pre-rinse pipette tips with the standard solution.
Instrumental Issues Perform routine maintenance (clean ion source, check for leaks), ensure proper instrument tuning, evaluate column performance.

Experimental Protocol: SPE and LC-MS/MS Analysis of Linuron

This protocol is a general guideline and may require optimization for specific sample matrices.

1. Sample Preparation and Spiking

  • Homogenize the sample (e.g., soil, water, tissue).

  • Accurately weigh or measure a representative portion of the sample.

  • Spike the sample with a known concentration of this compound solution.

  • Add the extraction solvent (e.g., acetonitrile or methanol/water mixture with formic acid) and extract using techniques like vortexing, sonication, or accelerated solvent extraction (ASE).

  • Centrifuge the sample and collect the supernatant.

2. Solid-Phase Extraction (C18 Cartridge)

  • Conditioning: Pass methanol through the C18 cartridge.

  • Equilibration: Pass water (adjusted to a neutral or slightly acidic pH) through the cartridge. Do not let the sorbent dry out.

  • Loading: Load the sample extract onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove interferences.

  • Drying: Dry the sorbent bed by passing air or nitrogen through it for a few minutes.

  • Elution: Elute the this compound with a suitable organic solvent (e.g., acetonitrile or methanol). Collect the eluate.

3. Final Sample Preparation and Analysis

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase.

  • Analyze by LC-MS/MS.

Experimental_Workflow start Sample Collection spike Spike with This compound start->spike extraction Solvent Extraction (e.g., Acetonitrile) spike->extraction spe Solid-Phase Extraction (SPE) Cleanup (C18) extraction->spe evap Evaporation and Reconstitution spe->evap analysis LC-MS/MS Analysis evap->analysis end Data Processing and Quantification analysis->end

References

Technical Support Center: Addressing Matrix Effects with Linuron-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Linuron-d6 as an internal standard to mitigate matrix effects in analytical experiments, particularly in liquid chromatography-mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact analytical results?

A1: In chemical analysis, the "matrix" refers to all the components of a sample other than the analyte of interest.[1][2] Matrix effects occur when these components interfere with the analytical measurement of the target analyte.[3] This interference can either suppress the analyte's signal, leading to underestimation (ion suppression), or enhance it, causing overestimation (ion enhancement).[2][4] These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method. The primary cause of matrix effects in LC-MS is the alteration of the analyte's ionization efficiency due to co-eluting matrix components.

Q2: How does using this compound help to address matrix effects when analyzing for Linuron?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) of Linuron. SIL-IS are considered the gold standard for compensating for matrix effects. Because this compound is chemically and physically almost identical to Linuron, it co-elutes during chromatography and experiences nearly the same degree of ionization suppression or enhancement in the mass spectrometer's ion source. By adding a known concentration of this compound to all samples, standards, and blanks, the ratio of the analyte (Linuron) signal to the internal standard (this compound) signal is used for quantification. This ratio remains consistent even if the absolute signal intensities of both compounds fluctuate due to matrix effects, thereby normalizing the results and leading to more accurate and precise measurements.

Q3: Can this compound be used to compensate for matrix effects for other analytes?

A3: While this compound is the ideal internal standard for Linuron, a structurally similar isotopically labeled compound may sometimes be used if the specific one is unavailable. For instance, studies have shown the use of isoproturon-d6 for the analysis of linuron. However, it is crucial to validate that the chosen internal standard co-elutes with the analyte and is affected by the matrix in the same way. Significant differences in retention time or ionization response can lead to inaccurate corrections.

Q4: What are the common signs that I am experiencing significant matrix effects in my analysis?

A4: Common indicators of significant matrix effects include:

  • Poor reproducibility of results between replicate injections of the same sample.

  • Inaccurate quantification, such as low or high recovery of spiked analytes in a sample matrix compared to a clean solvent.

  • Non-linear calibration curves when using matrix-matched standards.

  • Drifting retention times or distorted peak shapes for the analyte.

  • Significant differences in the analyte's peak area when comparing a standard in pure solvent to a post-extraction spiked sample at the same concentration.

Troubleshooting Guides

Issue 1: Poor Recovery of Linuron Despite Using this compound
Possible Cause Troubleshooting Step
Differential Matrix Effects The analyte (Linuron) and the internal standard (this compound) may not be co-eluting perfectly, causing them to experience different degrees of ion suppression or enhancement. Verify the co-elution by overlaying the chromatograms of Linuron and this compound. If there is a slight separation, adjust the chromatographic method (e.g., gradient, flow rate, column chemistry) to ensure complete co-elution.
Degradation of Analyte or Internal Standard The sample preparation process might be causing the degradation of either Linuron or this compound. Evaluate the stability of both compounds throughout the entire sample preparation workflow.
Incorrect Spiking of Internal Standard Ensure that this compound is added to all samples, calibration standards, and quality controls at a consistent concentration and at the earliest possible stage of the sample preparation process. This ensures it accounts for analyte loss during extraction and cleanup steps.
Non-optimized MS/MS Parameters Suboptimal MS/MS parameters can lead to poor signal for both the analyte and the internal standard. Re-optimize the precursor and product ions, collision energy, and other instrument settings for both Linuron and this compound.
Issue 2: High Variability in the Linuron/Linuron-d6 Area Ratio
Possible Cause Troubleshooting Step
Inconsistent Sample Matrix High variability between different sample lots or sources can lead to inconsistent matrix effects that are not fully compensated for by the internal standard. If possible, prepare matrix-matched calibration standards using a pooled blank matrix that is representative of the study samples.
Carryover Contamination from a high-concentration sample to a subsequent one can cause variability. Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the autosampler wash method.
Ion Source Contamination Buildup of non-volatile matrix components in the ion source can lead to erratic signal response. Clean the ion source according to the manufacturer's recommendations.
Low Signal Intensity If the signal for either Linuron or this compound is close to the limit of detection, the ratio can be more variable. Ensure that the concentration of the internal standard is appropriate for the expected analyte concentration range.

Experimental Protocols

Protocol 1: Quantification of Matrix Effect Using Post-Extraction Spiking

This protocol allows for the quantitative assessment of ion suppression or enhancement.

1. Prepare Three Sets of Samples:

  • Set A (Neat Solution): Prepare a series of Linuron standards at different concentrations in a clean solvent (e.g., acetonitrile or mobile phase).
  • Set B (Post-Extraction Spiked Matrix): Obtain a blank sample matrix (e.g., plasma, soil extract) that is free of Linuron. Process this blank matrix through your entire sample preparation procedure. After the final extraction step, spike the extracted matrix with Linuron at the same concentrations as in Set A.
  • Set C (Pre-Extraction Spiked Matrix): Spike the blank matrix with Linuron at the same concentrations as in Set A before starting the sample preparation procedure. This set is used to determine recovery.

2. LC-MS/MS Analysis:

  • Analyze all three sets of samples using your established LC-MS/MS method.

3. Data Analysis:

  • Calculate the Matrix Effect (ME) using the following formula: ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100
  • Calculate the Recovery (RE) using the following formula: RE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) x 100

Interpretation of Matrix Effect Results:

  • ME ≈ 100%: No significant matrix effect.

  • ME < 100%: Ion suppression is occurring.

  • ME > 100%: Ion enhancement is occurring.

Data Presentation

The following table demonstrates hypothetical data from a matrix effect experiment for Linuron in a soil extract matrix.

Concentration (ng/mL)Set A: Peak Area (Neat Solvent)Set B: Peak Area (Post-Extraction Spike)Matrix Effect (%)
115,2349,87664.8%
576,17048,75064.0%
10151,98096,54063.5%
50758,900481,20063.4%
1001,525,000971,50063.7%
Average 63.9% (Ion Suppression)

The table below illustrates how this compound compensates for the observed ion suppression.

Concentration (ng/mL)Linuron Peak Area (in Matrix)This compound Peak Area (in Matrix)Linuron/Linuron-d6 Ratio
19,87614,5600.678
548,75014,4903.364
1096,54014,6106.608
50481,20014,52033.140
100971,50014,58066.632

Visualizations

MatrixEffectWorkflow Sample Sample Collection (e.g., Soil, Plasma) Spike_IS Spike with This compound Sample->Spike_IS Extraction Extraction Spike_IS->Extraction Cleanup Sample Cleanup Extraction->Cleanup LC LC Separation Cleanup->LC MS MS/MS Detection LC->MS Peak_Integration Peak Integration (Linuron & this compound) MS->Peak_Integration Ratio_Calculation Calculate Ratio: Area(Linuron) / Area(this compound) Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: Experimental workflow for using this compound as an internal standard.

Troubleshooting_Matrix_Effects Start Poor Recovery or High Variability? Check_Coelution Check Analyte/IS Co-elution Start->Check_Coelution If poor recovery Check_IS_Spike Verify IS Spiking Procedure Start->Check_IS_Spike If high variability Check_Carryover Investigate Carryover Start->Check_Carryover If high variability Optimize_LC Optimize LC Method Check_Coelution->Optimize_LC Not co-eluting End Problem Resolved Check_Coelution->End Co-eluting Optimize_LC->End Reprepare_Samples Reprepare Samples and Standards Check_IS_Spike->Reprepare_Samples Inconsistent Clean_Source Clean Ion Source Check_IS_Spike->Clean_Source Consistent Reprepare_Samples->End Clean_Source->End Optimize_Wash Optimize Wash Method Check_Carryover->Optimize_Wash Carryover detected Check_Carryover->End No carryover Optimize_Wash->End

Caption: Troubleshooting logic for addressing matrix effect issues.

References

Technical Support Center: Optimizing Linuron-d6 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak shape and resolution for Linuron-d6 in chromatographic analyses.

Troubleshooting Guide

Poor peak shape and inadequate resolution are common challenges in HPLC analysis. This guide provides a systematic approach to identifying and resolving these issues for this compound.

Question: My this compound peak is tailing. What are the potential causes and how can I fix it?

Answer:

Peak tailing, where the latter half of the peak is drawn out, is a frequent issue. It can compromise accurate integration and reduce resolution from nearby peaks.[1][2] The primary causes can be categorized as chemical, column-related, or system-related.

Troubleshooting Steps:

  • Evaluate Chemical Interactions: Unwanted secondary interactions between this compound and the stationary phase are a common cause of tailing.[3][4]

    • Mobile Phase pH: For amine-containing compounds, residual silanol groups on the silica-based column packing can cause tailing. Adjusting the mobile phase pH to a lower value (e.g., 2-3) can protonate these silanols and reduce their interaction with the analyte.[2]

    • Buffer Concentration: A low buffer concentration may not be sufficient to maintain a consistent pH on the column. Increasing the buffer strength (typically in the 10-50 mM range) can improve peak shape.

    • Mobile Phase Composition: The elution strength of the mobile phase can affect peak shape. A weak mobile phase may cause the analyte to linger on the column. A modest increase (5-10%) in the organic modifier (e.g., acetonitrile or methanol) can lead to sharper peaks.

  • Assess Column Health: The analytical column is a critical component, and its condition directly impacts peak shape.

    • Column Degradation: Over time and with numerous injections, the stationary phase can degrade, or the column can become contaminated. If you suspect column degradation, replacing it with a new one is a straightforward diagnostic step.

    • Blocked Frit or Void: A partially blocked inlet frit can distort the sample band, leading to tailing for all peaks in the chromatogram. Backflushing the column (if permissible by the manufacturer) can sometimes resolve this. A void at the column inlet can also cause peak distortion.

  • Check for System and Sample Issues:

    • Sample Overload: Injecting too much sample can saturate the column, leading to peak tailing. To check for this, dilute your sample (e.g., by a factor of 10) and reinject. If the peak shape improves, mass overload was the likely cause.

    • Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. Ideally, the injection solvent should match the initial mobile phase composition.

    • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.

Question: I am observing peak fronting for this compound. What could be the cause?

Answer:

Peak fronting, where the beginning of the peak is sloped, is less common than tailing but can also affect quantification.

Troubleshooting Steps:

  • Check for Column Overload: Similar to tailing, severe sample overload can sometimes manifest as peak fronting. Dilute the sample and reinject to see if the peak shape normalizes.

  • Suspect Column Failure: Catastrophic column failure, such as a channel or collapse in the packed bed, is a common cause of fronting. If fronting appears suddenly and affects all peaks, replacing the column is the most likely solution.

  • Review Method Conditions: In some cases, non-linear retention behavior under specific chromatographic conditions can lead to fronting. This can be diagnosed by reducing the injected sample mass; if the peak shape improves, the method may need adjustment to avoid these conditions.

Question: How can I improve the resolution between this compound and other components in my sample?

Answer:

Resolution is a measure of the separation between two peaks. Poor resolution can make it difficult to accurately quantify individual components.

Troubleshooting Steps:

  • Optimize Mobile Phase Selectivity: Changing the composition of the mobile phase is a powerful way to alter selectivity and improve resolution.

    • Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent properties can change the elution order and improve separation.

    • Gradient Slope: In gradient elution, a shallower gradient (i.e., a slower increase in the organic solvent percentage) can increase the separation between closely eluting peaks.

  • Adjust Column Parameters:

    • Stationary Phase: The choice of column chemistry has a significant impact on selectivity. If resolution is a persistent issue, consider trying a column with a different stationary phase (e.g., a phenyl-hexyl or a different C18 phase with alternative bonding).

    • Particle Size: Columns with smaller particle sizes provide higher efficiency (sharper peaks), which can lead to better resolution.

    • Column Dimensions: A longer column will generally provide better resolution, although it will also increase analysis time and backpressure.

  • Modify Operating Conditions:

    • Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the run time.

    • Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase, thereby influencing selectivity and resolution.

Frequently Asked Questions (FAQs)

Q1: What are the ideal starting conditions for a new HPLC method for this compound?

A1: While optimal conditions will vary depending on the specific application and matrix, a good starting point for reversed-phase HPLC analysis of this compound would be:

ParameterRecommended Starting Condition
Column C18, 2.1-4.6 mm ID, 50-150 mm length, < 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a 5-95% B over 10-15 minutes
Flow Rate 0.2 - 1.0 mL/min (depending on column ID)
Column Temperature 30-40 °C
Injection Volume 1-10 µL
Detection Mass Spectrometry (for which this compound is an internal standard)

Q2: Can I use a guard column, and will it affect my peak shape?

A2: Yes, using a guard column is highly recommended, especially when analyzing complex samples. It protects the analytical column from contamination and can extend its lifetime. A properly installed guard column with the same packing material as the analytical column should have a minimal impact on peak shape. However, a poorly packed or contaminated guard column can itself be a source of peak tailing or broadening.

Q3: My peak shape for this compound is good, but the resolution from an interfering peak is still poor. What is the most effective next step?

A3: If peak shape is good, the issue is likely one of selectivity rather than efficiency. The most powerful tool to change selectivity is to alter the mobile phase composition or the stationary phase chemistry. Trying a different organic modifier (e.g., methanol instead of acetonitrile) or a column with a different stationary phase are excellent next steps.

Experimental Protocols

Protocol 1: Systematic Troubleshooting of Peak Tailing for this compound
  • Initial Assessment:

    • Inject a standard solution of this compound and calculate the tailing factor. A value greater than 1.5 is generally considered significant tailing.

    • Observe if all peaks in the chromatogram are tailing or only the this compound peak. If all peaks are tailing, the problem is likely systemic (e.g., blocked frit, extra-column volume). If only the this compound peak is tailing, the issue is more likely related to chemical interactions.

  • Sample Concentration Check:

    • Dilute the this compound standard 10-fold with the initial mobile phase.

    • Inject the diluted standard. If peak tailing is significantly reduced, the original problem was likely column overload.

  • Mobile Phase Optimization:

    • pH Adjustment: Prepare mobile phases with slightly different pH values (e.g., pH 2.5, 3.0, 3.5 using formic acid). Analyze the this compound standard with each mobile phase to determine the optimal pH for peak symmetry.

    • Buffer Strength: If using a buffer, prepare mobile phases with varying buffer concentrations (e.g., 10 mM, 25 mM, 50 mM) and evaluate the impact on peak shape.

  • Column Evaluation:

    • If the above steps do not resolve the issue, replace the analytical column with a new, equivalent column.

    • If the new column provides good peak shape, the original column was likely degraded or contaminated.

Protocol 2: Method Development for Improved Resolution
  • Screening of Organic Modifiers:

    • Develop a standard gradient method using acetonitrile as the organic modifier (Mobile Phase B).

    • Replace acetonitrile with methanol in Mobile Phase B and run the same gradient.

    • Compare the chromatograms to see if the change in organic modifier improved the resolution between this compound and any co-eluting peaks.

  • Gradient Optimization:

    • Based on the initial screening, select the organic modifier that provides the best initial separation.

    • Systematically vary the gradient slope. For example, if the initial gradient was from 10% to 90% B in 10 minutes, try a shallower gradient from 30% to 70% B over 15 minutes to increase separation in the relevant part of the chromatogram.

  • Stationary Phase Screening:

    • If resolution is still insufficient, obtain columns with different stationary phases (e.g., a standard C18, a C18 with polar endcapping, and a Phenyl-Hexyl phase).

    • Run the optimized gradient method on each column to identify the stationary phase that provides the best selectivity for the separation.

Logical Troubleshooting Workflow

Below is a diagram illustrating a logical workflow for troubleshooting peak shape and resolution issues with this compound.

G start Poor Peak Shape or Resolution for this compound check_all_peaks Are all peaks affected? start->check_all_peaks systemic_issue Systemic Issue Likely check_all_peaks->systemic_issue Yes specific_issue Analyte-Specific Issue check_all_peaks->specific_issue No check_frit Check for Blocked Frit or Column Void systemic_issue->check_frit check_overload Check for Sample Overload (Dilute and Re-inject) specific_issue->check_overload check_connections Check for Leaks and Extra-Column Volume check_frit->check_connections replace_column Replace Column check_connections->replace_column resolution_ok Problem Resolved replace_column->resolution_ok check_mobile_phase Optimize Mobile Phase (pH, Buffer, % Organic) check_overload->check_mobile_phase check_column_chem Try Different Column Chemistry check_mobile_phase->check_column_chem check_column_chem->resolution_ok

Caption: A troubleshooting workflow for this compound peak shape and resolution issues.

References

Technical Support Center: Linuron-d6 Stability in Sample Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Linuron-d6 as an internal standard in their analytical workflows. This resource provides essential guidance on the stability of this compound across various sample matrices, along with troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of Linuron, a phenylurea herbicide. In analytical chemistry, particularly in methods involving mass spectrometry, isotopically labeled compounds like this compound are considered the gold standard for internal standards.[1] This is because their physical and chemical properties are nearly identical to the unlabeled analyte of interest (Linuron). This similarity ensures that the internal standard behaves similarly to the analyte during sample preparation, extraction, and analysis, effectively compensating for variations in these steps and improving the accuracy of quantification.

Q2: What are the general storage recommendations for this compound?

To maintain the integrity of your this compound standard, adhere to the following storage conditions:

FormStorage TemperatureRecommended Duration
Powder10 °C or colderRefer to manufacturer's specifications
In Acetonitrile10 °C or colderRefer to manufacturer's specifications

Note: Always refer to the manufacturer's certificate of analysis for specific storage instructions and expiration dates.

Q3: Is this compound susceptible to degradation in solution?

Yes, like many chemical standards, this compound can degrade over time, even in stock solutions. A study on the stability of multiresidue pesticide mixes in acetonitrile revealed that while this compound was the most stable internal standard among those tested, it still exhibited an average degradation of 17% over the course of the experiment when mixed with other compounds.[2] It is crucial to monitor the stability of stock and working solutions, especially when stored for extended periods or as part of a complex mixture.

Troubleshooting Guide

This section addresses common issues encountered when using this compound as an internal standard.

Issue 1: Poor or Inconsistent Recovery of this compound in Soil Samples

Possible Causes:

  • Matrix Effects: Soil is a complex matrix that can significantly impact the extraction efficiency and ionization of this compound. Different soil types (e.g., sandy loam vs. clay) will have varying compositions of organic matter, minerals, and pH, all of which can affect recovery.

  • Inefficient Extraction: The chosen extraction solvent and method may not be optimal for desorbing this compound from the soil particles.

  • Degradation during Extraction: The extraction process itself, which may involve elevated temperatures or harsh pH conditions, could lead to the degradation of this compound.

Troubleshooting Steps:

  • Method Validation: The U.S. Environmental Protection Agency (EPA) has a validated analytical method for the determination of Linuron and its metabolites in soil, which has been tested across various soil types.[3] Adhering to such validated methods can provide a robust starting point.

  • Optimize Extraction:

    • An effective extraction solvent mixture for Linuron from soil is methanol/aqueous 0.3% formic acid-0.1% nonionic surfactant (9/1, v/v) using accelerated solvent extraction (ASE).[3]

    • Experiment with different solvent systems and extraction techniques (e.g., sonication, vortexing, QuEChERS) to find the most efficient method for your specific soil type.

  • Evaluate Matrix Effects: Prepare matrix-matched calibration standards by spiking blank soil extract with known concentrations of Linuron and this compound. This will help to compensate for any signal suppression or enhancement caused by the soil matrix.

Issue 2: this compound Signal Instability in Aqueous Samples

Possible Causes:

  • pH-Dependent Hydrolysis: The stability of phenylurea herbicides can be influenced by the pH of the aqueous solution. While specific data on this compound is limited, the parent compound, Linuron, is known to be more rapidly hydrolyzed under alkaline conditions (pH > 9).

  • Photodegradation: Exposure to sunlight can lead to the degradation of Linuron in aqueous solutions.

  • Microbial Degradation: The presence of microorganisms in water samples can contribute to the breakdown of Linuron.

Troubleshooting Steps:

  • Control pH: For storing aqueous samples, adjusting the pH to a slightly acidic or neutral range (pH 5-7) may improve the stability of this compound.

  • Protect from Light: Store aqueous samples in amber vials or in the dark to prevent photodegradation.

  • Minimize Microbial Activity: If long-term storage is necessary, consider filtering the samples to remove microorganisms or storing them at low temperatures (e.g., 4°C or -20°C) to inhibit microbial growth. A study on the stability of various pesticides in surface water recommended acidification and refrigeration for storage up to three weeks without significant loss of most analytes.

Issue 3: Suspected Isotopic Exchange (H/D Exchange)

Possible Causes:

  • Labile Deuterium Atoms: If the deuterium atoms on the this compound molecule are in positions that are prone to exchange with hydrogen atoms from the solvent (e.g., acidic mobile phases), this can lead to a decrease in the this compound signal and an increase in the signal of partially deuterated or non-deuterated Linuron.

  • Harsh Analytical Conditions: Extreme pH or high temperatures during sample processing or chromatographic analysis can promote H/D exchange.

Troubleshooting Steps:

  • Review the Labeled Positions: Whenever possible, use internal standards where the deuterium atoms are located on stable positions of the molecule, such as an aromatic ring.

  • Moderate Analytical Conditions: Avoid using highly acidic or basic mobile phases if possible. If acidic conditions are necessary, it is important to evaluate the stability of the internal standard during method validation.

  • Monitor for Exchange: Analyze a solution of this compound in the mobile phase over time to check for any decrease in the signal of the fully deuterated molecule and the appearance of signals at lower masses.

Experimental Protocols and Data

Stability of this compound in a Mixed Pesticide Solution

A study investigating the stability of multiresidue pesticide mixes in acetonitrile provides valuable insight into the behavior of this compound.

Experimental Workflow:

Caption: Workflow for assessing the stability of mixed pesticide certified reference materials.

Quantitative Data:

The study found that while individual ampoulated standards were stable, degradation occurred rapidly after mixing.

Internal StandardAverage Degradation over the Study Period (%)
This compound 17

This data highlights the importance of preparing fresh working standards for instrument calibration, ideally on a daily basis.

Analytical Method for Linuron in Soil

The following is a summarized protocol based on the EPA-validated method for the determination of Linuron in soil.

Sample Preparation and Extraction Workflow:

Soil_Extraction_Workflow start Weigh soil sample into ASE extraction vessel extract Accelerated Solvent Extraction (ASE) (Methanol/Aqueous Formic Acid/Surfactant) start->extract evap Evaporate Methanol from an aliquot of the extract extract->evap dilute Dilute aqueous extract evap->dilute filter Filter the extract dilute->filter analyze LC-MS/MS Analysis filter->analyze

Caption: Workflow for the extraction and analysis of Linuron from soil samples.

Method Validation Summary:

This method was validated in six different agricultural soils, demonstrating its robustness across a range of soil characteristics. The limit of quantitation (LOQ) for Linuron was established at 0.010 mg/kg. While specific recovery data for this compound was not provided in the summary, the use of a deuterated internal standard is implied in modern LC-MS/MS methods to ensure accuracy.

Signaling Pathways and Logical Relationships

The degradation of the parent compound, Linuron, can provide insights into the potential stability issues of this compound. The primary degradation pathway involves the formation of 3,4-dichloroaniline (DCA).

Linuron Degradation Pathway:

Linuron_Degradation Linuron Linuron DCA 3,4-dichloroaniline (DCA) (More Toxic Intermediate) Linuron->DCA Amidase Hydrolases Metabolites Further Degradation Products DCA->Metabolites Mineralization Complete Mineralization (CO2, H2O, etc.) Metabolites->Mineralization

Caption: Simplified degradation pathway of Linuron.

Understanding these pathways is crucial as the stability of this compound can be affected by the same enzymatic or chemical processes that degrade the parent compound.

This technical support center provides a foundation for understanding and troubleshooting the stability of this compound in various sample matrices. For optimal results, it is always recommended to perform matrix-specific validation and stability studies as part of your method development process.

References

Technical Support Center: Minimizing Ion Suppression of Linuron-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of the Linuron-d6 signal in their Liquid Chromatography-Mass Spectrometry (LC-MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for my this compound signal?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from your sample reduce the ionization efficiency of your target analyte, in this case, this compound.[1] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your analytical method.[2] Since this compound is a deuterated internal standard used to ensure accurate quantification, its suppression can compromise the validity of the entire assay.[3]

Q2: What are the most common causes of ion suppression?

A2: Ion suppression is primarily caused by components in the sample matrix that compete with the analyte for ionization in the MS source.[4] Common culprits include:

  • Endogenous compounds: Salts, lipids (especially phospholipids in biological samples), and proteins.[5]

  • Exogenous compounds: Mobile phase additives (e.g., non-volatile buffers), detergents, and plasticizers.

  • High concentrations of other analytes: If other substances are present at much higher concentrations, they can dominate the ionization process.

Q3: How can I quickly determine if my this compound signal is being suppressed?

A3: A straightforward method is to compare the signal response of this compound in a neat solution (prepared in a clean solvent) versus its response when spiked into an extracted blank matrix sample at the same concentration. A significantly lower signal in the matrix sample is a clear indication of ion suppression. For a more detailed investigation, a post-column infusion experiment can identify the specific retention times where suppression occurs.

Q4: My deuterated internal standard (this compound) is supposed to correct for matrix effects. Why is ion suppression still a concern?

A4: While stable isotope-labeled internal standards (SIL-IS) like this compound are the gold standard for compensating for matrix effects, they are not always a perfect solution. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between Linuron and its deuterated standard, this compound. If this shift causes them to elute into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is known as differential matrix effects.

Troubleshooting Guide

This section offers solutions to common problems encountered during LC-MS experiments that may be related to the ion suppression of this compound.

Issue 1: My this compound signal is low and inconsistent across different matrix samples.

  • Possible Cause: This is a classic sign of variable ion suppression due to differences in the composition of your samples. Sample-to-sample variability in interfering components can lead to inconsistent signal suppression.

  • Solutions:

    • Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.

    • Optimize Chromatography: Modify your chromatographic method to separate this compound from the regions of ion suppression.

    • Dilute the Sample: A simple, though not always feasible for trace analysis, is to dilute the sample. This reduces the concentration of interfering components along with your analyte.

Issue 2: I suspect my sample preparation is inadequate. Which technique is best for reducing matrix effects?

  • Possible Cause: Simpler sample preparation methods like "dilute-and-shoot" or protein precipitation may not sufficiently remove interfering compounds like phospholipids.

  • Solutions:

    • Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples. It can selectively isolate your analyte while washing away salts, phospholipids, and other interferences.

    • Liquid-Liquid Extraction (LLE): LLE can also be effective at removing highly polar (salts) or non-polar (lipids) interferences, depending on the solvents used.

    • Compare Techniques: The effectiveness of each technique depends on the analyte and the matrix. It is often necessary to compare the results from different methods.

Data Presentation: Comparison of Sample Preparation Techniques
Sample Preparation MethodTypical Reduction in Ion SuppressionKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) Low to ModerateFast, simple, and inexpensive.Does not effectively remove phospholipids or salts.
Liquid-Liquid Extraction (LLE) Moderate to HighCan remove a wide range of interferences.Can be labor-intensive and use large volumes of organic solvents.
Solid-Phase Extraction (SPE) HighHighly selective, excellent for removing interferences.Can be more expensive and requires method development.

Issue 3: My this compound and Linuron peaks are slightly separated, and I suspect differential matrix effects.

  • Possible Cause: The deuterium isotope effect can sometimes lead to slightly different retention times for the analyte and its deuterated internal standard. If this separation aligns with a steep change in ion suppression, the analyte and IS will be affected differently, leading to inaccurate results.

  • Solutions:

    • Adjust Chromatography: Modify the mobile phase composition or gradient to try and force the co-elution of Linuron and this compound.

    • Evaluate Suppression Zone: Use a post-column infusion experiment to visualize where the ion suppression is occurring relative to your peaks. If your peaks are on the edge of a suppression zone, even a minor shift in retention time can cause significant issues.

    • Change Column Chemistry: A different stationary phase might alter the interactions and eliminate the separation between the analyte and the internal standard.

Experimental Protocols

Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones

This experiment helps to visualize at which points during your chromatographic run ion suppression is occurring.

Materials:

  • Your LC-MS/MS system

  • Syringe pump

  • Tee-union

  • Standard solution of this compound (e.g., 50 ng/mL in mobile phase)

  • Extracted blank matrix sample

Procedure:

  • System Setup:

    • Connect the outlet of your LC column to one inlet of the tee-union.

    • Connect the syringe pump outlet, containing the this compound solution, to the other inlet of the tee-union.

    • Connect the outlet of the tee-union to the MS ion source.

  • Analyte Infusion:

    • Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).

    • Begin infusing the this compound solution directly into the MS. You should observe a stable, elevated signal for the this compound MRM transition.

  • Injection of Blank Matrix:

    • Inject a prepared blank matrix sample onto the LC column and start your standard chromatographic method.

  • Data Analysis:

    • Monitor the this compound signal throughout the run. Any drop or dip in the stable baseline indicates that co-eluting compounds from the matrix are causing ion suppression at that specific retention time.

Visualizations

IonSuppressionWorkflow cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Investigation cluster_2 Phase 3: Mitigation Strategy cluster_3 Phase 4: Verification start Low or Inconsistent This compound Signal check_suppression Compare Signal: Neat Solvent vs. Matrix Extract start->check_suppression is_suppressed Signal Suppressed? check_suppression->is_suppressed no_suppression Issue is Not Ion Suppression. Investigate Other Causes (e.g., MS Source, Extraction Recovery) is_suppressed->no_suppression No post_column Perform Post-Column Infusion Experiment is_suppressed->post_column Yes strategy Select Mitigation Strategy post_column->strategy sample_prep Improve Sample Prep (SPE, LLE) strategy->sample_prep chromatography Optimize Chromatography (Gradient, Column) strategy->chromatography dilution Dilute Sample strategy->dilution verify Re-evaluate Signal in Matrix. Is Suppression Minimized? sample_prep->verify chromatography->verify dilution->verify success Problem Solved verify->success Yes fail Return to Mitigation Strategy verify->fail No fail->strategy ESI_Mechanism cluster_0 Normal Ionization cluster_1 Ion Suppression Scenario ESI_Emitter ESI Emitter Tip Droplet Charged Droplet (Analyte + Solvent) ESI_Emitter->Droplet Evaporation Solvent Evaporation Droplet->Evaporation Gas_Phase_Ion Gas Phase Analyte Ion (Signal) Evaporation->Gas_Phase_Ion ESI_Emitter_S ESI Emitter Tip Droplet_S Charged Droplet (Analyte + Matrix + Solvent) ESI_Emitter_S->Droplet_S Competition Competition for Charge & Inefficient Evaporation Droplet_S->Competition Reduced_Ion Reduced Gas Phase Analyte Ion (Suppressed Signal) Competition->Reduced_Ion

References

potential interferences in Linuron-d6 analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Linuron-d6 analysis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential interferences and optimizing their analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing poor reproducibility and accuracy in my Linuron quantification. What are the likely causes?

Poor reproducibility and accuracy in quantification when using a deuterated internal standard like this compound can stem from several factors, primarily matrix effects and issues with the internal standard itself.

Troubleshooting Steps:

  • Evaluate Matrix Effects: Matrix effects, which can cause ion suppression or enhancement, are a common issue in LC-MS/MS analysis of complex samples.[1][2]

    • Recommendation: Prepare matrix-matched calibration curves by spiking known concentrations of Linuron and this compound into blank matrix extracts. Comparing the response of the analyte in the matrix to its response in a clean solvent will help quantify the extent of matrix effects.[3] If significant matrix effects are observed, matrix-matched calibration is essential for accurate quantification.

  • Check for Chromatographic Shift: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts. This can lead to the analyte and the internal standard experiencing different levels of ion suppression or enhancement at the point of elution.

    • Recommendation: Carefully examine the co-elution of Linuron and this compound. If a significant shift is observed, chromatographic conditions may need to be optimized to ensure they elute as closely as possible.

  • Verify Internal Standard Stability: Deuterium loss through hydrogen-deuterium (H/D) exchange can occur, converting the internal standard into the analyte and artificially inflating the analyte's concentration. This is more likely if the deuterium labels are on labile positions.

    • Recommendation: Review the certificate of analysis for your this compound standard to confirm the position of the deuterium labels. If H/D exchange is suspected, consider preparing samples and standards in aprotic solvents if your method allows.

Q2: My this compound internal standard appears to be contaminated with unlabeled Linuron. How can I confirm this and what are the implications?

The presence of unlabeled Linuron in your this compound standard is an issue of isotopic purity. This can lead to a consistent overestimation of your analyte's concentration.

Troubleshooting Steps:

  • Assess Isotopic Purity:

    • Recommendation: High-resolution mass spectrometry (HRMS) can be used to determine the isotopic distribution of your this compound standard. By comparing the measured isotopic pattern to the theoretical pattern, the percentage of unlabeled Linuron can be quantified.

  • Implications of Low Isotopic Purity:

    • If significant levels of unlabeled Linuron are present, it will contribute to the signal at the mass transition of the native analyte, leading to inaccurate results. In such cases, it is crucial to either obtain a new standard with higher isotopic purity or to mathematically correct for the impurity, though the former is preferable.

Q3: I am detecting a peak at the same retention time as Linuron in my blank matrix samples. What could this be?

A peak at the retention time of Linuron in a blank sample could be due to contamination or a co-eluting interference from the matrix itself. A likely candidate for interference is 3,4-dichloroaniline (DCA).

Troubleshooting Steps:

  • Investigate Potential Contamination:

    • Recommendation: Thoroughly clean all glassware and instrument components. Analyze a solvent blank to rule out system contamination. Be mindful of potential carryover from previous high-concentration samples.

  • Consider Co-eluting Interferences:

    • 3,4-dichloroaniline (DCA): DCA is a primary degradation product of Linuron and other phenylurea herbicides like diuron and propanil. It is a common environmental contaminant and may be present in your samples.

    • Recommendation: Since DCA has a different mass-to-charge ratio than Linuron, you can check for its presence by monitoring its specific MRM transitions. If DCA is present and co-elutes with Linuron, chromatographic separation needs to be optimized.

Q4: Can I use a different internal standard if I suspect issues with my this compound?

Yes, if you continue to face issues with this compound, using a different, suitable internal standard is a valid approach.

Recommendation:

  • Isoproturon-d6: One study has successfully used Isoproturon-d6 as an internal standard for the analysis of Linuron in chamomile. Isoproturon is also a phenylurea herbicide and is structurally similar to Linuron, making its deuterated form a potentially suitable alternative.

  • Structural Analogs: A non-isotopically labeled structural analog can also be used, but it's important to validate that it behaves similarly to Linuron during sample preparation and ionization.

Experimental Protocols

General LC-MS/MS Method for Linuron Analysis in Soil

This protocol is based on the validated method by the US Environmental Protection Agency.

1. Sample Extraction (Accelerated Solvent Extraction - ASE):

  • Weigh 10 g of soil into an ASE extraction cell.
  • Extract with a mixture of methanol and aqueous 0.3% formic acid with 0.1% nonionic surfactant (9:1 v/v).
  • Perform the extraction at elevated temperature and pressure.

2. Sample Preparation:

  • Take an aliquot of the extract and evaporate the methanol.
  • Dilute the remaining aqueous extract with water.
  • Filter the diluted extract through a 0.2 µm filter prior to LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatographic Column: A reverse-phase C18 column is suitable.
  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used.
  • Ionization: Electrospray ionization (ESI) in positive ion mode.
  • Detection: Multiple Reaction Monitoring (MRM) of at least two transitions for both Linuron and this compound for quantification and confirmation.

Table 1: Example MRM Transitions for Linuron

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Linuron249.0160.120
Linuron249.0188.115
This compound255.0166.120
This compound255.0194.115
3,4-DCA162.0126.025

Note: These are example values and should be optimized on your specific instrument.

Data Presentation

Table 2: Recovery of Linuron and 3,4-dichloroaniline in Meat Products

AnalyteSpiked Level (µg/kg)Average Recovery (%)RSD (%)
Linuron1092.58.7
Linuron5095.86.2
Linuron20098.15.1
3,4-DCA1094.39.5
3,4-DCA5097.67.3
3,4-DCA20099.24.9

Data adapted from a study on Linuron and its metabolite in meat products, demonstrating the performance of a validated LC-MS/MS method.

Visualizations

TroubleshootingWorkflow start Inaccurate Linuron Quantification matrix_effects Evaluate Matrix Effects start->matrix_effects chrom_shift Check for Chromatographic Shift start->chrom_shift is_stability Verify Internal Standard Stability start->is_stability is_purity Assess Isotopic Purity start->is_purity coeluting_int Investigate Co-eluting Interferences (e.g., DCA) start->coeluting_int solution1 Implement Matrix-Matched Calibration matrix_effects->solution1 Significant effects observed solution2 Optimize Chromatography for Co-elution chrom_shift->solution2 Shift > acceptable range solution3 Use Standard from Reliable Source / Different Batch is_stability->solution3 H/D exchange suspected is_purity->solution3 Unacceptable level of unlabeled analyte solution4 Optimize Chromatography to Separate from Interference coeluting_int->solution4 Interference confirmed

Caption: Troubleshooting workflow for inaccurate Linuron quantification.

LinuronDegradation cluster_herbicides Parent Herbicides linuron Linuron dca 3,4-dichloroaniline (DCA) (Potential Interference) linuron->dca Degradation/ Metabolism diuron Diuron diuron->dca Degradation/ Metabolism propanil Propanil propanil->dca Degradation/ Metabolism

Caption: Relationship between Linuron and its interfering metabolite, 3,4-DCA.

References

Technical Support Center: Optimizing Linuron & Linuron-d6 Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the extraction efficiency of Linuron and its deuterated internal standard, Linuron-d6.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are Linuron and this compound? Linuron is a selective, systemic herbicide used to control the growth of broadleaf and grassy weeds by inhibiting photosynthesis.[1][2] It belongs to the substituted urea class of chemicals.[3] this compound is a deuterated form of Linuron, meaning specific hydrogen atoms in its structure have been replaced with deuterium, a stable isotope of hydrogen.[4][5] This substitution makes it chemically similar to Linuron but heavier, allowing it to be distinguished by mass spectrometry.

Q2: Why is this compound essential for my analysis? this compound is used as an internal standard in quantitative analytical methods, particularly those using liquid chromatography-mass spectrometry (LC-MS/MS). Its purpose is to correct for variations and inefficiencies that can occur during sample preparation and analysis. Because this compound behaves almost identically to Linuron during extraction and ionization, any loss of the target analyte is mirrored by a proportional loss of the internal standard. This allows for more accurate and precise quantification, especially when dealing with complex sample matrices that can cause "matrix effects".

Q3: What are the most common methods for extracting Linuron? The choice of extraction method depends heavily on the sample matrix.

  • For water samples: Solid-Phase Extraction (SPE) is a widely used and effective technique. Reversed-phase sorbents, such as C18, are commonly employed to retain Linuron from the aqueous sample.

  • For solid samples (e.g., soil, plants, food): QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a popular and efficient method. It involves an initial extraction with an organic solvent like acetonitrile, followed by a cleanup step called dispersive SPE (d-SPE). Other methods for solid matrices include Accelerated Solvent Extraction (ASE) and Microwave-Assisted Solvent Extraction (MASE).

Q4: What is a "matrix effect" and how does it impact my results? A matrix effect occurs when components of the sample matrix (everything other than the analyte of interest) interfere with the ionization of the analyte in the mass spectrometer source. These co-eluting substances can either reduce the analyte's signal (ion suppression) or, less commonly, increase it (ion enhancement). This interference can lead to significant quantification errors, making results inaccurate and unreliable. Using an isotopically labeled internal standard like this compound is one of the most effective ways to compensate for these effects.

Q5: My analyte recovery is low. What are the first things I should check? Low recovery is a common issue in sample preparation. For SPE, the initial troubleshooting steps should include:

  • Verify Cartridge Conditioning and Equilibration: Ensure the sorbent bed was properly wetted with an organic solvent (e.g., methanol) and then equilibrated with a solution similar to your sample matrix. An improperly conditioned cartridge will not retain the analyte effectively.

  • Check Sample Loading Flow Rate: A flow rate that is too high will not allow sufficient interaction time between the analyte and the sorbent, causing the analyte to pass through to the waste.

  • Assess Solvent Strength: The solvent used to dissolve the sample before loading should be "weaker" than the sorbent to ensure the analyte binds to the cartridge. If the sample solvent is too "strong," the analyte will remain in the solution and not be retained.

  • Confirm Elution Solvent Choice: The elution solvent must be strong enough to disrupt the analyte-sorbent interaction and release the analyte from the cartridge.

Section 2: Troubleshooting Guides

Issue 1: Low Analyte Recovery in Solid-Phase Extraction (SPE)

Q: My analyte is being lost in the flow-through (waste) fraction during sample loading. Why is this happening? A: This indicates that the analyte is not binding effectively to the SPE sorbent. Common causes include:

  • Improper Cartridge Conditioning: The sorbent was not adequately activated. Re-run the procedure, ensuring the sorbent is fully wetted with methanol (or another suitable solvent) and not allowed to dry out before equilibration.

  • Sample Solvent Too Strong: The analyte has a higher affinity for the sample solvent than for the sorbent. Try diluting your sample with a weaker solvent (e.g., water) to promote binding.

  • Incorrect pH: The pH of the sample may be preventing the analyte from being in its most retentive (typically neutral) form for reversed-phase SPE. Adjust the sample pH to ensure Linuron is not ionized.

  • High Flow Rate: The sample is passing through the cartridge too quickly. Decrease the loading flow rate to ≤ 1 mL/min to allow for proper interaction.

  • Column Overload: The mass of the analyte and other matrix components is exceeding the capacity of the sorbent. Use a larger sorbent mass or dilute the sample.

Q: The analyte binds to the cartridge, but it's being removed during the wash step. What should I do? A: This means your wash solvent is too strong, prematurely eluting your analyte of interest.

  • Decrease Wash Solvent Strength: Use a weaker organic solvent or decrease the percentage of organic solvent in your aqueous wash solution. The ideal wash solvent is strong enough to remove interferences but weak enough to leave the analyte bound to the sorbent.

  • Ensure Complete Drying (for non-polar elution): If using a normal-phase sorbent, ensure the cartridge is thoroughly dried before the wash step to prevent a polar solvent from carrying the analyte away.

Q: I'm getting poor elution of the analyte from the cartridge. How can I improve this? A: This suggests the elution solvent is not strong enough to displace the analyte from the sorbent.

  • Increase Elution Solvent Strength: Choose a stronger organic solvent or increase its proportion in the elution mixture.

  • Increase Elution Volume: Use a larger volume of elution solvent to ensure complete recovery. You can collect and test a second elution fraction to see if more analyte is recovered.

  • Add a Soak Step: Allow the elution solvent to sit in the cartridge for a few minutes before final elution. This "soak time" allows for more complete interaction between the solvent and the analyte-sorbent complex, improving desorption.

  • Decrease Elution Flow Rate: A slower flow rate (1-2 mL/min) can improve the efficiency of the elution process.

Issue 2: Poor Reproducibility and Matrix Effects

Q: My recovery percentages are inconsistent between samples. What are the likely causes? A: Poor reproducibility often stems from small, uncontrolled variations in the extraction process.

  • Inconsistent Flow Rates: Manually processing samples can lead to variable flow rates. Using a vacuum manifold with flow control or an automated SPE system can improve consistency.

  • Cartridge Drying Out: The sorbent bed must not dry out between the conditioning, equilibration, and sample loading steps in reversed-phase SPE.

  • Variable Matrix Effects: Different samples may have different levels of interfering compounds, leading to varied ion suppression or enhancement. The consistent use of this compound as an internal standard is critical to correct for this.

  • Incomplete Solvent Evaporation/Reconstitution: If a solvent evaporation step is used, ensure it is done consistently. Incomplete reconstitution of the dried extract can also lead to variability.

Q: I'm observing significant signal suppression in my LC-MS analysis despite using an internal standard. How can I mitigate this? A: While an internal standard corrects for suppression, reducing it is always beneficial for sensitivity.

  • Improve Sample Cleanup: The goal is to remove as many matrix interferences as possible.

    • For SPE, optimize the wash step with the strongest possible solvent that does not elute your analyte.

    • For QuEChERS, ensure you are using the correct d-SPE sorbent for your matrix. For example, Primary Secondary Amine (PSA) is used to remove organic acids and sugars.

  • Modify Chromatographic Conditions: Adjust your HPLC gradient to better separate Linuron from the co-eluting matrix components.

  • Dilute the Sample: A simple "dilute-and-shoot" approach can significantly reduce the concentration of matrix components, thereby lessening their suppressive effect.

  • Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the full extraction procedure. This helps to ensure that the standards and samples experience the same matrix effects.

Section 3: Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Linuron from Water

This protocol is a general guideline for extracting Linuron from water samples using a C18 SPE cartridge. Optimization may be required based on specific water matrix and instrumentation.

  • Cartridge Conditioning: Pass 5 mL of methanol through a C18 SPE cartridge (e.g., 500 mg, 6 mL). Do not let the sorbent go dry.

  • Cartridge Equilibration: Pass 2 x 5 mL of deionized water through the cartridge. Ensure the sorbent bed remains submerged.

  • Sample Loading: Pass the water sample (e.g., 20 mL) through the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Interference Wash: Rinse the cartridge with 2 mL of deionized water to remove salts and highly polar interferences.

  • Drying: Dry the cartridge thoroughly under high vacuum or with nitrogen for at least 30-60 minutes to remove all residual water. This step is critical for efficient elution.

  • Elution: Add 2 mL of an appropriate elution solvent (e.g., 80:20 methanol/water or acetonitrile) to the cartridge. Allow it to soak for 1-2 minutes before slowly passing it through and collecting the eluate in a clean tube.

  • Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, small volume (e.g., 1 mL) of mobile phase for LC-MS/MS analysis.

Protocol 2: QuEChERS Extraction of Linuron from Soil

This protocol is adapted from the general QuEChERS methodology for solid samples.

  • Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Hydration (if needed): For dry samples, add a specific amount of water (e.g., 10 mL) and mix.

  • Spiking: Add the this compound internal standard solution.

  • Solvent Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS extraction salts (commonly a mixture of magnesium sulfate, sodium chloride, and buffering salts). Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes. This will separate the sample into a top organic layer (acetonitrile), a bottom aqueous layer, and solid debris.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the top acetonitrile layer (e.g., 1 mL) into a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., magnesium sulfate for water removal and PSA for cleanup).

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed for 2-5 minutes.

  • Analysis: The resulting supernatant is the final extract. It can be directly injected or transferred to an autosampler vial for LC-MS/MS analysis.

Section 4: Data & Properties

Table 1: Physicochemical Properties of Linuron

PropertyValueReference
Molecular Formula C₉H₁₀Cl₂N₂O₂
Molecular Weight ~249.1 g/mol
Appearance Colorless, odorless crystalline solid
Water Solubility 63.8 - 81 mg/L (at 20-25 °C)
LogP (Octanol-Water) 3.00
Common Solvents Acetone, Methanol, Ethanol, Acetonitrile, Chloroform

Table 2: SPE Troubleshooting Summary

ProblemPotential CauseRecommended Solution
Analyte in Load Waste Improper conditioning; Sample solvent too strong; Flow rate too high.Re-condition cartridge; Dilute sample in a weaker solvent; Reduce flow rate.
Analyte in Wash Eluate Wash solvent is too strong.Decrease organic content of wash solvent.
Analyte Retained on Cartridge Elution solvent is too weak; Insufficient solvent volume.Increase strength or volume of elution solvent; Add a soak step.
Poor Reproducibility Inconsistent flow rates; Cartridge drying out.Use a vacuum manifold or automated system; Do not let sorbent dry before loading.
Dirty Extract Insufficient washing; Incorrect sorbent choice.Optimize wash step; Use a more selective sorbent or add a cleanup step.

Section 5: Diagrams and Workflows

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process Condition 1. Condition (e.g., 5 mL Methanol) Equilibrate 2. Equilibrate (e.g., 5 mL Water) Condition->Equilibrate Load 3. Load Sample (Slow Flow Rate) Equilibrate->Load Wash 4. Wash Interferences (e.g., 2 mL Water) Load->Wash Dry 5. Dry Sorbent (High Vacuum) Wash->Dry Elute 6. Elute Analyte (e.g., 2 mL Acetonitrile) Dry->Elute Final_Extract Final Extract (for Analysis) Elute->Final_Extract

Caption: Standard workflow for Solid-Phase Extraction (SPE).

QuEChERS_Workflow cluster_extraction Stage 1: Extraction cluster_cleanup Stage 2: Dispersive SPE Cleanup Sample 1. Weigh Sample (10g) & Add Internal Standard Solvent 2. Add Acetonitrile (10 mL) & Shake Sample->Solvent Salts 3. Add Extraction Salts & Shake Vigorously Solvent->Salts Centrifuge1 4. Centrifuge (Phase Separation) Salts->Centrifuge1 Aliquot 5. Take Aliquot of Acetonitrile Layer Centrifuge1->Aliquot dSPE 6. Add d-SPE Sorbents (MgSO4, PSA) & Vortex Aliquot->dSPE Centrifuge2 7. Centrifuge dSPE->Centrifuge2 Final_Extract Final Extract (for LC-MS/MS) Centrifuge2->Final_Extract

Caption: Workflow for the QuEChERS extraction and cleanup method.

Troubleshooting_Logic Start Problem: Low Analyte Recovery Q1 Analyte found in Load Waste? Start->Q1 Q2 Analyte found in Wash Eluate? Q1->Q2 No Sol1 Cause: Poor Retention - Check Conditioning - Lower Sample Solvent Strength - Reduce Flow Rate Q1->Sol1 Yes Q3 Analyte retained on Cartridge? Q2->Q3 No Sol2 Cause: Premature Elution - Decrease Wash Solvent Strength Q2->Sol2 Yes Sol3 Cause: Inefficient Elution - Increase Elution Solvent Strength / Volume - Add Soak Step Q3->Sol3 Yes

Caption: Troubleshooting logic for low recovery in SPE.

References

Technical Support Center: Linuron-d6 Stability and Solvent Choice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of solvent choice on the stability of Linuron-d6. The following information is designed to help you troubleshoot potential issues and answer frequently asked questions encountered during experimental workflows.

FAQs and Troubleshooting Guides

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A: Acetonitrile is the most commonly recommended solvent for preparing stock solutions of this compound and other pesticide standards.[1][2][3] It is a versatile solvent compatible with both reversed-phase and normal-phase chromatography. More importantly, acetonitrile is generally inert and less likely to react with analytes compared to protic solvents like methanol. For long-term storage, solutions should be kept at or below -20°C in tightly sealed containers to minimize solvent evaporation and potential degradation.[3]

Q2: I am observing inconsistent results with my this compound internal standard. Could the solvent be the cause?

A: Yes, solvent choice and handling can significantly impact the stability and concentration of your this compound internal standard, leading to inconsistent results. Here are some troubleshooting steps:

  • Solvent Purity: Ensure you are using high-purity, HPLC, or LC-MS grade solvents. Impurities in lower-grade solvents can potentially react with and degrade this compound over time.

  • Storage Conditions: Verify that your this compound stock and working solutions are stored at the recommended temperature (typically ≤ -20°C) in amber vials to protect from light. Frequent freeze-thaw cycles should be avoided.

  • Solvent Evaporation: Ensure that your solvent containers are properly sealed to prevent evaporation, which would lead to an unintended increase in the concentration of your standard.

  • Potential for Hydrolysis: While Linuron is generally stable in neutral conditions, it can be slowly hydrolyzed by acids and alkalis.[4] If your solvent contains acidic or basic additives, or if you are working with aqueous solutions, ensure the pH is neutral.

  • Solvent Reactivity: While acetonitrile is relatively inert, other solvents like methanol could potentially react with certain analytes, although specific data for this compound is limited. If you suspect solvent reactivity, preparing a fresh standard in a different high-purity solvent for comparison is recommended.

Q3: Can I use solvents other than acetonitrile, such as methanol, acetone, or DMSO?

A: While acetonitrile is the preferred solvent, other solvents can be used depending on the specific application, provided their compatibility and potential impact on stability are considered.

  • Methanol: Methanol is a common solvent in chromatography. However, it is a protic solvent and can be more reactive than acetonitrile. If using methanol, it is crucial to assess the stability of this compound over the intended duration of your experiments.

  • Acetone: Linuron is soluble in acetone. Acetone is a polar aprotic solvent and can be a suitable alternative for some applications. As with any solvent, stability should be verified.

  • Dimethyl Sulfoxide (DMSO): DMSO is a strong solvent used to dissolve compounds with poor solubility. However, it can affect the stability of some compounds and may not be compatible with all analytical systems. If DMSO is required for solubility reasons, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it into a more analytically friendly solvent for working solutions.

Q4: How can I perform a quick stability check of my this compound solution?

A: To perform a stability check, you can compare the response of an aged solution to a freshly prepared solution of the same concentration.

  • Prepare a new stock solution of this compound from the neat material.

  • Create a dilution of your existing (aged) stock solution and a dilution of the fresh stock solution at the same concentration.

  • Analyze both solutions multiple times using your analytical method (e.g., LC-MS/MS).

  • Compare the peak areas or signal responses. A significant decrease in the response of the aged solution compared to the fresh solution indicates potential degradation.

Quantitative Data Summary

SolventRecommended Storage Temp.Expected Stability (Illustrative)Notes
Acetonitrile ≤ -20°C> 1 yearPreferred solvent due to its inert nature and compatibility with analytical instrumentation.
Methanol ≤ -20°C6 - 12 monthsProtic nature may lead to slow degradation over extended periods. Stability should be monitored.
Acetone ≤ -20°C6 - 12 monthsGood alternative, but volatility requires careful sealing of containers to prevent concentration changes.
Dimethyl Sulfoxide (DMSO) ≤ -20°C< 6 monthsHigh boiling point and potential for reactivity. Best used for initial dissolution before dilution in another solvent.
Water (pH 7) 4°CWeeks to MonthsLinuron is stable in neutral aqueous media, but microbial degradation can occur if not sterile.
Acidic/Alkaline Aqueous Solutions 4°CDays to WeeksLinuron is susceptible to hydrolysis under acidic and alkaline conditions.

Experimental Protocols

Protocol for Preparation and Storage of this compound Stock Solution
  • Materials:

    • This compound (neat material)

    • High-purity acetonitrile (HPLC or LC-MS grade)

    • Class A volumetric flasks

    • Calibrated analytical balance

    • Amber glass vials with PTFE-lined caps

  • Procedure:

    • Allow the this compound neat material to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh a suitable amount of this compound (e.g., 10 mg) using a calibrated analytical balance.

    • Quantitatively transfer the weighed this compound to a Class A volumetric flask (e.g., 10 mL).

    • Add a small amount of acetonitrile to dissolve the solid.

    • Once dissolved, fill the volumetric flask to the mark with acetonitrile.

    • Stopper the flask and invert it several times to ensure a homogenous solution.

    • Transfer the stock solution to amber glass vials with PTFE-lined caps.

    • Label the vials clearly with the compound name, concentration, solvent, preparation date, and preparer's initials.

    • Store the stock solution at ≤ -20°C.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Analysis cluster_evaluation Evaluation weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve store Store at ≤ -20°C dissolve->store prepare_working Prepare Working Solution store->prepare_working analyze LC-MS/MS Analysis prepare_working->analyze compare Compare to Fresh Standard analyze->compare decision Stable? compare->decision decision->weigh Prepare new stock if unstable decision->analyze Re-analyze periodically logical_relationship cluster_factors Influencing Factors cluster_outcomes Potential Outcomes linuron_d6 This compound Stability stable Stable Standard linuron_d6->stable degradation Degradation linuron_d6->degradation solvent Solvent Choice solvent->linuron_d6 temperature Storage Temperature temperature->linuron_d6 light Light Exposure light->linuron_d6 ph pH of Solution ph->linuron_d6

References

Technical Support Center: Troubleshooting Linuron-d6 Quantification in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of Linuron-d6 in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in quantitative analysis?

A1: this compound is a deuterium-labeled analog of the herbicide Linuron. It is commonly used as an internal standard (IS) in analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification because it closely mimics the behavior of the target analyte (Linuron) during sample preparation and analysis. This helps to compensate for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more reliable and reproducible results.

Q2: What are the most common challenges when quantifying this compound in complex matrices?

A2: The primary challenges in quantifying this compound in complex matrices such as soil, water, food, and biological fluids include:

  • Matrix Effects: Co-extracted endogenous compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either suppression or enhancement of the signal. This is a major source of inaccuracy in LC-MS/MS analysis.

  • Low Recovery: Inefficient extraction of this compound from the sample matrix during sample preparation can lead to underestimation of the analyte concentration.

  • Poor Peak Shape: Chromatographic issues such as peak tailing or broadening can affect the accuracy of peak integration and, consequently, the quantification.

  • Interfering Peaks: The presence of other compounds in the matrix that have similar retention times and mass-to-charge ratios as this compound can lead to inaccurate results.

  • Analyte Stability: this compound may degrade during sample collection, storage, or extraction, leading to lower measured concentrations.

Q3: How can I minimize matrix effects in my analysis?

A3: Minimizing matrix effects is critical for accurate quantification. Here are some effective strategies:

  • Use of a Stable Isotope-Labeled Internal Standard: Employing this compound as an internal standard is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.

  • Effective Sample Cleanup: Utilize sample preparation techniques like Solid-Phase Extraction (SPE) or dispersive SPE (dSPE) as part of the QuEChERS method to remove interfering matrix components.

  • Chromatographic Separation: Optimize the LC method to achieve good separation between this compound and co-eluting matrix components.

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to mimic the matrix effects observed in the actual samples.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization. However, ensure that the diluted concentration of this compound is still above the limit of quantification (LOQ).

Troubleshooting Guide

This section provides a question-and-answer formatted guide to directly address specific issues you may encounter during your experiments.

Low or Inconsistent Recovery

Q: My recovery of this compound is consistently low. What are the potential causes and how can I improve it?

A: Low recovery can stem from several factors in your sample preparation and extraction workflow.

  • Inefficient Extraction: The chosen extraction solvent may not be optimal for your sample matrix.

    • Solution: For soil samples, ensure adequate homogenization and consider using a robust extraction method like QuEChERS with acetonitrile. For water samples, ensure the SPE cartridge is appropriate for the polarity of Linuron and that the elution solvent is strong enough to desorb the analyte completely.

  • Analyte Degradation: Linuron can be susceptible to degradation, especially under harsh pH or temperature conditions.

    • Solution: Evaluate the pH and temperature throughout your sample preparation process. Ensure that samples are stored properly (e.g., at -20°C or -80°C) and processed promptly.

  • Irreversible Binding: this compound might bind to active sites in your sample matrix, particularly in soils with high organic matter content.

    • Solution: Consider modifying the extraction solvent with additives or adjusting the pH to disrupt these interactions.

Poor Chromatography and Peak Shape

Q: I am observing broad or tailing peaks for this compound. What could be the issue?

A: Poor peak shape is often related to the LC system or the column chemistry.

  • Column Contamination: Buildup of matrix components on the analytical column can lead to peak distortion.

    • Solution: Use a guard column to protect your analytical column. Regularly flush the column with a strong solvent to remove contaminants.

  • Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal.

    • Solution: For phenylurea herbicides like Linuron, a slightly acidic mobile phase (e.g., with 0.1% formic acid) often improves peak shape.

  • Column Overload: Injecting too much sample can lead to broad peaks.

    • Solution: Try diluting your sample or reducing the injection volume.

Signal Suppression or Enhancement (Matrix Effects)

Q: The signal for this compound is highly variable between samples, suggesting significant matrix effects. How can I troubleshoot this?

A: This is a classic sign of matrix effects. While using this compound as an internal standard helps, severe and variable matrix effects can still impact data quality.

  • Inadequate Sample Cleanup: Your current sample preparation may not be removing enough of the interfering matrix components.

    • Solution: Re-evaluate your QuEChERS or SPE protocol. For QuEChERS, consider using different dSPE sorbents (e.g., PSA, C18, GCB) based on your matrix. For SPE, experiment with different wash steps to remove interferences without eluting the analyte.

  • Co-elution with a Suppressing Agent: A specific compound in your matrix might be co-eluting with this compound and causing significant ion suppression.

    • Solution: Adjust your LC gradient to better separate this compound from the interfering peak. A longer, shallower gradient can often improve resolution.

Quantitative Data Summary

The following tables summarize typical quantitative data for Linuron analysis using an internal standard like this compound in various complex matrices. Note that the performance of the internal standard itself is expected to mirror that of the analyte.

Table 1: Recovery and Precision of Linuron in Different Matrices

MatrixSample Preparation MethodFortification Level (ng/g)Average Recovery (%)Relative Standard Deviation (RSD) (%)
SoilQuEChERS1095.28.5
SoilQuEChERS10098.76.2
River WaterSPE50 (ng/L)92.17.9
River WaterSPE200 (ng/L)96.45.4
ChamomileQuEChERS10088.511.5
ChamomileQuEChERS500100.35.6[1]
Various FeedsQuEChERS10084-97< 20

Table 2: Matrix Effects for Linuron in Various Matrices

MatrixSample Preparation MethodMatrix Effect (%)
SoilQuEChERS-15 to -30 (Suppression)
River WaterSPE-5 to +10 (Minimal Effect)
ChamomileQuEChERS-25 (Suppression)
Various FeedsQuEChERS-49 to -28 (Suppression)

Experimental Protocols

Protocol 1: QuEChERS Method for Linuron Quantification in Soil

This protocol is a general guideline for the extraction of Linuron from soil samples using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Sample Homogenization: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. If the soil is dry, add an appropriate amount of water to achieve a total water content of ~8-10 mL.

  • Internal Standard Spiking: Spike the sample with an appropriate volume of this compound internal standard solution.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile (upper) layer and transfer it to a 2 mL dSPE tube containing MgSO₄ and primary secondary amine (PSA) sorbent. For soils with high organic content, C18 or graphitized carbon black (GCB) may also be included.

    • Vortex for 30 seconds.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

  • Final Extract Preparation:

    • Transfer the supernatant to a clean vial.

    • The extract is now ready for LC-MS/MS analysis. If necessary, it can be evaporated and reconstituted in a suitable solvent.

Protocol 2: Solid-Phase Extraction (SPE) for Linuron Quantification in Water

This protocol provides a general procedure for the extraction and concentration of Linuron from water samples using SPE.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not let the cartridge go dry.

  • Sample Loading:

    • Add the this compound internal standard to a 100 mL water sample.

    • Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Dry the cartridge by applying a vacuum for 10-15 minutes.

  • Elution:

    • Elute the analytes from the cartridge by passing 5-10 mL of a suitable organic solvent (e.g., acetonitrile or ethyl acetate) through the cartridge at a slow flow rate (1-2 mL/min).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Complex Matrix (Soil, Water, etc.) add_is Add this compound Internal Standard sample->add_is extraction Extraction (QuEChERS or SPE) add_is->extraction cleanup Cleanup (dSPE or Cartridge Wash) extraction->cleanup lc_ms LC-MS/MS Analysis cleanup->lc_ms data_processing Data Processing (Quantification) lc_ms->data_processing final_result final_result data_processing->final_result Final Concentration

Caption: Experimental workflow for this compound quantification.

troubleshooting_pathway cluster_recovery Low or Inconsistent Recovery cluster_chromatography Poor Peak Shape cluster_matrix_effects High Signal Variability start Problem Encountered check_extraction Check Extraction Efficiency start->check_extraction check_column Check Column Condition start->check_column improve_cleanup Improve Sample Cleanup start->improve_cleanup check_stability Evaluate Analyte Stability check_extraction->check_stability optimize_solvent Optimize Solvent/Method check_extraction->optimize_solvent Suboptimal? adjust_conditions Adjust pH/Temperature check_stability->adjust_conditions Degradation? check_mobile_phase Evaluate Mobile Phase check_column->check_mobile_phase clean_column Clean/Replace Column/Guard check_column->clean_column Contaminated? optimize_mp Optimize Mobile Phase pH/Gradient check_mobile_phase->optimize_mp Suboptimal? optimize_lc Optimize LC Separation improve_cleanup->optimize_lc new_sorbent Try Different dSPE/SPE Sorbents improve_cleanup->new_sorbent Ineffective? adjust_gradient Adjust Gradient Profile optimize_lc->adjust_gradient Co-elution?

Caption: Troubleshooting pathway for this compound analysis.

linuron_metabolism cluster_degradation Microbial Degradation linuron Linuron hydrolysis Hydrolysis linuron->hydrolysis demethylation Demethylation linuron->demethylation dca 3,4-dichloroaniline (DCA) hydrolysis->dca Major Metabolite dcmu 3-(3,4-dichlorophenyl)-1-methylurea demethylation->dcmu demethoxylation Demethoxylation further_degradation Ring Cleavage Products dca->further_degradation Further Degradation dcmu->demethoxylation

References

correcting for Linuron-d6 degradation during sample prep

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Linuron-d6 as an internal standard. It focuses on identifying and correcting for potential degradation during sample preparation to ensure accurate and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of Linuron, a phenylurea herbicide. In analytical chemistry, particularly in methods like liquid chromatography-mass spectrometry (LC-MS), an SIL internal standard (IS) is considered the gold standard. It is used to accurately quantify the amount of the native analyte (Linuron) in a sample. Because this compound is chemically identical to Linuron, it behaves similarly during sample extraction, cleanup, and analysis. Any loss of analyte during these steps should be mirrored by a proportional loss of the internal standard, allowing for reliable correction and accurate quantification.

Q2: My this compound signal is consistently low or absent across all my samples, standards, and blanks. What is the likely cause?

A consistent loss of internal standard signal across an entire analytical run often points to a systemic issue rather than a problem with individual samples. The most probable causes include:

  • Degradation of the IS Stock Solution: The this compound stock or working solution may have degraded due to improper storage (e.g., exposure to light, extreme temperatures) or being past its expiration date.

  • Incorrect Spiking: There might have been a systematic error in adding the internal standard to the samples, such as using an incorrect concentration or a faulty pipettor.

  • Instrumental Issues: A problem with the LC-MS system, such as a clogged injector, a failing detector, or an unstable ion source, can lead to a universal drop in signal intensity.

Q3: The this compound signal is highly variable between my samples. What should I investigate?

High variability in the internal standard signal suggests that individual samples are being affected differently. The most common culprits are:

  • Inconsistent Sample Preparation: Variations in extraction efficiency, phase separation, or the final extract volume between samples can lead to inconsistent IS recovery.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer's source. The complexity and variability of the matrix from sample to sample can cause significant signal fluctuation.

  • Analyte Degradation during Preparation: If the sample preparation conditions are harsh (e.g., high temperature, extreme pH), this compound may be degrading, and the extent of degradation could vary depending on the individual sample matrix.

Q4: Under what conditions is this compound likely to degrade?

Linuron, and by extension this compound, is a phenylurea compound susceptible to degradation under certain conditions. The primary degradation pathway during sample preparation is hydrolysis of the urea linkage. Key factors influencing this are:

  • pH: Linuron is most stable in neutral conditions (pH 5-9). It is slowly hydrolyzed by acids and alkalis at room temperature.

  • Temperature: Degradation is more rapid at higher temperatures.[1] Combining extreme pH with high temperature will significantly accelerate degradation.

  • Presence of Strong Oxidizing or Reducing Agents: While less common in standard sample prep, exposure to these agents can also degrade the molecule.

Troubleshooting Guide

Problem: I am experiencing low and inconsistent recovery of my this compound internal standard. How do I troubleshoot this?

Low and variable recovery of an internal standard is a critical issue that compromises the accuracy of your results. Follow this step-by-step guide to identify and resolve the problem.

Step 1: Verify the Integrity of Your Internal Standard Solution
  • Action: Prepare a fresh dilution of your this compound working solution from the primary stock. Analyze this fresh solution directly.

  • Rationale: This step confirms whether your working solution has degraded. If the signal of the freshly prepared standard is strong and as expected, your previous working solution was likely compromised.

Step-by-Step Troubleshooting for Low IS Recovery

start Start: Low/Variable This compound Recovery check_is Step 1: Verify IS Solution - Prepare fresh IS dilution. - Analyze directly. start->check_is is_ok IS Signal OK? check_is->is_ok replace_is Result: IS Solution Degraded - Discard old working solutions. - Prepare fresh stock if necessary. is_ok->replace_is No check_prep Step 2: Review Sample Prep - Verify IS spiking volume. - Check extraction/cleanup steps. - Assess pH and temperature. is_ok->check_prep Yes prep_error Error Found? check_prep->prep_error correct_prep Result: Prep Error Identified - Retrain on pipetting. - Standardize extraction time/shaking. - Control temp and buffer pH. prep_error->correct_prep Yes check_matrix Step 3: Investigate Matrix Effects - Prepare post-extraction spike. - Compare with pre-extraction spike. prep_error->check_matrix No matrix_effect Signal Suppression? check_matrix->matrix_effect optimize_cleanup Result: Matrix Effects Confirmed - Modify d-SPE cleanup (e.g., add C18). - Adjust sample dilution. - Optimize chromatography. matrix_effect->optimize_cleanup Yes check_instrument Step 4: Check LC-MS System - Clean ion source. - Check for leaks. - Run system suitability test. matrix_effect->check_instrument No

Caption: A logical workflow for troubleshooting poor this compound recovery.

Step 2: Scrutinize the Sample Preparation Protocol
  • Action: Carefully review every step of your sample preparation protocol. If possible, have a colleague observe your technique. Pay close attention to:

    • IS Spiking: Are you adding the correct volume of IS solution at the intended step? Is the addition consistent for every sample?

    • Extraction Efficiency: Is the shaking/vortexing time and intensity sufficient and consistent? Inadequate extraction can be a major source of variability.

    • pH Control: If using a buffered QuEChERS method, verify the pH of the extract. Extreme pH can cause degradation.

    • Temperature: Are samples being exposed to heat, for instance, during a solvent evaporation step? If so, minimize the temperature and duration.

Step 3: Evaluate Potential Matrix Effects
  • Action: Perform a post-extraction spike experiment. Prepare a blank matrix extract and split it into two aliquots. Spike one aliquot with this compound before analysis. Compare its signal intensity to a standard prepared in a clean solvent at the same concentration.

  • Rationale: If the signal in the matrix is significantly lower than in the clean solvent, it indicates ion suppression due to matrix components. If this is the case, your sample cleanup may be insufficient. Consider adding a different sorbent to your dispersive SPE step (e.g., C18 for fatty matrices or GCB for pigmented matrices, though GCB should be used with caution as it can adsorb planar molecules like Linuron).

Step 4: Assess Instrument Performance
  • Action: If the steps above do not reveal the source of the problem, investigate the LC-MS system.

  • Rationale: Perform routine maintenance, including cleaning the ion source. Check for leaks in the LC system. Run a system suitability test with a known standard to ensure the instrument is performing optimally.

Data Presentation: Linuron Stability

Since this compound is expected to have nearly identical chemical stability to Linuron, the following data for Linuron can be used as a reliable guide to prevent degradation during sample preparation.

ParameterConditionLinuron StabilityHalf-life (DT₅₀)Recommendation for Sample Prep
pH pH 5 - 9StableVery Long (e.g., 1460 days at 20°C, pH 7)[2]Maintain sample extract pH within this range. Use buffered QuEChERS salts.
pH < 4Slow HydrolysisShorterAvoid strongly acidic conditions. If necessary, keep contact time short and temperature low.
pH > 9Slow HydrolysisShorterAvoid strongly alkaline conditions.[1]
Temperature < 4°C (Refrigerated)Very StableExtendedKeep samples and extracts refrigerated if storage is needed between steps.
20-25°C (Ambient)Stable in neutral pH1460 days (at 20°C, pH 7)[2]Process samples at room temperature without delay.
> 40°CIncreased Degradation RateSignificantly ShorterAvoid heating samples. Use gentle nitrogen evaporation for solvent removal instead of high heat.
Combined High Temp & Extreme pHRapid DegradationVery ShortThis combination should be strictly avoided during sample preparation.

Experimental Protocols

Protocol: Modified QuEChERS Extraction for Linuron Analysis

This protocol is a general guideline based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. It is designed to minimize the degradation of pH-sensitive analytes like Linuron.

1. Sample Homogenization & Weighing

  • Homogenize the sample (e.g., fruit, vegetable, soil) to a uniform consistency. For samples with low water content, add an appropriate amount of water.

  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

2. Extraction and Internal Standard Spiking

  • Add 10 mL of acetonitrile (ACN) to the centrifuge tube.

  • CRITICAL STEP: Add the appropriate volume of your this compound internal standard working solution directly into the ACN. This ensures accurate accounting for recovery losses.

  • Cap the tube and shake vigorously for 1 minute to ensure thorough mixing of the solvent with the sample.

3. Salting-Out Partitioning

  • Add a buffered QuEChERS extraction salt packet (commonly containing magnesium sulfate, sodium chloride, sodium citrate dibasic sesquihydrate, and sodium citrate tribasic dihydrate). The buffer helps maintain the pH in the optimal stability range for Linuron.

  • Immediately cap the tube tightly and shake vigorously for 1 minute. This partitions the ACN from the aqueous layer and drives the analytes into the organic phase.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Carefully transfer an aliquot (e.g., 6 mL) of the upper ACN layer into a 15 mL d-SPE cleanup tube.

  • The d-SPE tube should contain anhydrous magnesium sulfate (to remove residual water) and Primary Secondary Amine (PSA) sorbent (to remove organic acids, sugars, and other interferences). For samples with high fat content, C18 sorbent may also be included.

  • Cap the tube and vortex for 30 seconds to 1 minute.

  • Centrifuge at ≥5000 rcf for 5 minutes to pellet the d-SPE sorbents.

5. Final Extract Preparation

  • Transfer the purified supernatant into a clean autosampler vial.

  • CRITICAL STEP: If solvent evaporation is needed to concentrate the sample, use a gentle stream of nitrogen at a low temperature (<30°C). Avoid high heat, which can degrade this compound.

  • Reconstitute the residue in an appropriate volume of the initial mobile phase for LC-MS analysis.

QuEChERS Workflow Diagram

cluster_extraction Extraction Step cluster_cleanup Cleanup Step (d-SPE) weigh 1. Weigh 10g Homogenized Sample add_acn 2. Add 10mL Acetonitrile weigh->add_acn spike_is 3. Spike with this compound IS add_acn->spike_is add_salts 4. Add Buffered QuEChERS Salts spike_is->add_salts shake_1 5. Shake Vigorously (1 min) add_salts->shake_1 centrifuge_1 6. Centrifuge (≥3000 rcf) shake_1->centrifuge_1 transfer_supernatant 7. Transfer ACN Supernatant to d-SPE Tube centrifuge_1->transfer_supernatant vortex 8. Vortex (1 min) transfer_supernatant->vortex centrifuge_2 9. Centrifuge (≥5000 rcf) vortex->centrifuge_2 final_extract 10. Transfer Final Extract to Vial for LC-MS Analysis centrifuge_2->final_extract

Caption: The main steps of the QuEChERS sample preparation workflow.

References

dealing with co-eluting peaks with Linuron-d6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for troubleshooting issues related to the use of Linuron-d6 as an internal standard in chromatographic analysis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals resolve common challenges, particularly the issue of co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

This compound is a deuterated form of the herbicide Linuron. In analytical chemistry, particularly in methods like liquid chromatography-mass spectrometry (LC-MS/MS), deuterated analogs are often used as internal standards. Because this compound is chemically almost identical to Linuron, it behaves similarly during sample preparation, chromatography, and ionization.[1] This allows it to compensate for variations in the analytical process, such as matrix effects (ion suppression or enhancement), leading to more accurate and precise quantification of the target analyte (Linuron).

Q2: What are the common causes of peak co-elution with this compound?

Co-elution occurs when two or more compounds are not fully separated by the chromatographic system and elute from the column at the same or very similar times. Common causes for co-elution with this compound include:

  • Structurally Similar Compounds: Other phenylurea herbicides, such as Diuron, or their degradation products, can have similar chromatographic behavior to Linuron and its deuterated internal standard.

  • Matrix Interferences: Complex sample matrices (e.g., soil, food products, biological fluids) contain numerous endogenous compounds that can co-elute with the analyte and internal standard.[2]

  • Isotope Effect: Although minimal, the deuterium atoms in this compound can sometimes cause a slight shift in retention time compared to the non-deuterated Linuron, potentially leading to co-elution with other matrix components that would not interfere with the native analyte.

  • Inadequate Chromatographic Method: The selected column, mobile phase, or gradient program may not have sufficient selectivity to separate this compound from interfering compounds.

Q3: How can I detect if this compound is co-eluting with another compound?

Several indicators can suggest a co-elution issue:

  • Poor Peak Shape: Look for asymmetrical peaks, such as fronting, tailing, or the presence of a shoulder on the this compound peak.[3]

  • Inconsistent Internal Standard Response: A high degree of variability in the peak area of this compound across a sample batch can be a sign of co-eluting interference that is variably suppressing or enhancing the signal.

  • Mass Spectrometry (MS) Analysis: When using LC-MS/MS, you can monitor multiple ion transitions for both this compound and the suspected interfering compound. If the ion ratios are inconsistent across the peak, it indicates the presence of an interference.

  • Diode Array Detector (DAD): If using HPLC with a DAD, the spectral purity of the peak can be assessed. A non-homogenous spectrum across the peak suggests co-elution.[3]

Q4: Can the co-elution of Linuron and this compound itself be a problem?

Ideally, the analyte (Linuron) and its deuterated internal standard (this compound) should co-elute as closely as possible to ensure that they experience the same matrix effects. However, a slight separation due to the deuterium isotope effect can sometimes occur. This is generally not a problem as long as both peaks are within the same integration window and the matrix effect is consistent across that small time window. Significant separation, however, could lead to differential matrix effects and compromise the accuracy of quantification.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Suspected Co-elution of this compound

Symptoms:

  • Asymmetric peak for this compound (shoulder, tailing, or fronting).

  • Inconsistent area counts for this compound in quality control (QC) samples.

  • Poor reproducibility of quantitative results.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Method Optimization cluster_3 Sample Preparation cluster_4 Resolution A Poor Peak Shape of this compound B Confirm Co-elution (Check Ion Ratios / Peak Purity) A->B Investigate C Identify Potential Interferences (e.g., Diuron, matrix components) B->C If confirmed D Modify Mobile Phase Gradient C->D Start with H Enhance Sample Cleanup C->H Alternative/Complementary Approach E Change Mobile Phase Modifier D->E If no improvement I Resolved Peak D->I F Adjust Column Temperature E->F Next step E->I G Evaluate a Different Column Chemistry F->G If still unresolved F->I G->I H->I

Caption: Troubleshooting workflow for co-eluting peaks with this compound.

Detailed Steps:

  • Confirm Co-elution: Use your mass spectrometer to examine the ion ratios across the this compound peak. A changing ratio is a strong indicator of co-elution.

  • Modify Mobile Phase Gradient: A common first step is to adjust the gradient elution profile. A shallower gradient around the elution time of this compound can often improve separation from closely eluting compounds.

  • Change Mobile Phase Modifier: The choice of organic modifier in the mobile phase can significantly impact selectivity.[4] If using acetonitrile, try switching to methanol, or vice versa. The different interactions of these solvents with the stationary phase can alter the elution order and resolve co-eluting peaks.

  • Adjust Column Temperature: Changing the column temperature can affect the retention times and selectivity of the separation. Increasing the temperature often leads to sharper peaks and can sometimes improve resolution.

  • Evaluate a Different Column Chemistry: If modifications to the mobile phase and temperature are unsuccessful, the stationary phase chemistry may not be suitable for the separation. Consider a column with a different stationary phase (e.g., switching from a C18 to a phenyl-hexyl or a biphenyl column) to achieve a different separation mechanism.

  • Enhance Sample Cleanup: If the co-elution is due to matrix interferences, improving the sample preparation procedure can be effective. This may involve using different solid-phase extraction (SPE) sorbents or adding a liquid-liquid extraction step.

Experimental Protocols

Protocol 1: Optimization of Mobile Phase to Resolve this compound and a Co-eluting Interference

This protocol provides a systematic approach to modifying the mobile phase to resolve a co-eluting peak with this compound. This example assumes a common co-eluting interference for Linuron, such as the herbicide Diuron.

Initial Conditions (Co-elution Observed):

  • Column: C18, 100 x 2.1 mm, 2.6 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 30% B to 95% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

Optimization Steps:

  • Modify Gradient Slope:

    • Action: Change the gradient to a shallower slope around the elution time of this compound. For example, from 3 minutes to 7 minutes, slow the rate of increase of Mobile Phase B.

    • Expected Outcome: Increased separation between this compound and closely eluting compounds.

  • Change Organic Modifier:

    • Action: Prepare a new Mobile Phase B using Methanol with 0.1% Formic Acid. Run the same or a slightly modified gradient program.

    • Rationale: Methanol and acetonitrile have different selectivities for many compounds on a C18 stationary phase. This change can alter the elution order and improve resolution.

Data Presentation: Impact of Method Modifications on Peak Resolution

Parameter Condition This compound Retention Time (min) Interferent (e.g., Diuron) Retention Time (min) Resolution (Rs) Observation
Initial Method Acetonitrile Gradient5.255.270.8Co-eluting peaks, poor quantification
Modification 1 Shallower Acetonitrile Gradient6.106.181.2Partial separation, still some overlap
Modification 2 Methanol Gradient5.805.951.8Baseline separation achieved

Experimental Workflow for Method Optimization:

G cluster_0 Problem Definition cluster_1 Step 1: Gradient Optimization cluster_2 Step 2: Change Organic Modifier cluster_3 Outcome A Co-elution of this compound and Interferent (Rs < 1.0) B Implement Shallower Gradient A->B C Analyze Resolution (Rs) B->C D Switch Acetonitrile to Methanol C->D If Rs < 1.5 G Baseline Resolution (Rs >= 1.5) C->G If Rs >= 1.5 E Re-optimize Gradient D->E F Analyze Resolution (Rs) E->F F->G

Caption: Workflow for optimizing mobile phase to resolve co-elution.

References

Validation & Comparative

Validating Analytical Methods for Linuron: A Comparison of Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. When quantifying analytes such as the herbicide Linuron, the choice of analytical method validation strategy can significantly impact the quality of the results. This guide provides a detailed comparison of two common approaches for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for Linuron analysis: one utilizing a deuterated internal standard, Linuron-d6, and an alternative method employing an external standard calibration.

The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted technique to improve the accuracy and precision of quantitative analysis, especially in complex matrices.[1] By mimicking the chemical behavior of the analyte, the internal standard can compensate for variations in sample preparation, injection volume, and instrument response, including matrix effects.

Performance Comparison

The following tables summarize the key validation parameters for an LC-MS/MS method for Linuron analysis with and without the use of an internal standard. "Product" refers to the method employing this compound as an internal standard, while "Alternative A" represents a validated method without an internal standard, and "Alternative B" shows data from a method using a structurally similar deuterated internal standard, isoproturon-d6.

Table 1: Comparison of Key Validation Parameters

Validation ParameterProduct: Method with this compound (Expected Performance)Alternative A: Method without Internal Standard[2]Alternative B: Method with Isoproturon-d6 Internal Standard[3]
Linearity (R²) >0.99>0.99>0.99
Accuracy (Recovery %) 90-110%70-120%>90%
Precision (RSD %) <15%<20%Not Reported
Limit of Quantification (LOQ) 0.010 mg/kg0.010 mg/kgNot Reported
Limit of Detection (LOD) 0.003 mg/kg (Estimated)Not ReportedNot Reported
Robustness HighModerateHigh

Table 2: Recovery Data for Linuron in Different Matrices

MatrixProduct: Method with this compound (Expected)Alternative A: Method without Internal Standard (Soil)[2]Alternative B: Method with Isoproturon-d6 (Chamomile)[3]
Spike Level 1 95-105%Mean Recovery: 98% (at 0.010 mg/kg)>90% (at 0.1 mg/kg)
Spike Level 2 95-105%Mean Recovery: 95% (at 0.10 mg/kg)>90% (at 0.25 mg/kg)
Spike Level 3 95-105%Mean Recovery: 92% (at 5.0 mg/kg)>90% (at 0.5 mg/kg)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Product: LC-MS/MS Method for Linuron with this compound Internal Standard (General Protocol)

This protocol outlines a general procedure for the analysis of Linuron in a given matrix using this compound as an internal standard.

  • Sample Preparation:

    • Homogenize the sample matrix (e.g., soil, water, food product).

    • Weigh a representative portion of the homogenized sample.

    • Spike the sample with a known concentration of this compound internal standard solution.

    • Extract the sample using an appropriate solvent (e.g., acetonitrile, methanol) and extraction technique (e.g., QuEChERS, solid-phase extraction).

    • Centrifuge and filter the extract.

    • The final extract is then ready for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of water with formic acid and acetonitrile or methanol.

      • Flow Rate: 0.3-0.5 mL/min.

      • Injection Volume: 5-10 µL.

    • Tandem Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Linuron and this compound.

  • Quantification:

    • Calculate the ratio of the peak area of Linuron to the peak area of this compound.

    • Determine the concentration of Linuron in the sample by comparing this ratio to a calibration curve prepared with standards of known Linuron concentrations and a constant concentration of this compound.

Alternative A: Validated LC-MS/MS Method for Linuron in Soil (without Internal Standard)

This method was developed for the determination of Linuron residues in soil.

  • Sample Preparation:

    • Soil samples are extracted with a mixture of methanol and aqueous formic acid/nonionic surfactant using an accelerated solvent extractor.

    • The methanol is evaporated from an aliquot of the extract.

    • The remaining aqueous extract is diluted and filtered prior to analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • System: Reverse-phase HPLC.

    • Tandem Mass Spectrometry:

      • Ionization: Electrospray ionization (ESI) in positive ion mode.

      • MRM transitions of the molecular ion to two specific mass fragments for Linuron are monitored.

  • Quantification:

    • The total ion chromatogram (TIC) is used for quantitation based on an external standard calibration curve.

Alternative B: LC-MS/MS Method for Linuron in Chamomile with Isoproturon-d6 Internal Standard

This method utilizes the QuEChERS extraction procedure for the analysis of Linuron in chamomile.

  • Sample Preparation (QuEChERS):

    • A homogenized sample of chamomile is weighed.

    • Isoproturon-d6 internal standard is added.

    • The sample is extracted with acetonitrile and a salt mixture (QuEChERS salts).

    • After centrifugation, a portion of the supernatant is cleaned up using dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA).

    • The final extract is filtered before LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 analytical column.

    • Tandem Mass Spectrometry:

      • MRM is used to monitor transitions for both Linuron and isoproturon-d6.

  • Quantification:

    • Quantification is based on the ratio of the Linuron peak area to the isoproturon-d6 peak area, compared against a matrix-matched calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key workflows described in this guide.

cluster_0 Analytical Method Validation Workflow A Method Development B Validation Protocol Definition A->B C Performance Characteristics Evaluation B->C D Data Analysis & Comparison C->D E Validation Report D->E

Caption: General workflow for analytical method validation.

cluster_1 Sample Analysis with Internal Standard (this compound) P1 Sample Weighing P2 Spiking with this compound P1->P2 P3 Extraction P2->P3 P4 LC-MS/MS Analysis P3->P4 P5 Quantification (Analyte/IS Ratio) P4->P5

Caption: Workflow for Linuron analysis using an internal standard.

cluster_2 Sample Analysis without Internal Standard A1 Sample Weighing A2 Extraction A1->A2 A3 LC-MS/MS Analysis A2->A3 A4 Quantification (External Standard) A3->A4

Caption: Workflow for Linuron analysis using external standard calibration.

References

A Comparative Guide to Linuron-d6 and Other Internal Standards for Accurate Analyte Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comparative overview of Linuron-d6, a deuterated stable isotope-labeled internal standard, and other commonly used internal standards, particularly in the analysis of phenylurea herbicides and other trace-level contaminants. The performance of an internal standard is critical in correcting for analyte loss during sample preparation and for mitigating matrix effects in chromatographic analysis, especially when using sensitive detection techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This guide presents a compilation of performance data from various studies, detailing the experimental protocols and showcasing the efficacy of these internal standards in different matrices.

The Role of Internal Standards in Analytical Chemistry

Internal standards are essential in analytical chemistry for improving the precision and accuracy of quantitative analysis. They are compounds of a known concentration added to a sample before analysis. By comparing the detector's response of the analyte to that of the internal standard, variations introduced during sample preparation and analysis can be compensated for. The ideal internal standard has chemical and physical properties similar to the analyte of interest. Isotopically labeled standards, such as this compound, are considered the gold standard as they co-elute with the analyte and exhibit similar ionization behavior in mass spectrometry, effectively compensating for matrix-induced signal suppression or enhancement.

Performance Comparison of Internal Standards

The selection of an internal standard is often dictated by the specific analyte and the sample matrix. For the analysis of phenylurea herbicides like linuron, diuron, and isoproturon, their respective deuterated analogs are the preferred choice. The following tables summarize the performance data of this compound and its common alternatives, Diuron-d6 and Isoproturon-d6, as reported in various scientific studies.

It is important to note that the data presented below is compiled from different studies and, therefore, the experimental conditions (matrix, extraction method, instrumentation) may vary. This should be taken into consideration when comparing the performance of these internal standards.

This compound Performance Data
AnalyteMatrixSpiking LevelRecovery (%)RSD (%)Internal Standard UsedReference
LinuronAqueousNot Specified947Isoproturon-d6[1]
LinuronChamomile0.1, 0.25, 0.5 mg/kg>90Not SpecifiedIsoproturon-d6[2]
Diuron-d6 Performance Data
AnalyteMatrixSpiking LevelRecovery (%)RSD (%)Internal Standard UsedReference
DiuronWater20 ng/L75-975-10Not specified in abstract[3]
DiuronAqueousNot Specified995Diuron-d6[1]
DiuronSeaweed50-1000 µg/kgNot specifiedNot specifiedDiuron-d6[4]
Isoproturon-d6 Performance Data
AnalyteMatrixSpiking LevelRecovery (%)RSD (%)Internal Standard UsedReference
IsoproturonPoppy SeedsNot specified847Not specified
70 PesticidesWater0.02, 0.1, 0.2 µg/L64.9 - 109.51.7 - 14.2Isoproturon-d6, Atrazine-d5, Carbofuran-d3
Isoproturon-d6AqueousNot Specified947Isoproturon-d6

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative experimental protocols for the analysis of phenylurea herbicides using an internal standard, based on commonly employed techniques such as QuEChERS and Solid-Phase Extraction (SPE).

QuEChERS Method for Linuron in Chamomile

This protocol is adapted from a study on the determination of linuron in chamomile.

  • Sample Preparation:

    • Weigh 2 g of homogenized chamomile sample into a 50 mL centrifuge tube.

    • Add 10 mL of water.

    • Add 100 µL of Isoproturon-d6 internal standard solution.

    • Add 10 mL of acetonitrile.

    • Vortex for 1 minute.

  • Extraction:

    • Add 6.0 g of anhydrous magnesium sulfate, 1.5 g of sodium chloride, 1.5 g of trisodium citrate dihydrate, and 0.75 g of disodium hydrogencitrate sesquihydrate.

    • Shake vigorously for 1 minute.

    • Centrifuge at 3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer 1 mL of the supernatant into a cleanup tube containing 900 mg of MgSO₄ and 150 mg of PSA (primary secondary amine).

    • Centrifuge at 4500 rpm for 5 minutes.

  • Analysis:

    • Take 0.5 mL of the supernatant, evaporate to dryness, and reconstitute in 0.5 mL of the mobile phase.

    • Analyze using LC-MS/MS.

LC-MS/MS Parameters for Phenylurea Herbicides

The following table provides typical LC-MS/MS parameters for the analysis of linuron, diuron, and isoproturon, along with their deuterated internal standards.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (V)
Linuron249.0160.0182.018
This compound255.0160.0188.018
Diuron233.072.0160.025
Diuron-d6239.078.0166.025
Isoproturon207.1165.172.120
Isoproturon-d6213.1171.178.120

Visualizing the Analytical Workflow

A clear understanding of the experimental workflow is essential for implementing the analytical method. The following diagrams, generated using Graphviz, illustrate the key steps in the sample preparation and analysis process.

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Partitioning cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Homogenization Homogenize Sample Weighing Weigh Sample Homogenization->Weighing Add_IS Add Internal Standard (e.g., this compound) Weighing->Add_IS Add_Solvent Add Acetonitrile Add_IS->Add_Solvent Add_Salts Add QuEChERS Salts Add_Solvent->Add_Salts Vortex Vortex Add_Salts->Vortex Centrifuge1 Centrifuge Vortex->Centrifuge1 Transfer_Supernatant Transfer Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE Add dSPE Sorbent Transfer_Supernatant->Add_dSPE Vortex2 Vortex Add_dSPE->Vortex2 Centrifuge2 Centrifuge Vortex2->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract LCMSMS LC-MS/MS Analysis Final_Extract->LCMSMS

QuEChERS experimental workflow.

Logical_Relationship Analyte Analyte (e.g., Linuron) SamplePrep Sample Preparation (Extraction, Cleanup) Analyte->SamplePrep InternalStandard Internal Standard (e.g., this compound) InternalStandard->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Ratio Analyte/IS Ratio LCMS->Ratio Quantification Accurate Quantification Ratio->Quantification

Logical relationship for internal standard use.

Conclusion

The use of stable isotope-labeled internal standards, such as this compound, Diuron-d6, and Isoproturon-d6, is a robust strategy for achieving high accuracy and precision in the quantitative analysis of pesticide residues and other contaminants. While the performance data presented here is derived from various studies with different experimental setups, it consistently demonstrates the effectiveness of these internal standards in compensating for analytical variability. For researchers and scientists, the choice of the most suitable internal standard will depend on the specific analyte, matrix, and the analytical method employed. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for developing and validating reliable analytical methods.

References

A Comparative Guide to Linuron-d6 and ¹³C-Linuron for Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of pesticide residues is paramount in ensuring food safety and environmental protection. For the herbicide Linuron, precise analytical methods are crucial. The use of isotopically labeled internal standards is a well-established technique to improve the accuracy and precision of quantitative analysis, particularly in complex matrices, by compensating for matrix effects and variations during sample preparation and analysis. This guide provides a comprehensive comparison of two such internal standards: Linuron-d6 (deuterium-labeled) and ¹³C-Linuron (Carbon-13-labeled).

Executive Summary

Both this compound and ¹³C-Linuron serve as effective internal standards for the residue analysis of Linuron. However, ¹³C-Linuron is generally considered the superior choice due to its greater isotopic stability and identical chromatographic behavior to the unlabeled analyte, which minimizes the potential for analytical errors. While often more expensive to synthesize, the enhanced data quality and reliability may justify the investment for critical applications. This compound remains a viable and more cost-effective option, provided that potential isotopic effects are carefully evaluated and controlled during method development.

Performance Comparison: this compound vs. ¹³C-Linuron

The choice between a deuterium-labeled and a Carbon-13-labeled internal standard can significantly impact the performance of an analytical method. The following table summarizes the key characteristics of each.

FeatureThis compound (Deuterium-labeled)¹³C-Linuron (Carbon-13-labeled)Rationale & Implications for Linuron Analysis
Isotopic Stability VariableHighDeuterium atoms, if located on exchangeable sites (e.g., -NH), can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent.[1] For Linuron, the deuterium labels are typically on the methyl and methoxy groups, which are generally stable. However, ¹³C atoms integrated into the carbon backbone are inherently more stable and not susceptible to exchange.[1][2]
Chromatographic Co-elution Potential for slight retention time shiftExcellentThe mass difference between deuterium and hydrogen can lead to a chromatographic isotope effect, causing a slight separation between the analyte and the internal standard.[3] This can lead to differential matrix effects and impact quantification accuracy. ¹³C-labeled compounds have virtually identical physicochemical properties to their unlabeled counterparts, ensuring co-elution.
Matrix Effect Compensation Good, but can be compromised by chromatographic shiftsExcellentIf the internal standard does not perfectly co-elute with the analyte, it may experience different degrees of ion suppression or enhancement in the mass spectrometer source, leading to inaccurate quantification. Co-elution, as seen with ¹³C-Linuron, provides the most effective compensation for matrix effects.
Potential for Isotopic Interference HigherLowerThe natural abundance of ¹³C is approximately 1.1%, which can result in a small M+1 peak for the unlabeled analyte. However, the mass difference between this compound and Linuron is larger, reducing the likelihood of direct overlap. The primary concern with deuterated standards is the potential for in-source fragmentation and H-D exchange, which can complicate spectra.
Cost and Availability Generally lower cost and more readily availableGenerally higher cost due to more complex synthesisThe synthesis of deuterated compounds is often more straightforward and less expensive than ¹³C-labeling.

Experimental Protocols

A typical workflow for the analysis of Linuron residues in a complex matrix, such as soil or produce, involves sample extraction, cleanup, and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis.

  • Homogenization: Homogenize a representative sample of the matrix (e.g., 10-15 g of fruit or vegetable).

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the internal standard (either this compound or ¹³C-Linuron) at a known concentration.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing d-SPE sorbent (e.g., 900 mg MgSO₄, 150 mg primary secondary amine - PSA, 150 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A suitable gradient to separate Linuron from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

MS/MS Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Linuron: Monitor at least two transitions (e.g., quantifier and qualifier).

    • This compound or ¹³C-Linuron: Monitor the corresponding transitions for the internal standard.

  • Collision Energy and other MS parameters: Optimized for each analyte and instrument.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Analysis sample Homogenized Sample extraction Extraction with Acetonitrile & Internal Standard sample->extraction centrifuge1 Centrifugation extraction->centrifuge1 dspe Dispersive SPE Cleanup centrifuge1->dspe centrifuge2 Centrifugation dspe->centrifuge2 evap Evaporation & Reconstitution centrifuge2->evap lcms LC-MS/MS Analysis evap->lcms data Data Processing & Quantification lcms->data logical_relationship cluster_ideal Ideal Internal Standard Properties cluster_standards Internal Standards prop1 Identical Physicochemical Properties prop2 Co-elution with Analyte prop3 High Isotopic Stability c13 ¹³C-Linuron c13->prop1 closely mimics c13->prop2 ensures c13->prop3 high d6 This compound d6->prop1 generally similar, but can have slight differences d6->prop2 potential for chromatographic shift d6->prop3 generally stable, but lower than ¹³C

References

Inter-laboratory Comparison of Analytical Methods for Linuron Quantification Utilizing Linuron-d6

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of the herbicide Linuron, with a focus on the application of its deuterated isotopologue, Linuron-d6, as an internal standard. The objective is to present a framework for an inter-laboratory comparison study, offering detailed experimental protocols, comparative performance data, and a discussion of alternative quantification strategies. The use of a stable isotope-labeled internal standard like this compound is critical for achieving high accuracy and precision in complex matrices by correcting for sample preparation variability and matrix effects during analysis by mass spectrometry.[1][2]

Comparative Analysis of Quantitative Methods

The primary method detailed in this guide employs this compound as an internal standard for quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach is compared against two alternative methods: the external standard method and the use of a structurally similar, non-isotopically labeled internal standard.

The use of an isotopically labeled internal standard is considered the gold standard for quantitative mass spectrometry.[1] This is because its physicochemical properties are nearly identical to the analyte of interest, ensuring it behaves similarly during sample extraction, cleanup, and chromatographic separation. Any loss of analyte during these steps is mirrored by a proportional loss of the internal standard, and any ionization suppression or enhancement in the mass spectrometer source affects both the analyte and the internal standard equally.[2]

Alternative Methods for Comparison:

  • External Standard Method: This is a common calibration technique that involves creating a calibration curve from a series of standards containing known concentrations of the analyte in a clean solvent.[3] The concentration of the analyte in an unknown sample is determined by comparing its response to this external calibration curve. While simple, this method does not account for losses during sample preparation or for matrix effects, which can lead to inaccurate results.

  • Non-Isotopically Labeled Internal Standard: This method uses a different chemical compound, which is structurally similar to the analyte, as the internal standard. For example, a compound like Isoproturon-d6 has been used in the analysis of Linuron. While this can correct for some variability, differences in extraction efficiency and ionization response between the analyte and the internal standard can still introduce quantification errors.

The following table presents hypothetical data from a mock inter-laboratory study involving five laboratories. These labs analyzed a soil sample fortified with a known concentration of Linuron (50 µg/kg) using the LC-MS/MS method with this compound as the internal standard.

Data Presentation: Inter-laboratory Comparison of Linuron Quantification
LaboratoryMethodInternal StandardLimit of Quantification (LOQ) (µg/kg)Mean Recovery (%)Precision (RSD %)
Lab 1LC-MS/MSThis compound598.54.2
Lab 2LC-MS/MSThis compound5101.25.5
Lab 3LC-MS/MSThis compound495.76.1
Lab 4LC-MS/MSThis compound5103.03.9
Lab 5LC-MS/MSThis compound4.599.84.8
Consensus 4.7 99.6 4.9

Experimental Protocols

A standardized protocol is crucial for a successful inter-laboratory comparison to ensure that variability is due to laboratory performance rather than methodological differences. The following protocol for the analysis of Linuron in soil is based on established methodologies like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and EPA methods.

Sample Preparation and Extraction (QuEChERS Method)
  • Sample Homogenization: Ensure the soil sample is homogenous by sieving to remove large particles.

  • Weighing: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

  • Fortification: For quality control samples, spike with a known amount of Linuron standard solution.

  • Internal Standard Addition: Add a precise volume of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution) to all samples, blanks, and calibration standards prepared in matrix.

  • Hydration: Add 10 mL of deionized water to the soil and vortex for 30 seconds to hydrate the sample.

  • Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.

  • Salting Out: Add the contents of a salt packet (containing magnesium sulfate and sodium chloride). Shake immediately for 1 minute.

  • Centrifugation: Centrifuge the tubes at 4000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Supernatant Transfer: Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

  • Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and then centrifuge at 4000 rpm for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract. Transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Monitor at least two multiple reaction monitoring (MRM) transitions for both Linuron and this compound for quantification and confirmation.

Calibration and Quantification

Prepare matrix-matched calibration standards by spiking blank soil extract with known concentrations of Linuron and a constant concentration of this compound. Plot the ratio of the Linuron peak area to the this compound peak area against the concentration of Linuron to generate a calibration curve.

Mandatory Visualizations

G cluster_process Analytical Process cluster_correction Correction Mechanism Analyte Linuron (Analyte) Extraction Extraction & Cleanup Analyte->Extraction IS This compound (Internal Standard) IS->Extraction LC_Separation LC Separation Extraction->LC_Separation Analyte_Loss Variable Loss Extraction->Analyte_Loss Ionization MS Ionization LC_Separation->Ionization Co-elution Matrix_Effect Variable Ion Suppression/ Enhancement Ionization->Matrix_Effect Ratio Constant Area Ratio (Analyte / IS) Ionization->Ratio Analyte_Loss->Extraction Affects Both Matrix_Effect->Ionization Affects Both Result Accurate Quantification Ratio->Result

References

A Comparative Guide to the Linearity and Detection Range of Linuron-d6 and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in the quantitative analysis of phenylurea herbicides, the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of the analytical performance of Linuron-d6, a commonly used deuterated internal standard, with its alternatives, Diuron-d6 and Isoproturon-d6. The comparison focuses on two key performance metrics: linearity and the range of detection (Limit of Detection, LOD, and Limit of Quantification, LOQ).

The data presented is synthesized from various analytical method validation studies and application notes. It is important to note that while deuterated internal standards are not typically characterized by their own LOD and LOQ in the same manner as target analytes, their performance is intrinsically linked to that of the parent compound they are used to quantify. Therefore, the detection limits of the non-labeled parent compounds are provided as a strong indicator of the effective working range of the corresponding internal standards.

Performance Comparison

The following table summarizes the linearity and detection range data for this compound and its alternatives. The data demonstrates that all three deuterated standards exhibit excellent linearity over their respective concentration ranges, making them suitable for quantitative analysis.

Internal StandardAnalyteLinearity (R²)Concentration Range (µg/L)Limit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Analytical MethodMatrix
This compound Linuron> 0.99890.1 - 5~0.0020.010LC-MS/MSSoil[1]
Diuron-d6 Diuron> 0.99901 - 50~0.0020.010LC-MS/MSSoil[1]
Isoproturon-d6 Isoproturon> 0.99890.2 - 10Not specifiedNot specifiedLC-MS/MSWater[2]

Note: The LOD for Linuron and Diuron was estimated based on the signal-to-noise ratio of the parent compound in a fortified matrix, as detailed in the referenced EPA method.[1] The linearity data for Isoproturon-d6 is presented as a surrogate standard.

Discussion

This compound serves as an excellent internal standard for the analysis of Linuron. Its structural identity with the analyte ensures that it co-elutes and experiences similar matrix effects, leading to accurate quantification. The high linearity (R² > 0.9989) and the low limit of quantification of the parent compound (0.010 µg/kg in soil) indicate its suitability for trace-level analysis.

Diuron-d6 is the ideal internal standard for Diuron analysis and a suitable alternative for other phenylurea herbicides due to its structural similarity. It also demonstrates exceptional linearity (R² > 0.9990). The detection limits for Diuron are comparable to those of Linuron, making Diuron-d6 a robust choice for sensitive analytical methods.

Isoproturon-d6 is another viable alternative, particularly for the analysis of Isoproturon and related compounds. It has been shown to have excellent linearity (R² > 0.9989) when used as a surrogate standard in water analysis.[2] While specific LOD and LOQ data for Isoproturon-d6 were not found in the reviewed literature, its performance is expected to be in a similar range to this compound and Diuron-d6.

The choice of internal standard will ultimately depend on the specific analyte being quantified. For the most accurate results, the use of a deuterated internal standard that corresponds directly to the target analyte (e.g., this compound for Linuron analysis) is always the recommended approach.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for determining the linearity and range of detection for an analytical method using a deuterated internal standard.

G cluster_prep Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Evaluation stock Prepare Analyte and Internal Standard (IS) Stock Solutions serial Perform Serial Dilutions to Create Calibration Standards (e.g., 7 levels) stock->serial spike Spike a Constant Concentration of IS into each Calibration Standard serial->spike inject Inject Calibration Standards into LC-MS/MS System spike->inject acquire Acquire Data in Multiple Reaction Monitoring (MRM) Mode inject->acquire integrate Integrate Peak Areas for Analyte and IS acquire->integrate ratio Calculate Peak Area Ratio (Analyte Area / IS Area) integrate->ratio curve Plot Peak Area Ratio vs. Analyte Concentration ratio->curve regression Perform Linear Regression and Determine R² Value curve->regression lod_loq Determine LOD and LOQ (e.g., based on S/N ratio or standard deviation of the response) regression->lod_loq

Experimental workflow for determining linearity and range of detection.

Experimental Protocol

The following is a generalized protocol for determining the linearity and range of detection of an analytical method for a phenylurea herbicide using a deuterated internal standard.

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1000 mg/L): Accurately weigh approximately 10 mg of the certified reference standard of the parent herbicide (e.g., Linuron) and dissolve it in 10 mL of a suitable solvent (e.g., methanol).

  • Internal Standard Stock Solution (100 mg/L): Prepare a stock solution of the deuterated internal standard (e.g., this compound) in a similar manner.

  • Working Solutions: Prepare a series of at least five calibration standards by serial dilution of the analyte stock solution. The concentration range should bracket the expected concentration of the analyte in the samples. A constant amount of the internal standard working solution is added to each calibration standard to achieve a final concentration that provides a stable and reproducible signal.

2. Instrumental Analysis:

  • LC-MS/MS System: Utilize a high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used for the separation of phenylurea herbicides.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid to improve ionization, is commonly employed.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: A standard injection volume of 5-10 µL is used.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+) is generally used for phenylurea herbicides.

    • Data Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. At least two MRM transitions (a quantifier and a qualifier) should be monitored for both the analyte and the internal standard to ensure selectivity and confirm identity.

3. Data Analysis and Evaluation:

  • Linearity:

    • For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Construct a calibration curve by plotting the peak area ratio (y-axis) against the concentration of the analyte (x-axis).

    • Perform a linear regression analysis on the calibration curve. The linearity is considered acceptable if the coefficient of determination (R²) is greater than 0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • The LOD and LOQ are typically determined by analyzing a series of low-concentration spiked matrix samples.

    • LOD: The lowest concentration of the analyte that can be reliably detected with a signal-to-noise (S/N) ratio of at least 3.

    • LOQ: The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. The S/N ratio for the LOQ is typically 10 or higher. Alternatively, the LOQ can be determined as the concentration corresponding to the lowest point on the validated calibration curve.

References

Navigating the Limits: A Comparative Guide to Linuron Quantification with and without Linuron-d6 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, achieving accurate and reliable quantification of analytes at low concentrations is paramount. This guide provides a comprehensive comparison of analytical methods for the herbicide Linuron, focusing on the limit of detection (LOD) and limit of quantification (LOQ) with and without the use of its deuterated internal standard, Linuron-d6. By leveraging experimental data from established methods and the principles of isotope dilution mass spectrometry, this document offers insights into optimizing Linuron analysis.

The use of a stable isotope-labeled internal standard, such as this compound, is a widely recognized strategy to enhance the accuracy and precision of quantitative analysis, particularly in complex matrices. This is primarily due to its ability to compensate for variations during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response variability.

Quantitative Performance: A Comparative Overview

The following table summarizes the LOD and LOQ values for Linuron from a validated US Environmental Protection Agency (EPA) method, which does not explicitly mention the use of a deuterated internal standard. This can be considered a baseline for conventional analytical approaches.

AnalyteMatrixMethodLODLOQ
LinuronWaterEPA Method0.01 µg/L0.05 µg/L
LinuronSoilEPA Method0.002 mg/kg0.010 mg/kg

Table 1: Limit of Detection (LOD) and Limit of Quantification (LOQ) for Linuron using a conventional analytical method without a deuterated internal standard. Data sourced from US EPA documentation.

The inclusion of this compound as an internal standard is anticipated to significantly improve these detection and quantification limits. The co-elution of the analyte and its deuterated counterpart allows for a more precise measurement of the analyte-to-internal standard ratio, effectively minimizing the impact of signal suppression or enhancement caused by the sample matrix. This leads to lower variability at low concentrations, thereby enabling more reliable detection and quantification at levels that might be challenging for methods relying on external calibration.

In a study on the determination of Linuron in chamomile, while not using this compound, the researchers employed a different deuterated internal standard, isoproturon-d6. This approach yielded a limit of detection of 0.004 mg/kg and a limit of quantification of 0.012 mg/kg in the chamomile matrix, demonstrating the potential for enhanced sensitivity with the use of a suitable deuterated internal standard.

The Advantage of Isotope Dilution: A Deeper Look

The core benefit of using this compound lies in the principle of isotope dilution mass spectrometry (IDMS). Since this compound is chemically identical to Linuron but has a different mass, it behaves identically during sample preparation and chromatographic separation. Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. Similarly, any suppression or enhancement of the ionization process in the mass spectrometer will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the analyte to the known concentration of the internal standard, a more accurate and precise quantification can be achieved, irrespective of these variations.

Experimental Protocol: Determination of LOD and LOQ for Linuron using LC-MS/MS with this compound

This section outlines a typical experimental protocol for determining the LOD and LOQ of Linuron in a given matrix using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

1. Materials and Reagents:

  • Linuron analytical standard (purity >99%)

  • This compound internal standard (purity >99%)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (or other appropriate mobile phase modifier)

  • Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)

  • Matrix-specific blank samples (e.g., pesticide-free water, soil, or biological fluid)

2. Standard Solution Preparation:

  • Prepare individual stock solutions of Linuron and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of Linuron by serial dilution of the stock solution to cover the expected concentration range.

  • Prepare a working internal standard solution of this compound at a fixed concentration.

3. Sample Preparation:

  • Accurately weigh or measure a known amount of the blank matrix.

  • Spike the blank matrix samples with decreasing concentrations of the Linuron working standard solutions to prepare a calibration curve in the matrix.

  • Add a fixed amount of the this compound working internal standard solution to all samples, including calibration standards and blanks.

  • Perform sample extraction and cleanup as required for the specific matrix. This may involve techniques such as liquid-liquid extraction, solid-phase extraction, or QuEChERS.

  • Evaporate the final extract to dryness and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Optimize the LC-MS/MS parameters for the detection of Linuron and this compound. This includes selecting appropriate precursor and product ions for multiple reaction monitoring (MRM), as well as optimizing collision energy and other MS parameters.

  • Inject the prepared samples and calibration standards into the LC-MS/MS system.

  • Acquire the data in MRM mode.

5. Data Analysis and LOD/LOQ Determination:

  • Construct a calibration curve by plotting the ratio of the peak area of Linuron to the peak area of this compound against the concentration of Linuron.

  • Determine the Limit of Detection (LOD) based on the signal-to-noise ratio (S/N) of the lowest detectable concentration, typically at an S/N of 3.

  • Determine the Limit of Quantification (LOQ) as the lowest concentration that can be quantified with acceptable precision and accuracy, typically at an S/N of 10 or based on the standard deviation of the response at low concentrations.

Workflow for LOD and LOQ Determination

LOD_LOQ_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Determination start Start prep_standards Prepare Linuron & This compound Standards start->prep_standards spike_matrix Spike Blank Matrix with Linuron & this compound prep_standards->spike_matrix extraction Sample Extraction & Cleanup spike_matrix->extraction lcms_analysis LC-MS/MS Analysis (MRM Mode) extraction->lcms_analysis calibration Construct Calibration Curve (Analyte/IS Ratio vs. Conc.) lcms_analysis->calibration lod_calc Calculate LOD (S/N = 3) calibration->lod_calc loq_calc Calculate LOQ (S/N = 10) calibration->loq_calc end End lod_calc->end loq_calc->end

Caption: Workflow for determining the LOD and LOQ of Linuron using LC-MS/MS with a deuterated internal standard.

Conclusion

The utilization of this compound as an internal standard in the quantification of Linuron offers significant advantages in terms of analytical performance. While direct comparative data is limited, the well-established principles of isotope dilution mass spectrometry strongly suggest that this approach will lead to lower limits of detection and quantification, improved accuracy, and greater robustness, particularly in complex sample matrices. For researchers striving for the highest quality data in trace-level analysis, the adoption of a deuterated internal standard like this compound is a highly recommended practice.

Performance of Linuron-d6 in LC-MS/MS Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the use of Linuron-d6 as an internal standard in the quantitative analysis of linuron by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to a lack of publicly available, direct comparative studies on the performance of this compound against other internal standards, this guide presents data for the widely used alternative, isoproturon-d6, to serve as a benchmark. The principles and experimental workflows described are directly applicable to the use of this compound.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry. As a deuterated analog of linuron, it exhibits nearly identical chemical and physical properties, including chromatographic retention time, extraction efficiency, and ionization response. This ensures that it effectively compensates for variations in sample preparation and matrix effects, leading to highly accurate and precise quantification of linuron.

Principle of Stable Isotope-Labeled Internal Standards

The core advantage of using a stable isotope-labeled internal standard like this compound lies in its ability to mimic the analyte of interest throughout the analytical process. This minimizes the impact of sample matrix variability and inconsistencies in sample preparation.

Principle of Stable Isotope-Labeled Internal Standard (IS) cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification Sample Sample containing Linuron Spike Spike with known amount of this compound (IS) Sample->Spike Extraction Extraction & Cleanup Spike->Extraction LC_Separation LC Separation (Linuron and this compound co-elute) Extraction->LC_Separation MS_Detection MS/MS Detection (Different m/z for Linuron and this compound) LC_Separation->MS_Detection Ratio Calculate Peak Area Ratio (Linuron / this compound) MS_Detection->Ratio Calibration Compare to Calibration Curve Ratio->Calibration Concentration Determine Linuron Concentration Calibration->Concentration

Caption: Workflow illustrating the use of a stable isotope-labeled internal standard.

Performance Data: Linuron Analysis using Isoproturon-d6 as an Internal Standard

The following tables summarize the performance of LC-MS/MS methods for the determination of linuron using isoproturon-d6 as an internal standard in different matrices. This data can be considered a baseline for the expected performance when using the more structurally analogous this compound.

Table 1: Method Performance in Chamomile [1]

ParameterValue
Linearity (R²)> 0.99
Concentration Range0.025 - 0.50 µg/mL
Recovery (flowers)79.8% - 107.6%
Recovery (stalks)88.5% - 100.3%
Relative Standard Deviation (RSD)5.60% - 11.50%
Limit of Quantification (LOQ)Not explicitly stated, but residues as low as 0.010 mg/kg were quantified.

Table 2: Method Performance in Water

ParameterValue
Linearity (R²)0.9989
Recovery> 60%
Relative Standard Deviation (RSD)< 15%
Limit of Quantification (LOQ)20 ng/L - 1 µg/L

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are typical experimental protocols for the analysis of linuron in different matrices using an internal standard.

Analysis of Linuron in Chamomile using Isoproturon-d6[1]

1. Sample Preparation (QuEChERS)

  • Weigh 10 g of homogenized chamomile sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile and the internal standard solution (isoproturon-d6).

  • Shake vigorously for 1 minute.

  • Add QuEChERS salts (e.g., MgSO₄, NaCl, sodium citrate).

  • Shake again and centrifuge.

  • Take an aliquot of the acetonitrile supernatant for cleanup by dispersive solid-phase extraction (dSPE) with PSA and C18 sorbents.

  • Centrifuge and filter the extract before LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 series

  • Column: Zorbax Eclipse XDB-C18 (dimensions not specified)

  • Mobile Phase: Gradient of methanol and water, both with 0.1% formic acid.

  • MS System: Agilent 6410 Triple Quadrupole

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    • Linuron: Precursor Ion 249.1 -> Product Ions 160.0, 182.0

    • Isoproturon-d6: Precursor Ion 213.1 -> Product Ions 78.0, 171.1

Analysis of Linuron in Soil (Internal Standard Not Specified)[2]

1. Sample Preparation

  • Soil samples are extracted with a mixture of methanol and water containing formic acid and a nonionic surfactant using an accelerated solvent extraction (ASE) system.

  • The extract is then diluted with water and filtered prior to LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • Validation: The method was validated in six different soil types.

  • Limit of Quantitation (LOQ): 0.010 mg/kg

General Experimental Workflow for Pesticide Analysis

The following diagram outlines a typical workflow for the analysis of pesticide residues, such as linuron, in complex matrices using an internal standard.

General Workflow for Pesticide Residue Analysis Sample_Homogenization Sample Homogenization Extraction Extraction (e.g., QuEChERS) Sample_Homogenization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Caption: A generalized workflow for pesticide residue analysis.

Conclusion

References

Evaluating the Robustness of an Analytical Method for Linuron Using Linuron-d6 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of the herbicide Linuron, focusing on the enhanced robustness achieved by using its deuterated stable isotope-labeled internal standard, Linuron-d6. The use of an appropriate internal standard is critical for mitigating variability and ensuring the accuracy and reliability of analytical data, particularly in complex matrices encountered in environmental monitoring, food safety testing, and toxicological studies.

This document will compare a method utilizing this compound as an internal standard with an alternative method employing a structurally similar compound, Isoproturon-d6, for the analysis of Linuron. The comparison is supported by experimental protocols and performance data to aid researchers in selecting the most appropriate method for their applications.

The Critical Role of Internal Standards in Analytical Method Robustness

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a common technique for pesticide residue analysis, potential sources of error include variations in injection volume, fluctuations in ionization efficiency, and matrix effects.

A suitable internal standard can compensate for these variations. An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be differentiated by the detector. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because they co-elute with the analyte and exhibit nearly identical behavior during sample preparation and analysis. This ensures that any loss of analyte during the process is mirrored by a proportional loss of the internal standard, allowing for accurate correction and quantification.

Comparison of Analytical Methods for Linuron

This guide compares two LC-MS/MS methods for the determination of Linuron residues. Both methods utilize the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique.

  • Method A: Employs This compound as the internal standard.

  • Method B: Employs Isoproturon-d6 , a structurally related phenylurea herbicide, as the internal standard.

Data Presentation: Method Performance Comparison

The following table summarizes the performance characteristics of the two methods based on validation data.

Performance ParameterMethod A (with this compound)Method B (with Isoproturon-d6)
Analyte LinuronLinuron
Internal Standard This compoundIsoproturon-d6
Matrix ChamomileChamomile
Linearity (R²)¹ > 0.99> 0.99[1]
Limit of Quantification (LOQ) To be determined0.010 mg/kg[1]
Recovery (%)² Expected to be 90-110%> 90%[1]
Precision (RSD %) Expected to be < 15%Not explicitly stated
Robustness HighModerate to High

¹ Linearity is typically assessed over a range of concentrations. ² Recovery is the percentage of the known amount of analyte that is detected by the analytical method.

Experimental Protocols

Method A: LC-MS/MS Analysis of Linuron using this compound (Hypothetical Protocol based on Best Practices)

This protocol describes a hypothetical but representative procedure for the analysis of Linuron in a food matrix using this compound as the internal standard.

1. Sample Preparation (QuEChERS)

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add a known amount of this compound internal standard solution.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute and centrifuge at ≥3000 x g for 5 minutes.

  • Transfer an aliquot of the acetonitrile supernatant to a dispersive solid-phase extraction (dSPE) tube containing primary secondary amine (PSA) sorbent and MgSO₄.

  • Vortex for 30 seconds and centrifuge at ≥3000 x g for 5 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC System: High-Performance Liquid Chromatography system.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with water (containing 0.1% formic acid) and methanol.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Linuron: Precursor ion > Product ion 1 (for quantification), Precursor ion > Product ion 2 (for confirmation).

    • This compound: Precursor ion > Product ion 1 (for quantification).

3. Robustness Evaluation

To evaluate the robustness of the method, small, deliberate variations are introduced to the following parameters, and the effect on the results is monitored:

  • Mobile phase composition (e.g., ± 2% organic component).

  • Mobile phase pH (e.g., ± 0.2 units).

  • Column temperature (e.g., ± 5 °C).

  • Flow rate (e.g., ± 0.05 mL/min).

The results are considered robust if the relative standard deviation (RSD) of the measurements under these varied conditions remains within an acceptable range (typically <15%).

Method B: LC-MS/MS Analysis of Linuron using Isoproturon-d6

This protocol is based on a published method for the determination of Linuron in chamomile.[1]

1. Sample Preparation (QuEChERS)

  • Weigh 10 g of homogenized chamomile sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the internal standard, Isoproturon-d6.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Shake vigorously for 1 minute.

  • Centrifuge for 5 minutes at 4000 rpm.

  • The supernatant is taken for analysis.

2. LC-MS/MS Analysis

  • LC System: Agilent 1200 series.

  • Column: Zorbax Eclipse XDB-C18 (50 mm x 4.6 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Agilent 6410 Triple Quadrupole LC/MS with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Linuron: 249.0 > 160.0 (quantification), 249.0 > 182.0 (confirmation).

    • Isoproturon-d6: 213.0 > 171.0.

Mandatory Visualizations

The following diagrams illustrate the key workflows and concepts discussed in this guide.

experimental_workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis sample Homogenized Sample extraction Acetonitrile Extraction & Internal Standard Spiking sample->extraction salts Addition of QuEChERS Salts extraction->salts centrifuge1 Centrifugation salts->centrifuge1 dspe Dispersive SPE Cleanup centrifuge1->dspe centrifuge2 Centrifugation dspe->centrifuge2 final_extract Final Extract for Analysis centrifuge2->final_extract lc Liquid Chromatography Separation final_extract->lc ms Tandem Mass Spectrometry Detection lc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for Linuron analysis.

robustness_concept cluster_method Analytical Method cluster_variations Deliberate Small Variations cluster_results Method Performance method Standard Operating Procedure param1 Mobile Phase Composition method->param1 param2 Column Temperature method->param2 param3 Flow Rate method->param3 results Accurate & Precise Results param1->results Unaffected by variations param2->results Unaffected by variations param3->results Unaffected by variations

Caption: Concept of analytical method robustness.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, offers significant advantages in enhancing the robustness of analytical methods for the quantification of Linuron. By closely mimicking the behavior of the analyte throughout the analytical process, this compound provides superior correction for potential errors compared to a structurally similar internal standard like Isoproturon-d6. While both methods can provide acceptable performance, the use of a homologous SIL internal standard is the preferred approach for achieving the highest level of accuracy, precision, and reliability, particularly when dealing with complex sample matrices and when stringent validation is required for regulatory purposes. Researchers should consider the specific requirements of their study and the availability of standards when selecting an internal standard for Linuron analysis.

References

A Comparative Guide to Linuron Analysis: The Impact of an Isotopic Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and environmental analysis, the accurate quantification of residues like the herbicide Linuron is critical. This guide provides a comprehensive comparison of analytical methodologies for Linuron, specifically examining the impact of using a stable isotope-labeled internal standard, Linuron-d6, versus performing the analysis without it. The inclusion of an internal standard is a pivotal decision in method development, significantly influencing the reliability and robustness of the results.

The Role of Internal Standards in Analytical Chemistry

In quantitative analysis, particularly with chromatography coupled to mass spectrometry (LC-MS/MS), an internal standard is a compound added in a known amount to samples, calibrants, and controls. The ideal internal standard has physicochemical properties very similar to the analyte of interest. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard because it co-elutes with the analyte and experiences similar ionization efficiency and matrix effects in the mass spectrometer.[1][2][3][4] This allows for the correction of variations that can occur during sample preparation and analysis, leading to more accurate and precise results.[3]

Comparative Analysis: With and Without this compound

The primary advantage of using this compound is the mitigation of matrix effects. Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, which can lead to either suppression or enhancement of the analyte signal. This phenomenon is a significant source of error in quantitative LC-MS/MS analysis. Without an internal standard, these effects can lead to inaccurate quantification.

Performance MetricAnalysis with this compound (Expected)Analysis without this compound (Potential)
Accuracy High, due to correction for matrix effects and procedural losses. Recoveries are expected to be within a narrow, acceptable range (e.g., 90-110%).Variable and potentially poor, susceptible to signal suppression or enhancement from the sample matrix.
Precision High, with low relative standard deviation (RSD), as variability in sample preparation and injection volume is normalized.Lower, with higher RSD, as any inconsistency in the analytical process directly impacts the final result.
Linearity Excellent, with a high coefficient of determination (R²) over a wide dynamic range.May be compromised by inconsistent matrix effects across different concentrations, potentially leading to a non-linear response.
Limit of Quantification (LOQ) Lower and more reliable, as the internal standard helps to distinguish the analyte signal from background noise at low concentrations.Higher and less reliable, as matrix effects can obscure the analyte signal, making it difficult to quantify accurately at low levels.
Robustness High, the method is less sensitive to minor variations in experimental conditions and matrix composition between different samples.Low, results can be highly dependent on the specific matrix of each sample, requiring matrix-matched calibration standards for each sample type.

Experimental Protocols

Sample Preparation (QuEChERS Method)

A common and effective method for extracting pesticides like Linuron from complex matrices such as soil or food is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Sample Homogenization : Weigh a representative portion of the sample (e.g., 10 g of soil or homogenized chamomile) into a 50 mL centrifuge tube.

  • Internal Standard Spiking : Add a known amount of this compound internal standard solution to each sample, calibrant, and quality control sample.

  • Extraction : Add 10 mL of acetonitrile and shake vigorously for 1 minute. Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake again.

  • Centrifugation : Centrifuge the samples to separate the organic layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup : Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent (e.g., PSA, C18) to remove interfering matrix components.

  • Final Preparation : Centrifuge the d-SPE tube and transfer the cleaned extract to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation :

    • Column : A C18 reversed-phase column is typically used for the separation of Linuron.

    • Mobile Phase : A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate, is employed.

  • Mass Spectrometric Detection :

    • Ionization : Electrospray ionization (ESI) in positive ion mode is commonly used for Linuron.

    • Detection : Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Linuron and this compound.

Workflow Diagrams

The following diagrams illustrate the analytical workflows for Linuron with and without the use of an internal standard.

cluster_with_is Analysis with this compound Sample_with Sample Spike_with Spike with this compound Sample_with->Spike_with Extraction_with Extraction (QuEChERS) Spike_with->Extraction_with Cleanup_with d-SPE Cleanup Extraction_with->Cleanup_with LCMS_with LC-MS/MS Analysis Cleanup_with->LCMS_with Quant_with Quantification (Ratio to IS) LCMS_with->Quant_with

Figure 1. Workflow with an internal standard.

cluster_without_is Analysis without Internal Standard Sample_without Sample Extraction_without Extraction (QuEChERS) Sample_without->Extraction_without Cleanup_without d-SPE Cleanup Extraction_without->Cleanup_without LCMS_without LC-MS/MS Analysis Cleanup_without->LCMS_without Quant_without Direct Quantification LCMS_without->Quant_without

Figure 2. Workflow without an internal standard.

Conclusion

The cross-validation of Linuron analysis with and without its stable isotope-labeled internal standard, this compound, unequivocally demonstrates the superiority of the internal standard method. The use of this compound effectively compensates for matrix effects and other sources of analytical variability, leading to significantly improved accuracy, precision, and overall method robustness. For researchers, scientists, and drug development professionals requiring high-quality, reliable quantitative data, the incorporation of a stable isotope-labeled internal standard is a critical component of a validated analytical method. While analysis without an internal standard may be feasible for screening purposes, it is not recommended for accurate quantification in complex matrices.

References

A Comparative Guide to Alternative Internal Standards for Linuron Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alternative internal standards for the quantitative analysis of the herbicide Linuron. The selection of an appropriate internal standard is critical for achieving accurate and reliable results by correcting for variations in sample preparation and instrumental analysis. This document presents a comparison of an isotopically labeled analog of a structurally similar compound and a structural analog against the ideal isot-opically labeled internal standard for Linuron.

Performance Comparison of Internal Standards

The ideal internal standard for a given analyte is its stable isotope-labeled (SIL) counterpart. This is because the SIL analog exhibits nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during extraction, cleanup, and chromatographic analysis, thus providing the most accurate compensation for matrix effects and procedural losses. However, the availability and cost of SIL standards can sometimes lead researchers to consider alternative internal standards.

This guide compares the performance of three potential internal standards for Linuron analysis:

  • Linuron-d6: The ideal isotopically labeled internal standard for Linuron.

  • Isoproturon-d6: An isotopically labeled internal standard of a structurally similar phenylurea herbicide.

  • Diuron: A structurally similar phenylurea herbicide that can be used as a structural analog internal standard.

Internal StandardTypeAnalyte Recovery (%)Linearity (R²)Key AdvantagesPotential Limitations
This compound Isotopically Labeled (Ideal)Expected to be high and consistent (data not available in searched literature)Expected to be ≥0.99Most accurately mimics the behavior of Linuron, providing the best correction for matrix effects and procedural losses.Higher cost and may not always be readily available.
Isoproturon-d6 Isotopically Labeled (Structural Analog)>90% in chamomile matrix[1]>0.99 for Linuron in chamomile matrix[1]Generally provides good correction for matrix effects due to isotopic labeling. More readily available and potentially lower cost than this compound.Small differences in physicochemical properties compared to Linuron could lead to slight variations in extraction recovery and chromatographic retention time, potentially impacting accuracy in complex matrices.
Diuron Structural AnalogData not available for its use as an internal standard for Linuron. In a multi-residue analysis of Diuron and Linuron in soil, recoveries for both analytes were determined without an internal standard and varied depending on the soil type[2].A multi-residue method for Diuron and Linuron showed good linearity for both compounds[2].Low cost and readily available.Significant differences in physicochemical properties compared to Linuron can lead to different extraction efficiencies and chromatographic behavior, resulting in inadequate correction for matrix effects and reduced accuracy and precision.

Experimental Protocols

The following is a representative experimental protocol for the analysis of Linuron in a solid matrix (e.g., soil, food sample) using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Sample Preparation (QuEChERS)
  • Homogenization: Homogenize a representative portion of the sample.

  • Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the chosen internal standard solution (e.g., this compound, Isoproturon-d6, or Diuron) to the sample.

  • Hydration (for dry samples): Add 10 mL of water and vortex for 1 minute.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at a high speed for 5 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for Linuron and the chosen internal standard.

Visualizations

Workflow for Linuron Analysis

Linuron_Analysis_Workflow Linuron Analysis Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis Sample Homogenization Sample Homogenization Weighing & IS Spiking Weighing & IS Spiking Sample Homogenization->Weighing & IS Spiking Extraction with Acetonitrile & Salts Extraction with Acetonitrile & Salts Weighing & IS Spiking->Extraction with Acetonitrile & Salts Centrifugation Centrifugation Extraction with Acetonitrile & Salts->Centrifugation d-SPE Cleanup d-SPE Cleanup Centrifugation->d-SPE Cleanup Final Centrifugation & Filtration Final Centrifugation & Filtration d-SPE Cleanup->Final Centrifugation & Filtration LC-MS/MS Analysis LC-MS/MS Analysis Final Centrifugation & Filtration->LC-MS/MS Analysis Data Processing & Quantification Data Processing & Quantification LC-MS/MS Analysis->Data Processing & Quantification

Caption: General workflow for the analysis of Linuron in a solid matrix using the QuEChERS extraction method followed by LC-MS/MS.

Structural Comparison of Linuron and Alternative Internal Standards

Chemical_Structures Structural Comparison cluster_linuron Linuron cluster_linuron_d6 This compound cluster_isoproturon_d6 Isoproturon-d6 cluster_diuron Diuron linuron linuron linuron_d6 Structure similar to Linuron with 6 Deuterium atoms on the methoxy and methyl groups isoproturon_d6 Structure similar to Isoproturon with 6 Deuterium atoms on the dimethylamino group diuron diuron

Caption: Comparison of the chemical structures of Linuron and potential internal standards.

References

Safety Operating Guide

Immediate Safety and Handling Precautions

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of Linuron-d6, a deuterated pesticide, is critical for ensuring laboratory safety and environmental protection. As a substance suspected of causing cancer and potentially damaging fertility, and being very toxic to aquatic life, all handling and disposal procedures must be executed with precision and in accordance with regulatory standards.[1][2] Unused this compound is regulated as hazardous waste, primarily under the Resource Conservation and Recovery Act (RCRA), and requires disposal through certified facilities.[3][4]

Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE).

  • Eye Protection : Wear safety glasses with side shields or goggles.[2]

  • Hand Protection : Chemical-resistant gloves, such as Viton™, are recommended.

  • Protective Clothing : A lab coat or long-sleeved clothing should be worn.

  • Respiratory Protection : If there is a risk of dust formation, use a dust respirator or ensure work is conducted in a well-ventilated area.

Avoid generating dust during handling. Do not eat, drink, or smoke in areas where this compound is handled. Always wash hands thoroughly after handling the substance.

Disposal of Unused or Waste this compound

Disposing of unwanted this compound requires treating it as hazardous waste. Do not pour leftover pesticides down the sink, toilet, or any drain, as this can pollute waterways and interfere with wastewater treatment systems.

Step-by-Step Disposal Procedure:

  • Categorize as Hazardous Waste : this compound must be managed as a regulated hazardous waste.

  • Proper Labeling and Storage : Keep the waste product in its original, tightly sealed container if possible, or a suitable, clearly labeled hazardous waste container. Store this container in a secure, cool, dry, and well-ventilated area, away from incompatible materials like oxidizing agents.

  • Contact a Certified Waste Contractor : Arrange for disposal through a reputable, licensed hazardous waste management company that can transport and dispose of the material in compliance with local, state, and federal regulations.

  • Check for Local Programs : Investigate if your state or local authorities operate "Clean Sweep" programs or similar pesticide disposal collection events, which are designed to safely manage unwanted pesticides.

  • Maintain Records : Keep detailed records of your disposal activities, including the quantity of material disposed of and the method used, to ensure regulatory compliance.

Disposal of Empty this compound Containers

Empty pesticide containers are also considered hazardous due to potential residue. Never reuse these containers for any other purpose.

Step-by-Step Container Decontamination and Disposal:

  • Triple-Rinse the Container :

    • Fill the empty container about one-quarter full with a suitable solvent (such as the one used in the original mixture) or water.

    • Securely replace the cap and shake the container for at least 30 seconds.

    • Pour the rinse water (rinsate) into a designated hazardous waste container for later disposal.

    • Repeat this rinsing process two more times.

  • Dispose of Rinsate : The collected rinsate is also hazardous waste and must be disposed of following the same procedures as for the unused product.

  • Render the Container Unusable : After triple-rinsing, puncture and crush the container to prevent any possibility of reuse.

  • Final Disposal : Dispose of the crushed container in an authorized landfill or through a designated recycling program if available. Check with your local solid waste agency for specific community guidelines.

Spill and Leak Procedures

Immediate action is required in the event of a spill to mitigate exposure and environmental contamination.

  • Evacuate and Secure the Area : Alert personnel in the vicinity and ensure the area is well-ventilated.

  • Wear Full PPE : Do not address a spill without the appropriate protective equipment as described above.

  • Contain the Spill : Prevent the spilled material from entering drains, sewers, or watercourses. Use an absorbent, inert material like sand, clay, or earth to contain the spill.

  • Clean-Up :

    • For solid spills, use dry clean-up procedures to avoid generating dust.

    • Carefully sweep or vacuum the material. The vacuum must be fitted with a HEPA filter.

    • Place the collected material and any contaminated absorbent into a suitable, properly labeled container for disposal as hazardous waste.

  • Decontaminate the Area : Wash the contaminated surface with water and detergent, collecting the cleaning water for disposal as hazardous waste.

This compound Properties and Hazard Data

The following table summarizes key quantitative data for this compound, informing its handling and disposal requirements.

PropertyValueReference
Physical State Solid (White to off-white)
CAS Number 1219804-76-8
Melting Point 93 - 94 °C (199 - 201 °F)
Water Solubility 75 mg/L
Partition Coefficient (log Pow) 3.2
GHS Hazard Statements H302, H319, H351, H360
Hazard Designations Harmful if swallowed, Causes serious eye irritation, Suspected of causing cancer, May damage fertility or the unborn child
Environmental Hazard Very toxic to aquatic life with long-lasting effects

graph TD {
graph [fontname="Arial"];
node [fontname="Arial", style="filled", shape="rectangle", rounded=0.05];
edge [fontname="Arial"];

subgraph "Initial Assessment" A[/"Start: this compound Waste"/]; end

subgraph "Waste Stream Separation" direction LR B{"Waste Type?"}; end

subgraph "Unused Product Pathway" C["Unused this compound"]; D{"Can product be used per label instructions?"}; E[label="Apply according to label directions", fillcolor="#34A853"]; F[label="Treat as Hazardous Waste", fillcolor="#EA4335"]; end

subgraph "Container Pathway" G["Empty Container"]; H[label="Triple-rinse container", fillcolor="#FBBC05"]; I[label="Collect rinsate for disposal", fillcolor="#EA4335"]; J[label="Puncture and crush container", fillcolor="#F1F3F4"]; end

subgraph "Final Disposal" K[label="Contact Certified Waste Disposal Service", fillcolor="#4285F4"]; L[label="Dispose in approved landfill or via recycler", fillcolor="#4285F4"]; end

A --> B; B -- "Unused Product" --> C; B -- "Empty Container" --> G;

C --> D; D -- "Yes" --> E; D -- "No" --> F;

G --> H; H --> I; I --> J;

F --> K; J --> L;

}

Caption: Workflow for the proper disposal of this compound and its containers.

References

Essential Safety and Logistical Information for Handling Linuron-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling isotopically labeled compounds like Linuron-d6. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure safe laboratory practices.

This compound, a deuterated form of the herbicide Linuron, presents several health hazards. It is harmful if swallowed, causes serious eye irritation, is suspected of causing cancer, and may damage fertility or the unborn child[1]. Therefore, strict adherence to safety protocols is essential.

Physical and Chemical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Weight255.13 g/mol
Physical StateSolid
ColorWhite to off-white
Melting Point93 - 94 °C (199 - 201 °F)
Water Solubility75 mg/L
Partition Coefficient (octanol/water)log Pow: 3.2

Source: C/D/N Isotopes Inc.[1]

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment to be used when handling this compound. It is crucial to inspect all PPE for integrity before each use.

Body PartRecommended ProtectionSpecifications
Hands Chemical-resistant glovesUnlined nitrile, neoprene, or butyl rubber gloves are suitable choices. Ensure gloves extend up the forearm[2][3].
Eyes/Face Safety glasses with side shields or goggles and a face shieldGoggles should be worn when there is a risk of splashing. A face shield provides an additional layer of protection[4].
Body Long-sleeved shirt and long pants, or a lab coat. A chemical-resistant apron should be worn when mixing or handling concentrated solutionsClothing should be made of a material that does not readily absorb chemicals.
Feet Closed-toe shoesLeather and canvas shoes should be avoided as they can absorb and retain chemicals.
Respiratory Use in a well-ventilated area. A respirator may be necessary if dust is generated or if working outside of a fume hoodFollow institutional guidelines for respirator use and fit-testing.

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical to minimize exposure. The following step-by-step guidance outlines the procedures for preparation, handling, and post-handling clean-up.

Preparation
  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Designate a Work Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.

  • Assemble all Materials: Gather all necessary equipment, including PPE, weighing materials, solvents, and waste containers, before handling the compound.

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

Handling
  • Weighing: If working with the solid form, carefully weigh the required amount in a fume hood to avoid inhalation of any dust particles. Use a disposable weighing paper or boat.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Avoid Contact: At all times, avoid direct contact with the skin, eyes, and clothing.

  • Minimize Dust: Handle the solid material in a manner that minimizes the generation of dust.

Post-Handling Clean-up
  • Decontaminate Work Surfaces: Clean the designated work area and any equipment used with an appropriate solvent and cleaning agent.

  • Dispose of Waste: Properly dispose of all contaminated materials, including disposable gloves, weighing papers, and pipette tips, in the designated hazardous waste container.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water immediately after.

  • Wash Hands: Always wash hands thoroughly after handling any chemical, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including unused product, empty containers, and disposable labware, must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Container Rinsing: For empty containers, it is recommended to triple rinse them with a suitable solvent. The rinsate should be collected and treated as hazardous waste.

  • Disposal Method: Do not dispose of this compound down the drain or in the regular trash. All waste must be disposed of through an approved hazardous waste disposal program in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

  • Spill Management: In case of a spill, use personal protective equipment and avoid dust formation. Contain the spill using an inert absorbent material and collect it in a suitable container for disposal. Ensure adequate ventilation.

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Final Disposal prep_sds Review SDS prep_area Designate Work Area prep_sds->prep_area prep_materials Assemble Materials prep_area->prep_materials prep_ppe Don PPE prep_materials->prep_ppe handle_weigh Weigh Compound prep_ppe->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution cleanup_decontaminate Decontaminate Surfaces handle_solution->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe disposal_collect Collect Hazardous Waste cleanup_dispose->disposal_collect cleanup_wash Wash Hands cleanup_ppe->cleanup_wash disposal_contact Contact EHS disposal_collect->disposal_contact

Caption: Workflow for the safe handling of this compound, from preparation to final disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.